Daphnetoxin
Descripción
Structure
3D Structure
Propiedades
Número CAS |
28164-88-7 |
|---|---|
Fórmula molecular |
C27H30O8 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C27H30O8/c1-13(2)23-11-15(4)26-17-10-14(3)19(29)25(17,31)22(30)24(12-28)21(32-24)18(26)20(23)33-27(34-23,35-26)16-8-6-5-7-9-16/h5-10,15,17-18,20-22,28,30-31H,1,11-12H2,2-4H3/t15-,17-,18-,20-,21+,22-,23-,24+,25-,26+,27-/m1/s1 |
Clave InChI |
LGEROVMQYFTBDI-FFIGBMOQSA-N |
SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C |
SMILES isomérico |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C |
SMILES canónico |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C |
Sinónimos |
daphnetoxin |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Daphnetoxin from Daphne Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnetoxin, a potent diterpenoid orthoester found in various Daphne species, has garnered significant interest within the scientific community for its powerful biological activities, primarily as an activator of protein kinase C (PKC). This technical guide provides an in-depth overview of the discovery, isolation, and biological mechanism of this compound. It includes detailed experimental protocols for its extraction and purification, a comprehensive summary of quantitative data, and a visualization of its key signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
This compound was first isolated in 1970 by G. H. Stout and his colleagues from the bark of Daphne mezereum L., a plant with a long history of use in traditional medicine and a reputation for its toxicity.[1][2] This discovery marked a significant step in understanding the chemical basis for the bioactivity of Daphne species. This compound is classified as a daphnane-type diterpenoid, a class of compounds characterized by a unique tricyclic 5/7/6 ring system.[1][2] Subsequent research has identified this compound and its analogs in several other Daphne species, including Daphne gnidium, Daphne odora, Daphne tangutica, and Daphne acutiloba.[1]
Experimental Protocols: Extraction and Isolation of this compound
The isolation of this compound from Daphne species involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies, including the principles applied in the original isolation and subsequent refined techniques.
General Extraction from Daphne Bark
This protocol outlines a general procedure for the initial extraction of this compound and related compounds from the dried bark of Daphne species.
Materials:
-
Dried and powdered bark of Daphne mezereum or other this compound-containing species.
-
Solvents: n-hexane, dichloromethane (B109758), methanol (B129727), ethyl acetate (B1210297).
-
Extraction apparatus (Soxhlet or maceration equipment).
-
Rotary evaporator.
Procedure:
-
Defatting: The powdered bark material is first extracted with a nonpolar solvent, such as n-hexane, to remove lipids and other nonpolar constituents. This can be performed using a Soxhlet apparatus for several hours or by maceration with agitation for an extended period.
-
Extraction of Active Compounds: Following defatting, the plant material is air-dried and then subjected to extraction with a series of solvents of increasing polarity. A common sequence is dichloromethane followed by methanol or ethyl acetate. This sequential extraction helps to fractionate the compounds based on their polarity.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts for further purification.
Chromatographic Purification of this compound
The crude extracts are complex mixtures that require further separation to isolate pure this compound. This is typically achieved through a combination of column chromatography techniques.
Materials:
-
Crude extract from Daphne species.
-
Silica (B1680970) gel for column chromatography.
-
Solvent systems for elution (e.g., gradients of hexane-ethyl acetate or dichloromethane-methanol).
-
Thin Layer Chromatography (TLC) plates for monitoring fractions.
-
High-Performance Liquid Chromatography (HPLC) system for final purification (optional but recommended).
Procedure:
-
Silica Gel Column Chromatography (Initial Separation):
-
The crude extract (e.g., the dichloromethane or ethyl acetate fraction) is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a solvent gradient of increasing polarity. For example, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Fractions containing compounds with similar TLC profiles to this compound are pooled.
-
-
Further Chromatographic Steps:
-
The pooled fractions may require further purification using repeated column chromatography with different solvent systems or by employing other chromatographic techniques such as Sephadex LH-20 chromatography to remove pigments and other impurities.
-
For final purification to obtain highly pure this compound, preparative or semi-preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is a common choice.
-
Quantitative Data
The yield of this compound can vary significantly depending on the Daphne species, the part of the plant used, the geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data on this compound and its biological activity.
| Parameter | Species | Plant Part | Method | Result | Reference |
| Yield | Daphne mezereum | Bark | Not specified in detail | Main diterpenoid constituent is gniditrin | [3][4] |
| Yield | Daphne gnidium | Not specified | Not specified in detail | This compound is a known constituent | [5] |
| IC50 (PKCα activation) | - | - | In vivo yeast phenotypic assay | 536 ± 183 nM | [6] |
| IC50 (PKCβI activation) | - | - | In vivo yeast phenotypic assay | 902 ± 129 nM | [6] |
| IC50 (PKCδ activation) | - | - | In vivo yeast phenotypic assay | 3370 ± 492 nM | [6] |
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
This compound-Induced Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated PKC activation.
Mechanism of Action: Protein Kinase C Activation
This compound is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.[6] this compound mimics the action of diacylglycerol (DAG), the endogenous activator of most PKC isoforms.
Studies have shown that this compound exhibits differential activation of PKC isotypes. It is a more potent activator of PKCα compared to another related natural product, mezerein.[6] Conversely, it is a less potent activator of PKCδ.[6] This differential activity may explain some of the distinct biological effects observed for this compound. The activation of PKC by this compound can trigger downstream signaling cascades that ultimately lead to various cellular responses, including the induction of apoptosis in certain cancer cell lines.[5]
Conclusion
This compound remains a molecule of significant interest due to its potent and specific biological activities. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation, a summary of quantitative data, and a visualization of its primary signaling pathway. It is hoped that this resource will facilitate further research into the therapeutic potential of this compound and other related daphnane (B1241135) diterpenoids. The continued exploration of such natural products holds promise for the development of novel therapeutic agents for a range of diseases.
References
- 1. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gniditrin is the main diterpenoid constituent in the bark of Daphne mezereum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of a Diterpenoid: A Technical Guide to the Mechanism of Action of Daphnetoxin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular mechanisms underpinning the anti-cancer properties of daphnetoxin, a potent diterpenoid from the Daphne genus. This document provides a comprehensive overview of its primary modes of action, focusing on its role as a protein kinase C (PKC) activator, its impact on cell cycle progression and apoptosis, and its effects on crucial signaling cascades within cancer cells. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex biological processes involved.
Core Mechanism: Potent and Differential Activation of Protein Kinase C
This compound's primary mechanism of action is its function as a potent activator of protein kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction.[1][2] Unlike the well-characterized phorbol (B1677699) esters, this compound exhibits a distinct selectivity profile for PKC isotypes.
This compound demonstrates potent activation of classical (α and βI) and novel (δ) PKC isoforms.[1][2] Notably, its activation potential differs from the related daphnane (B1241135) diterpenoid, mezerein. While both are PKC activators, this compound is a more potent activator of PKCα but a less potent activator of PKCδ compared to mezerein.[1][2] This differential activation is significant, as PKCδ has been implicated in growth inhibition.[2] The reduced potency towards PKCδ may explain the observed differences in the antiproliferative effects between this compound and mezerein.[1][2] this compound, like phorbol esters, does not activate atypical PKC isoforms such as PKCζ, which lack the phorbol ester binding domain.[2]
Quantitative Analysis of PKC Isotype Activation
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and mezerein in a yeast phenotypic assay, which correlates growth inhibition with PKC activation.
| Compound | PKCα (nM) | PKCβI (nM) | PKCδ (nM) |
| This compound | 536 ± 183 | 902 ± 129 | 3370 ± 492 |
| Mezerein | 1190 ± 237 | 908 ± 46 | 141 ± 25 |
| Data sourced from a study using a yeast phenotypic assay where growth inhibition is indicative of PKC activation.[1][2] |
Visualizing PKC Activation
Caption: Differential activation of PKC isotypes by this compound.
Induction of Cell Cycle Arrest and Apoptosis
While much of the detailed research on cell cycle and apoptosis has been conducted on related daphnane diterpenoids, the findings provide a strong indication of the likely mechanisms for this compound. Compounds such as yuanhualine, yuanhuahine, and yuanhuagine, which share the daphnane skeleton, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4]
Cell Cycle Arrest
Daphnane diterpenoids typically induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cells.[3][4][5] This cell cycle blockade is orchestrated by modulating the expression of key cell cycle regulatory proteins:
-
Upregulation of tumor suppressors: Increased expression of p53 and the cyclin-dependent kinase inhibitor p21.[3][5]
-
Downregulation of cyclins and CDKs: Decreased levels of cyclin A, cyclin B1, cyclin E, and cyclin-dependent kinase 4 (CDK4), as well as cdc2.[3]
Apoptosis
Induction of apoptosis is a critical component of the anti-cancer activity of daphnane diterpenoids. This programmed cell death is characterized by:
-
Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6]
-
Caspase activation: Cleavage and activation of procaspase-3 and subsequent cleavage of poly(ADP-ribose)polymerase (PARP).[6]
Visualizing the Cell Cycle and Apoptotic Pathways
References
- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne [mdpi.com]
- 6. Daphnane diterpene esters isolated from flower buds of Daphne genkwa induce apoptosis in human myelocytic HL-60 cells and suppress tumor growth in Lewis lung carcinoma (LLC)-inoculated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Diverse Biological Activities of Daphnane Diterpenoids: A Technical Guide for Researchers
An in-depth exploration of the multifaceted pharmacological properties of daphnane (B1241135) diterpenoids, offering valuable insights for researchers, scientists, and drug development professionals. This guide details their significant anticancer, anti-HIV, anti-inflammatory, and neurotrophic activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Daphnane diterpenoids, a class of structurally complex natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered considerable attention in the scientific community for their broad spectrum of potent biological activities.[1][2] These compounds, characterized by a unique 5/7/6-tricyclic carbon skeleton, have shown promise in various therapeutic areas, including oncology, virology, and neurology.[2][3] This technical guide provides a comprehensive overview of the biological activities of daphnane diterpenoids, with a focus on their potential as lead compounds in drug discovery.
Anticancer Activity: Targeting Key Signaling Pathways
Daphnane diterpenoids have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[4][5] Their anticancer activity is often attributed to their ability to modulate critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.[4]
Quantitative Anticancer Data
The cytotoxic efficacy of various daphnane diterpenoids has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of the IC50 values for representative daphnane diterpenoids against various cancer cell lines is presented in Table 1.
| Daphnane Diterpenoid | Cancer Cell Line | IC50 Value | Reference(s) |
| Yuanhuacine | HCC1806 (Triple Negative Breast Cancer, BL2 subtype) | 1.6 nM | [6] |
| Yuanhuacine | HCC70 (Triple Negative Breast Cancer, BL2 subtype) | 9.4 nM | [6] |
| Yuanhuacine | HepG2 (Hepatocellular Carcinoma) | 5.56 - 17.06 µM | [7] |
| Yuanhuadine | HepG2 (Hepatocellular Carcinoma) | 5.56 - 17.06 µM | [7] |
| Tianchaterpene C | HGC-27 (Gastric Cancer) | 8.8 µM | [8][9] |
| Daphkoreanin | MCF-7 (Breast Cancer) | 58.77 µM | [10] |
| Unnamed Daphnane Diterpenoid | A375 (Melanoma) | 5.31 µM | [11] |
| Unnamed Daphnane Diterpenoid | HepG2 (Hepatocellular Carcinoma) | 21.46 µM | [11] |
| Unnamed Daphnane Diterpenoid | HL-60 (Leukemia) | 5.31 µM | [11] |
| Unnamed Daphnane Diterpenoid | K562 (Leukemia) | 21.46 µM | [11] |
| Unnamed Daphnane Diterpenoid | HeLa (Cervical Cancer) | 21.46 µM | [11] |
Table 1: Anticancer Activity of Selected Daphnane Diterpenoids. This table summarizes the half-maximal inhibitory concentration (IC50) values of various daphnane diterpenoids against a range of human cancer cell lines.
Modulation of Signaling Pathways
Several daphnane diterpenoids exert their anticancer effects by interfering with crucial signaling cascades that regulate cell growth, proliferation, and survival. Notably, the Protein Kinase C (PKC), Akt, STAT3, and Src pathways have been identified as key targets.
Protein Kinase C (PKC) Activation: Many daphnane diterpenoids are potent activators of PKC isozymes.[1] This activation can lead to downstream signaling events that culminate in either cell proliferation or apoptosis, depending on the specific PKC isotype, cell type, and cellular context.
Inhibition of Akt/STAT3/Src Signaling: Some daphnane diterpenoids have been shown to suppress the activation of the Akt, STAT3, and Src signaling pathways in cancer cells. These pathways are often constitutively active in tumors and play a critical role in promoting cell survival, proliferation, and metastasis.
Anti-HIV Activity: A Promising Avenue for Antiviral Drug Development
Daphnane diterpenoids have emerged as a class of natural products with exceptionally potent anti-HIV activity.[12][13] Many of these compounds inhibit HIV-1 replication at nanomolar and even picomolar concentrations, making them attractive candidates for the development of new antiretroviral therapies.[14][15]
Quantitative Anti-HIV Data
The anti-HIV efficacy of daphnane diterpenoids is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication. Table 2 provides a summary of the EC50 values for several daphnane diterpenoids against HIV-1.
| Daphnane Diterpenoid | HIV-1 Strain/Assay | EC50 Value | Reference(s) |
| Gnidimacrin | Latent HIV-1 Reactivation | Low pM range | [1] |
| Gnidimacrin Derivative (Compound 1) | HIV-1 Replication (MT-4 cells) | 0.19 nM | [14] |
| Gnidimacrin Derivative (9a) | HIV-1 Replication (MT-4 cells) | 0.6 nM | [14] |
| Gnidimacrin Derivative (13e) | HIV-1 Replication (MT-4 cells) | 0.6 nM | [14] |
| Acutilobins A-G | HIV-1 | < 1.5 nM | [15][16] |
| Genkwanine VIII | HIV-1 | 0.17 nM | [15][16] |
| Trigothysoid H | HIV-1 | 0.001 nM | [17] |
| Daphneodorin D-H and known analogues | HIV-1 (MT-4 cells) | 1.5 - 7.7 nM | [13] |
| Stelleralide A | HIV LTR-driven transcription | 0.33 nM | [18] |
| Wikstroelide A | HIV LTR-driven transcription | 0.39 nM | [18] |
Table 2: Anti-HIV Activity of Selected Daphnane Diterpenoids. This table presents the half-maximal effective concentration (EC50) values of various daphnane diterpenoids, highlighting their potent inhibitory effects on HIV-1 replication and latency.
HIV Latency Reversal
A significant challenge in curing HIV infection is the persistence of a latent viral reservoir. Some daphnane diterpenoids, such as gnidimacrin, have shown the remarkable ability to reactivate latent HIV-1.[1][19] This "shock and kill" strategy, where the virus is forced out of latency and then targeted by the immune system or antiretroviral drugs, is a promising approach toward HIV eradication. Gnidimacrin activates latent HIV through the activation of PKC.[1][20]
Anti-inflammatory and Neurotrophic Activities
Beyond their anticancer and antiviral properties, daphnane diterpenoids have also exhibited noteworthy anti-inflammatory and neurotrophic activities.
Anti-inflammatory Effects
Several daphnane diterpenoids have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[4] For instance, genkwadaphnin, gniditrin, and yuanhuatine have shown significant inhibitory effects on LPS-induced NO production in RAW 264.7 macrophages with IC50 values in the low micromolar to nanomolar range.[4] Trigonoreidon B, another daphnane diterpenoid, has been shown to alleviate inflammation by suppressing PI3K/Akt activation in macrophages.[21][22]
Neurotrophic Properties
Certain daphnane diterpenoids have displayed neurotrophic activity, promoting the survival and differentiation of neuronal cells.[23][24] Kirkinine, for example, was identified as a powerful neurotrophic constituent through bioassay-guided fractionation.[24][25] This activity suggests their potential for the treatment of neurodegenerative diseases.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of daphnane diterpenoids.
Isolation and Purification of Daphnane Diterpenoids
A general procedure for the isolation and purification of daphnane diterpenoids from plant sources such as Daphne genkwa involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as petroleum ether or methanol.
-
Fractionation: The crude extract is then subjected to various chromatographic techniques to separate the components. High-Speed Counter-Current Chromatography (HSCCC) is often employed for initial fractionation.
-
Purification: Further purification of the fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electronic Circular Dichroism (ECD).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the daphnane diterpenoid for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.
Anti-HIV Replication Assay
The anti-HIV activity of daphnane diterpenoids can be evaluated using various in vitro assays that measure the inhibition of viral replication in susceptible cell lines.
-
Cell Infection: A suitable cell line (e.g., MT-4 cells) is infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: The infected cells are then treated with different concentrations of the daphnane diterpenoid.
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, or by using a reporter gene assay.
-
EC50 Calculation: The percentage of inhibition of viral replication is plotted against the compound concentration to determine the EC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of daphnane diterpenoids on signaling pathways.
-
Cell Lysis: Cells treated with the daphnane diterpenoid are lysed to extract the total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the changes in protein expression or phosphorylation levels.
Conclusion
Daphnane diterpenoids represent a rich and diverse class of natural products with a remarkable array of potent biological activities. Their significant anticancer and anti-HIV effects, coupled with their anti-inflammatory and neurotrophic potential, underscore their importance as lead compounds for the development of novel therapeutics. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. Future studies focusing on the synthesis of novel analogues, elucidation of detailed mechanisms of action, and in vivo efficacy will be crucial in translating the therapeutic promise of daphnane diterpenoids into clinical applications.
References
- 1. Gnidimacrin, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne [mdpi.com]
- 5. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure–Activity Relationship Correlations of Gnidimacrin Derivatives as Potent HIV-1 Inhibitors and HIV Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Daphnane-type diterpene esters with cytotoxic and anti-HIV-1 activities from Daphne acutiloba Rehd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 19. Targeting HIV latency: pharmacologic strategies toward eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elimination of HIV-1 Latently Infected Cells by Gnidimacrin and a Selective HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neurotrophic and antileukemic daphnane diterpenoids from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kirkinine, a new daphnane orthoester with potent neurotrophic activity from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Daphnetoxin and its Analogs: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetoxin and its structurally related daphnane (B1241135) diterpenoids, isolated primarily from plants of the Daphne genus, represent a class of potent biologically active molecules.[1] For centuries, plants containing these compounds have been utilized in traditional medicine for a variety of ailments.[2] Modern scientific investigation has unveiled their significant potential in several therapeutic areas, including oncology and virology, largely attributed to their ability to modulate key cellular signaling pathways.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their anticancer and protein kinase C (PKC) modulatory activities. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this promising field.
Core Structure and Analogs
The characteristic scaffold of daphnane diterpenoids is a tricyclic 5/7/6 ring system.[1] this compound and its analogs are typically polyhydroxylated and often feature an orthoester functionality. Variations in the substitution patterns on this core structure give rise to a wide array of naturally occurring and synthetic analogs, each with distinct biological activity profiles. These modifications primarily occur at positions C12, C13, C14, and C20 and include alterations to the orthoester group, the presence or absence of a hydroxyl group at C12, and modifications to the acyl groups.[2]
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound and its analogs is intricately linked to their chemical structures. Extensive research has delineated key structural features that govern their potency and selectivity for various biological targets.
Anticancer Activity
Numerous daphnane diterpenoids have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2] The SAR for anticancer activity highlights several critical structural motifs:
-
The Orthoester Group: The presence of a 9,13,14-orthoester in ring C is generally favorable for anticancer activity.[2]
-
Substitution at C12: The nature of the substituent at the C12 position plays a crucial role. For instance, a benzoyl group at C12 can enhance antileukemia activity compared to an acetyl group.[2]
-
The 6α,7α-epoxy Group: The presence of a 6α,7α-epoxy ring in the B-ring appears to be important for anticancer potency, as its opening can lead to a decrease in activity.
-
The 20-Acyloxy Group: The acyl group at the C20 position can significantly influence anticancer activity. For example, a 20-palmitate ester has been shown to enhance inhibitory activity against certain cancer cell lines.[2]
The following table summarizes the cytotoxic activity of selected daphnane diterpenoids against various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| Yuanhualine | A549 (Human Lung Cancer) | 7.0 | [4] |
| Yuanhuahine | A549 (Human Lung Cancer) | 15.2 | [4] |
| Yuanhuagine | A549 (Human Lung Cancer) | 24.7 | [4] |
| Genkwadaphnin | P-388 (Murine Leukemia) | 11,800 | [2] |
| Yuanhuacine | HL-60 (Human Myeloid Leukemia) | 10,800 | [2] |
Protein Kinase C (PKC) Activation
Many daphnane diterpenoids are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that are key regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis.[5][6] The ability to activate PKC is a significant contributor to the biological effects of these compounds.
The SAR for PKC activation reveals the following key features:
-
B-ring Functionality: The functionality on the B-ring has a profound effect on PKC binding affinity.[5]
-
C6,C7-α-epoxide: The presence of a C6,C7-α-epoxide is a critical determinant of high-affinity PKC binding.[5]
The table below presents the PKC binding affinities and isoform-specific activation for this compound and the related compound, mezerein.
| Compound | PKC Isoform | IC50 (nM) | Biological Effect | Reference |
| This compound | PKC α | 536 ± 183 | Growth Inhibition (Yeast) | [6] |
| PKC βI | 902 ± 129 | Growth Inhibition (Yeast) | [6] | |
| PKC δ | 3370 ± 492 | Growth Inhibition (Yeast) | [6] | |
| Mezerein | PKC α | 1190 ± 237 | Growth Inhibition (Yeast) | [6] |
| PKC βI | 908 ± 46 | Growth Inhibition (Yeast) | [6] | |
| PKC δ | 141 ± 25 | Growth Inhibition (Yeast) | [6] |
Signaling Pathways Modulated by this compound and Analogs
The biological effects of this compound and its analogs are mediated through their interaction with and modulation of critical intracellular signaling pathways.
Protein Kinase C (PKC) Signaling Pathway
This compound and its analogs directly bind to and activate conventional and novel PKC isoforms.[6] This activation triggers a downstream signaling cascade that can lead to diverse cellular responses, including cell cycle arrest and apoptosis.
Figure 1: Simplified this compound-induced PKC signaling pathway.
Akt/STAT3/Src Signaling Pathway
Some daphnane diterpenoids, such as yuanhualine, have been shown to exert their anticancer effects by suppressing the Akt/STAT3/Src signaling pathway.[4] This pathway is often aberrantly activated in cancer and plays a crucial role in cell survival, proliferation, and metastasis.
References
- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
The Uncharted Path: A Technical Guide to the Biosynthesis of Daphnetoxin in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetoxin, a potent diterpenoid orthoester found predominantly in plants of the Daphne genus, has garnered significant interest for its diverse biological activities. As a member of the daphnane-type diterpenoids, its complex chemical structure presents both a challenge and an opportunity for drug discovery and development. Understanding the intricate biosynthetic pathway leading to this compound is paramount for harnessing its therapeutic potential, whether through metabolic engineering of plant systems or heterologous production in microbial hosts. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the proposed enzymatic steps, key intermediates, and the experimental methodologies required to fully elucidate this complex biochemical cascade. While significant progress has been made in understanding the biosynthesis of related diterpenoid skeletons in other plant families, the specific enzymatic machinery in Daphne species remains largely uncharacterized, presenting a fertile ground for future research.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to follow a multi-step pathway, commencing with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). The pathway is thought to proceed through a series of cyclization and oxidation reactions, leading to the formation of progressively more complex polycyclic skeletons. The proposed sequence involves the transformation of GGPP into a casbene (B1241624) intermediate, followed by cyclization to a lathyrane skeleton, rearrangement to a tigliane (B1223011) skeleton, and finally, conversion to the characteristic daphnane (B1241135) core structure of this compound. Subsequent modifications, including hydroxylation and esterification, would then yield the final this compound molecule.
Pharmacological properties of Daphnetoxin review
An In-depth Technical Guide to the Pharmacological Properties of Daphnetoxin
Introduction
This compound is a naturally occurring diterpenoid orthoester belonging to the daphnane (B1241135) class.[1][2][3] It is primarily isolated from various species of the plant genus Daphne, particularly from the bark and seeds of plants like Daphne mezereum.[4][5] Historically, plants containing this compound have been used in traditional medicine, but they are known to be highly toxic.[6][7] Structurally characterized by a 5/7/6-tricyclic ring system, this compound and its analogues are subjects of significant pharmacological interest due to their potent biological activities, including profound effects on cellular signaling pathways. This review provides a technical overview of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Protein Kinase C Activation
The primary mechanism underlying the pharmacological effects of this compound is its potent activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a multitude of cellular processes.[8][9] Similar to phorbol (B1677699) esters and its structural analogue mezerein, this compound binds to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[10] This binding recruits PKC to cellular membranes, leading to a conformational change that releases the enzyme from its autoinhibited state and initiates downstream signaling cascades.[10]
However, this compound does not activate atypical PKC (aPKC) isoforms, as they lack the C1 domain required for binding.[9] This selective activation is a key aspect of its biological profile. Furthermore, this compound exhibits a distinct pattern of selectivity among the responsive PKC isoforms when compared to other activators like mezerein.[8][9]
Caption: Mechanism of this compound-induced PKC activation.
Quantitative Pharmacological Data
The potency and selectivity of this compound as a PKC activator have been quantified in various studies. The following tables summarize key quantitative data regarding its activity on PKC isoforms, its cytotoxicity against cancer cells, and its in vivo toxicity.
Table 1: Activation of Protein Kinase C (PKC) Isoforms Data from a yeast phenotypic assay where growth inhibition is indicative of PKC activation.[8][9]
| Compound | PKC Isoform | IC₅₀ (nM) |
| This compound | PKCα | 536 ± 183 |
| PKCβI | 902 ± 129 | |
| PKCδ | 3370 ± 492 | |
| PKCζ | No activity | |
| Mezerein | PKCα | 1190 ± 237 |
| PKCβI | 908 ± 46 | |
| PKCδ | 141 ± 25 | |
| PKCζ | No activity |
Observations: this compound is a more potent activator of PKCα but significantly less potent on PKCδ compared to mezerein.[8][9] This differential selectivity is suggested to be the reason for this compound's lack of antileukemic effects, which are associated with potent PKCδ activation.[8][9]
Table 2: Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |
| Yuanhualine | A549 | Lung Cancer | 7.0 |
| Yuanhuahine | A549 | Lung Cancer | 15.2 |
| Yuanhuagine | A549 | Lung Cancer | 24.7 |
| Gnidimacrin | K562 | Leukemia | 1.2 |
*Note: These compounds are daphnane diterpenoids structurally related to this compound, illustrating the potent anticancer activity of this class.[6][11]
Table 3: In Vivo Toxicity
| Compound | Animal Model | Route | LD₅₀ |
| This compound | Mouse | Oral | 0.3 mg/kg |
Source: Römpp Online.[5]
Key Pharmacological Effects
Anticancer Activity
Daphnane diterpenoids, including this compound analogues, exhibit potent anti-proliferative activity against a range of human cancer cells, including those resistant to standard anticancer drugs.[11] The mechanisms underlying this activity are multifaceted and involve:
-
Cell-Cycle Arrest: These compounds can induce cell-cycle arrest in both the G0/G1 and G2/M phases.[6][11] This is correlated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p53, and the downregulation of key cell-cycle regulators such as cyclin B1 and c-Myc.[6][11]
-
Suppression of Signaling Pathways: Daphnane diterpenoids have been shown to suppress the activation of critical pro-survival signaling pathways, including Akt, STAT3, and Src, in human lung cancer cells.[11]
Mitochondrial Toxicity
Despite its potential as an anticancer agent, this compound exhibits significant mitochondrial toxicity.[12] Studies on isolated rat liver mitochondria have demonstrated that this compound can:
-
Increase the proton leak across the inner mitochondrial membrane.
-
Induce the mitochondrial permeability transition pore (MPTP).
-
Inhibit ATP synthase.
-
Inhibit the mitochondrial respiratory chain.
These effects contribute to the overall cellular toxicity of the compound and must be carefully considered in any therapeutic development.[12]
General Toxicity
This compound is a highly toxic compound. Ingestion or even skin contact can lead to severe adverse effects in humans, including inflammation, and damage to the kidneys, circulatory system, and central nervous system.[5]
Experimental Protocols
PKC Activation: In Vivo Yeast Phenotypic Assay
This assay provides a functional, cell-based measurement of PKC activation.[8][9]
-
Yeast Strain Preparation: Saccharomyces cerevisiae strains are engineered to express individual mammalian PKC isoforms (e.g., PKCα, PKCβI, PKCδ, PKCζ). Expression is typically placed under the control of an inducible promoter.
-
Culture and Induction: Yeast cultures are grown to a logarithmic phase. The expression of the specific PKC isoform is then induced.
-
Compound Incubation: The yeast samples are incubated with varying concentrations of the test compound (e.g., this compound, mezerein).
-
Growth Measurement: Yeast growth is monitored over time, often by measuring optical density (OD).
-
Data Analysis: Growth inhibition is assumed to be a direct result of PKC activation. The concentration of the compound that causes 50% growth inhibition (IC₅₀) is calculated to determine its potency on the specific PKC isoform.
Caption: Workflow for the PKC activation yeast phenotypic assay.
Mitochondrial Toxicity Assessment
This protocol assesses the direct impact of a compound on mitochondrial function.[12]
-
Mitochondria Isolation: Mitochondria are isolated from Wistar rat liver tissue using differential centrifugation.
-
Parameter Measurement: The isolated mitochondria are incubated with the test compound (this compound). Key functional parameters are measured using specific electrodes and spectrophotometric assays:
-
Membrane Potential: Assessed using a tetraphenylphosphonium-selective electrode.
-
Oxygen Consumption: Measured with a Clark-type oxygen electrode to assess respiratory chain function.
-
Mitochondrial Swelling: Monitored by changes in light scattering at 540 nm to detect MPTP opening.
-
-
Cellular Assays: In parallel, cell lines (e.g., tumor cell lines) are treated with the compound. Mitochondrial effects in intact cells are visualized using vital epifluorescence imaging with potential-sensitive dyes (e.g., Rhodamine 123).
-
Cell Proliferation: The effect on cell growth is measured using standard assays like the MTT assay.
Structure-Activity Relationship (SAR)
The biological activity of daphnane diterpenoids is highly dependent on their chemical structure. The comparison between this compound and mezerein highlights the importance of specific functional groups in determining PKC isoform selectivity.
-
Orthoester Group: The 9,13,14-orthoester function is a characteristic feature of many active daphnane diterpenoids and is considered favorable for both anti-HIV and anticancer activities.[6]
-
Substituents on Ring C: The nature of the substituent at the C-12 position appears to play a critical role in isoform selectivity and the resulting biological effect (e.g., antileukemic activity).[6]
-
Hydroxyl and Acyl Groups: The presence and position of hydroxyl and acyloxy groups elsewhere on the molecule also significantly influence activity and toxicity.[6]
Caption: Relationship between PKCδ potency and biological effect.
Conclusion
This compound is a potent, naturally derived modulator of cellular signaling with a well-defined mechanism of action centered on the activation of Protein Kinase C. Its distinct isoform selectivity profile differentiates it from other PKC activators and provides a valuable tool for studying the specific roles of PKC isoforms. While its potent anticancer activity makes it and its analogues compelling subjects for drug development, their significant mitochondrial and systemic toxicity presents a major hurdle. Future research should focus on synthesizing novel daphnane analogues with improved therapeutic indices, aiming to retain the desired pharmacological effects (e.g., potent PKCδ activation for anticancer activity) while minimizing off-target toxicity. A deeper understanding of the structural determinants of its isoform selectivity will be crucial for the rational design of safer and more effective therapeutic agents based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound – Wikipedia [de.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Daphnin - Wikipedia [en.wikipedia.org]
- 8. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Daphnetoxin as a Protein Kinase C (PKC) Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of daphnetoxin, a naturally occurring diterpenoid, and its function as a potent activator of Protein Kinase C (PKC). It delves into the mechanism of action, quantitative data on its interaction with PKC isozymes, downstream signaling effects, and detailed experimental protocols for its study.
This compound is a daphnane-type diterpene orthoester isolated from plants of the Daphne genus, which have been used in traditional medicine for centuries.[1][2] It is structurally related to other well-known PKC activators like mezerein and phorbol (B1677699) esters.[3][4] Understanding its interaction with PKC is crucial for leveraging its potential in biomedical research and as a lead compound in drug discovery for various conditions, including cancer and HIV/AIDS.[5][6]
Mechanism of Action: Mimicking Endogenous Signaling
Protein Kinase C represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating processes like cell growth, differentiation, and apoptosis.[7][8] PKC isozymes are broadly classified into three groups: conventional (cPKC), novel (nPKC), and atypical (aPKC).[9]
The activation of conventional and novel PKC isozymes is a multi-step process typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[10] DAG recruits PKC from the cytosol to the cell membrane, where it binds to the C1 domain, a cysteine-rich motif, causing a conformational change that activates the enzyme.[7][11]
This compound functions as a potent PKC activator by acting as a DAG mimetic. It binds with high affinity to the C1 domains of conventional and novel PKC isozymes, inducing their translocation to the membrane and subsequent activation, bypassing the need for receptor-mediated PIP2 hydrolysis.[4][12]
Quantitative Analysis of this compound-PKC Interaction
This compound exhibits potent and differential activity across various PKC isozymes. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50) in cellular growth assays or by its binding affinity (Ki).
Table 1: Isozyme Selectivity of this compound Summarizes the IC50 values of this compound for inhibiting the growth of yeast expressing specific mammalian PKC isozymes, a functional measure of its activation potency.
| PKC Isozyme | This compound IC50 (nM) | Comparator: Mezerein IC50 (nM) | Reference |
| PKCα (alpha) | 536 ± 183 | 1190 ± 237 | [3] |
| PKCβI (beta I) | 902 ± 129 | 908 ± 46 | [3] |
| PKCδ (delta) | 3370 ± 492 | 141 ± 25 | [3] |
Data indicate that this compound is more potent on PKCα, equally potent on PKCβI, and significantly less potent on PKCδ compared to mezerein.[3] This differential activation may explain the varying biological outcomes of these two compounds.[3]
Table 2: Binding Affinities of Daphnane (B1241135) Congeners While specific Ki values for this compound are not readily available in the cited literature, studies on closely related daphnane diterpenes demonstrate high-affinity binding to PKC.
| Compound | PKC Binding Affinity | Reference |
| Yuanhuapin | Subnanomolar | [5] |
| Des-epoxy-yuanhuapin | Single-digit nanomolar | [5] |
These findings suggest that daphnane diterpenes, including this compound, are among the most potent ligands for PKC.[5]
Downstream Signaling Pathways
Activation of PKC by this compound initiates a cascade of phosphorylation events that influence multiple downstream signaling pathways. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway.[13] PKC can directly or indirectly activate Raf kinase, which in turn phosphorylates and activates MEK, followed by the phosphorylation and activation of ERK.[9] This pathway is critical in regulating gene expression related to cell proliferation and survival.
Experimental Protocols
Studying the effects of this compound requires robust and specific assays. Below are methodologies for key experiments cited in the literature.
This assay provides a functional, in vivo measurement of the potency and selectivity of compounds on specific mammalian PKC isoforms expressed in a yeast model system.[3][12]
-
Yeast Strain and Plasmids: Use Saccharomyces cerevisiae strains engineered to express individual mammalian PKC isoforms (e.g., PKCα, βI, δ) under the control of an inducible promoter (e.g., GAL1).
-
Culture Preparation: Grow yeast cultures in a selective medium containing a non-inducing carbon source (e.g., raffinose) to mid-log phase.
-
Induction: Induce the expression of the specific PKC isoform by transferring the yeast to a medium containing an inducing carbon source (e.g., galactose) for a defined period (e.g., 4-6 hours).
-
Compound Treatment: Aliquot the induced yeast culture into a 96-well plate. Add this compound across a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., mezerein or phorbol esters).
-
Growth Measurement: Incubate the plates at 30°C and monitor yeast growth over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD600).
-
Data Analysis: Plot the percentage of growth inhibition against the logarithm of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.
This assay determines the affinity of this compound for the C1 domain of PKC by measuring its ability to displace a high-affinity radiolabeled ligand, such as [3H]phorbol 12,13-dibutyrate ([3H]PDBu).[5]
-
Preparation of PKC Source: Use purified recombinant PKC isozymes or cell lysates known to express high levels of PKC.
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the PKC source, a fixed concentration of [3H]PDBu (typically at its Kd value), and phosphatidylserine/DAG micelles in a suitable assay buffer.
-
Competition: Add varying concentrations of unlabeled this compound to the reaction mixtures. To determine non-specific binding, include a set of reactions with a large excess of unlabeled PDBu.
-
Incubation: Incubate the reactions at room temperature or 37°C for a specified time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the PKC-bound [3H]PDBu from the free radioligand. A common method is rapid filtration through a polyethyleneimine-treated glass fiber filter, which retains the PKC and its bound ligand.
-
Quantification: Wash the filters to remove unbound ligand, and quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
This biochemical assay directly measures the enzymatic activity of PKC by quantifying the phosphorylation of a specific substrate.[14]
-
PKC Immunoprecipitation: Incubate cell lysates with a specific anti-PKC isozyme antibody. Capture the antibody-PKC complex using Protein A/G-agarose beads. Wash the beads extensively to remove non-specific proteins.
-
Kinase Reaction Setup: Resuspend the beads in a kinase assay buffer containing Ca2+, phosphatidylserine, and a PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate).
-
Activation and Phosphorylation: Add this compound to the reaction tube to activate the immunoprecipitated PKC. Initiate the phosphorylation reaction by adding [γ-32P]ATP. Incubate at 30°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane. Visualize the phosphorylated substrate by autoradiography or phosphorimaging. The intensity of the radioactive band corresponds to the kinase activity.
Conclusion
This compound is a powerful and isozyme-selective activator of Protein Kinase C. Its ability to mimic the endogenous second messenger diacylglycerol allows it to directly engage and stimulate the activity of conventional and novel PKC isozymes. This potent activity translates into significant downstream effects on signaling pathways such as the MAPK/ERK cascade, ultimately influencing critical cellular processes. The detailed protocols provided herein offer a robust framework for researchers to investigate the nuanced effects of this compound, facilitating further exploration of its potential as a pharmacological tool and a foundation for the development of novel therapeutics.
References
- 1. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,4a,5,5a,8a,9,10,10a-Decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-phenyl-6H-2,8b-epoxyoxireno(6,7)azuleno(5,4-e)-1,3-benzodioxol-6-one | C27H30O8 | CID 119454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stimulation of protein kinase C-dependent and -independent signaling pathways by bistratene A in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Daphnetoxin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetoxin and its derivatives, a class of daphnane-type diterpenoids, have garnered significant attention in early-stage drug discovery due to their potent biological activities.[1][2] Primarily isolated from plants of the Daphne genus, these compounds have demonstrated a range of effects, most notably anti-HIV and cytotoxic activities.[3][4][5] Their mechanism of action is often linked to the modulation of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[6][7] This technical guide provides a comprehensive overview of the core aspects of early-stage research on this compound derivatives, including their biological activities, detailed experimental protocols for their evaluation, and insights into their synthesis and mechanisms of action.
Biological Activities and Quantitative Data
The primary therapeutic potentials of this compound derivatives lie in their antiviral and anticancer properties. Numerous studies have quantified these activities using standard in vitro assays.
Anti-HIV Activity
Several this compound derivatives have shown potent inhibitory effects against the Human Immunodeficiency Virus (HIV). Their activity is often measured as the concentration required to inhibit viral replication by 50% (EC50).
| Compound | Virus Strain | Cell Line | EC50 (nM) | Citation |
| This compound | HIV-1 | C8166 | 0.282 | [2] |
| Genkwanine N | HIV-1 | - | 0.17 | [2] |
| Daphneodorin A | HIV-1 | MT4 | 0.16 | [2] |
| Daphneodorin B | HIV-1 | MT4 | 0.25 | [2] |
| Daphneodorin C | HIV-1 | MT4 | 2.9 | [2] |
Cytotoxic Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) | Citation |
| Genkwadaphnin | P-388 | 11.8 | [2] |
| Yuanhuacine | HL-60 | 10.8 | [2] |
| Gnidimacrin | K562 | 0.0012 | [2] |
| Daphnane (B1241135) Diterpenoid (from D. genkwa) | A549 | 7.77 - 20.56 | [5] |
Protein Kinase C (PKC) Modulation
This compound and its analogs are known to be potent activators of PKC isozymes. The differential activation of these isoforms may explain the varied biological effects of these compounds.[6]
| Compound | PKC Isoform | IC50 (nM) | Effect | Citation |
| This compound | PKC alpha | 536 ± 183 | Activation | [6] |
| This compound | PKC beta I | 902 ± 129 | Activation | [6] |
| This compound | PKC delta | 3370 ± 492 | Activation | [6] |
| Mezerein | PKC alpha | 1190 ± 237 | Activation | [6] |
| Mezerein | PKC beta I | 908 ± 46 | Activation | [6] |
| Mezerein | PKC delta | 141 ± 25 | Activation | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Isolation and Purification of Daphnane Diterpenoids from Daphne Species
A common method for obtaining this compound and its derivatives is through extraction and chromatographic separation from plant material.[3][4][8]
Materials:
-
Dried and powdered plant material (e.g., stems and leaves of Daphne species)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The daphnane diterpenoids are typically found in the ethyl acetate fraction.
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Sephadex LH-20 Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative HPLC: Perform final purification of the isolated compounds by preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of methanol and water.
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[9][10][11]
Materials:
-
Cancer cell lines (e.g., A549, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Recognition and Targeted Isolation of Anti-HIV Daphnane Diterpenes from Daphne genkwa Guided by UPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica Pall. using MS-DIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C delta (PKC delta): activation mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Toxicological Profile of Daphnetoxin and Mezerein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the toxicological profiles of daphnetoxin and mezerein, two structurally related daphnane-type diterpenoids found in plants of the Daphne genus.[1] These compounds are notable for their potent biological activities, primarily stemming from their interaction with Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction. This document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action: Protein Kinase C Activation
The principal mechanism underlying the toxicity of both this compound and mezerein is the potent activation of Protein Kinase C (PKC).[2] These molecules are mimics of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. By binding to the C1 domain on the regulatory portion of PKC, they induce a conformational change that relieves autoinhibition, leading to persistent and unregulated kinase activity. This sustained activation disrupts numerous cellular processes controlled by PKC, including cell proliferation, differentiation, and apoptosis.[2]
Differential Activation of PKC Isoforms
A critical aspect of the toxicology of these compounds is their differential affinity for various PKC isoforms. Mezerein and this compound, despite their structural similarity, exhibit distinct selectivity profiles. This difference is believed to underlie their varying biological effects, such as the antileukemic properties of mezerein which are absent in this compound. Studies using an in vivo yeast phenotypic assay have quantified these differences.
The data reveals that this compound is a more potent activator of PKCα, whereas mezerein is significantly more potent in activating PKCδ. The lack of antileukemic effect from this compound may be attributable to its lower potency towards PKCδ. Both compounds are equipotent in activating PKCβI and do not activate the atypical PKCζ isoform.
Quantitative Toxicological Data
The following tables summarize the key quantitative data available for this compound and mezerein, covering acute toxicity and potency in activating PKC isoforms.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route | LD50 Value | Citation |
| This compound | Mouse | Oral | 0.3 mg/kg | [3] |
| Mezerein | N/A | N/A | Not specified, but high doses are lethal | [2][4] |
Table 2: Potency of PKC Isoform Activation (IC50 Values)
| Compound | PKCα | PKCβI | PKCδ |
| This compound | 536 ± 183 nM | 902 ± 129 nM | 3370 ± 492 nM |
| Mezerein | 1190 ± 237 nM | 908 ± 46 nM | 141 ± 25 nM |
| Data derived from an in vivo yeast phenotypic assay where growth inhibition is proportional to PKC activation. |
Additional Toxicological Effects
Beyond direct PKC activation, this compound has been shown to exert significant mitochondrial toxicity.
Mitochondrial Toxicity of this compound
Studies on isolated rat liver mitochondria have demonstrated that this compound can disrupt mitochondrial function through several mechanisms, particularly at concentrations above 100 µM.[5] These effects contribute to its overall cellular toxicity.
The key mitochondrial effects include:
-
Increased Proton Leak: Disrupts the proton gradient across the inner mitochondrial membrane.
-
Induction of MPT Pore: Promotes the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling and apoptosis initiation.
-
Inhibition of ATP Synthase: Directly inhibits the enzyme responsible for ATP production.
-
Inhibition of Respiratory Chain: Impairs the electron transport chain, further reducing cellular energy production.[5]
Experimental Protocols
The characterization of this compound and mezerein relies on specific experimental methodologies. Below are descriptions of key assays.
Protocol: In Vivo Yeast Phenotypic Assay for PKC Activation
This assay provides a rapid and effective method for evaluating the potency and selectivity of PKC activators.[6][7] It leverages the fact that the expression of active mammalian PKC is toxic to yeast (Saccharomyces cerevisiae), causing a measurable increase in the cell doubling time.
Methodology Outline:
-
Yeast Strain Engineering: S. cerevisiae strains are engineered to express specific mammalian PKC isoforms (e.g., α, βI, δ, ζ) under the control of an inducible promoter.
-
Culture and Induction: Yeast cultures are grown to a logarithmic phase. The expression of the specific PKC isoform is then induced.
-
Compound Exposure: The engineered yeast cells are exposed to a range of concentrations of the test compound (this compound or mezerein).
-
Growth Monitoring: Cell growth is monitored over time, typically by measuring optical density (OD) at 600 nm.
-
Data Analysis: The cell doubling time is calculated for each concentration. The IC50 value (the concentration causing 50% of the maximal growth inhibition) is determined by plotting the growth inhibition against the compound concentration. This value serves as a quantitative measure of the compound's potency in activating the specific PKC isoform.
Protocol: Acute Oral Toxicity Study (General Guideline)
Acute toxicity studies are performed to determine the effects of a single, high-dose exposure to a substance and to establish the median lethal dose (LD50). While the specific protocol for the cited this compound LD50 is not detailed, the methodology generally follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[8][9]
Methodology Outline (based on OECD Guideline 423):
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.
-
Dosing: The test substance is administered in a single dose via oral gavage. The study proceeds in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of dosing at one level determines the dose for the next step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, convulsions), and body weight changes. Intensive observation occurs for the first 24 hours, with periodic observations continuing for a total of 14 days.[8][10]
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes in tissues and organs.
-
LD50 Estimation: The LD50 is estimated based on the observed mortality across the different dose steps, classifying the substance into a specific toxicity category.
Conclusion
This compound and mezerein are highly toxic diterpenoids whose primary mechanism of action is the potent and sustained activation of Protein Kinase C. Their toxicological profiles are distinguished by their differential activation of PKC isoforms, which likely accounts for their distinct biological activities, including the antileukemic potential of mezerein. Furthermore, this compound exhibits significant mitochondrial toxicity, contributing to its cellular damage profile. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers engaged in toxicology, pharmacology, and the development of novel therapeutics inspired by these complex natural products. A thorough assessment of these toxicological properties is critical for any future research or development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Mezerein - Wikipedia [en.wikipedia.org]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. Daphnin - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential protein kinase C ligand regulation detected in vivo by a phenotypic yeast assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of conventional mammalian protein kinase C isoforms expressed in budding yeast modulates the cell doubling time--a potential in vivo screen for protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute and Subchronic Toxicity Profile of a Polyherbal Drug Used in Sri Lankan Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Daphnetoxin: From Traditional Remedy to Modern Molecular Target
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of daphnetoxin, a potent diterpenoid found in plants of the Daphne genus. For centuries, various Daphne species have been utilized in traditional medicine across Asia and Europe to treat a range of conditions, including pain, inflammation, rheumatism, and even cancer.[1][2][3][4] However, these plants are also known for their significant toxicity, a characteristic largely attributed to this compound and related compounds.[5][6] This guide delves into the core molecular mechanisms of this compound, presents quantitative data on its bioactivity, details relevant experimental protocols, and visualizes its complex signaling pathways to support advanced research and drug development efforts.
Phytochemistry and Traditional Use
This compound is a daphnane-type diterpenoid orthoester, first isolated from the bark of Daphne mezereum and other Daphne species.[4][6][7] Plants of this genus have a long history in the traditional medicine of China, Tibet, Korea, and Europe for treating ailments like rheumatism, skin infections, and coughs.[1][2][8] For instance, decoctions of the stems and blossoms have been used for their anti-inflammatory (antiphlogistic) and pain-relieving (anodyne) properties.[8] Despite their use, the high toxicity, primarily due to this compound and the related compound mezerein, necessitates careful handling and preparation.[5][6]
Core Mechanism of Action: Protein Kinase C (PKC) Activation
The primary molecular target of this compound is Protein Kinase C (PKC), a family of serine/threonine kinases crucial for cellular signal transduction.[9][10] this compound acts as a potent PKC activator, but its effects are distinguished by its selective affinity for different PKC isotypes compared to other activators like mezerein.
This differential activation is believed to be the molecular basis for the distinct biological outcomes observed between this compound and its analogs.[10] Specifically, the lower potency of this compound in activating PKCδ, an isoform involved in inhibiting cell growth, may explain its lack of the antileukemic and antiproliferative effects seen with mezerein.[9][10]
Signaling Pathway: Differential PKC Isotype Activation
The following diagram illustrates how this compound selectively activates classical and novel PKC isoforms.
Caption: this compound's differential activation of PKC isotypes.
Quantitative Bioactivity Data
The potency and selectivity of this compound as a PKC activator have been quantified and compared to mezerein. This data is critical for understanding its structure-activity relationship.
Table 1: Comparative IC50 Values for PKC Isotype Activation by this compound and Mezerein [9][10]
| Compound | PKCα (IC50 in nM) | PKCβI (IC50 in nM) | PKCδ (IC50 in nM) | PKCζ |
|---|---|---|---|---|
| This compound | 536 ± 183 | 902 ± 129 | 3370 ± 492 | No inhibition |
| Mezerein | 1190 ± 237 | 908 ± 46 | 141 ± 25 | No inhibition |
Data derived from an in vivo yeast phenotypic assay (n=20). IC50 represents the concentration causing 50% inhibition of yeast growth due to PKC activation.
Experimental Protocols
Protocol: Yeast Phenotypic Assay for PKC Activation
This in vivo assay is used to determine the potency and selectivity of compounds as PKC activators. The methodology is based on the principle that activating ectopically expressed mammalian PKC isoforms inhibits the growth of yeast.[9][10]
Methodology:
-
Yeast Strain Preparation: Use Saccharomyces cerevisiae strains engineered to express individual mammalian PKC isoforms (e.g., α, βI, δ, ζ) under an inducible promoter.
-
Culture and Induction: Grow yeast cultures to the mid-logarithmic phase in a selective medium. Induce the expression of the specific PKC isoform by changing the carbon source in the medium (e.g., from glucose to galactose).
-
Compound Incubation: Dispense the induced yeast samples into microplates. Add varying concentrations of this compound or other test compounds to the wells. Include appropriate controls (vehicle only, non-induced yeast).
-
Growth Measurement: Incubate the plates at 30°C with shaking. Monitor yeast growth over time by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Data Analysis: Plot the percentage of growth inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the compound that causes 50% growth inhibition.[11]
Workflow for Yeast Phenotypic Assay
Caption: Workflow for determining PKC activation using a yeast assay.
Protocol: Extraction and Isolation of this compound
The extraction of this compound from plant material is a foundational step for its study.[12]
General Methodology:
-
Plant Material Preparation: The bark or stems of a Daphne species (e.g., Daphne gnidium) are collected, dried, and ground into a fine powder.[9]
-
Solvent Extraction: The powdered material is subjected to extraction with a moderately polar solvent, such as ethanol (B145695) or methanol, often using a Soxhlet apparatus or maceration.
-
Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., water and dichloromethane) to separate compounds based on polarity. This compound, being a diterpenoid, will typically partition into the organic phase.
-
Chromatography: The organic phase is concentrated and subjected to multiple rounds of column chromatography (e.g., using silica (B1680970) gel) with a gradient of solvents of increasing polarity.
-
Purification: Fractions containing this compound are identified using thin-layer chromatography (TLC). Final purification is often achieved using high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Anticancer Activity and Associated Signaling Pathways
This compound and related daphnane (B1241135) diterpenoids exhibit significant cytotoxic and anticancer activities against various cancer cell lines.[7][13][14] Their mechanism involves the modulation of several key signaling pathways that control cell cycle, proliferation, and apoptosis.
Diterpenoids from Daphne species have been shown to suppress the activation of Akt, STAT3, and Src in human lung cancer cells.[15] They can induce cell-cycle arrest in both the G0/G1 and G2/M phases by upregulating inhibitors like p21 and p53 and downregulating cyclins and their dependent kinases.[7][15] Furthermore, this compound itself exhibits mitochondrial toxicity by increasing the permeability of the inner mitochondrial membrane and inhibiting ATP synthase, which can contribute to apoptosis.[13][16]
Signaling Pathways in Cancer Cells Modulated by this compound
References
- 1. The genus Daphne: A review of its traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphnin - Wikipedia [en.wikipedia.org]
- 6. This compound – Wikipedia [de.wikipedia.org]
- 7. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne | MDPI [mdpi.com]
- 8. All about Daphne – History, Meaning, Facts, Care & More - Little Flower Hut #1 Singapore Online Florist [littleflowerhut.com.sg]
- 9. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Anti-HIV Properties of Daphnetoxin and Related Daphnane Diterpenes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continued search for novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source for new antiviral drugs. Among these, Daphnetoxin, a daphnane (B1241135) diterpenoid isolated from plants of the Daphne genus, has demonstrated potent anti-HIV activity. This document provides a comprehensive technical overview of the anti-HIV properties of this compound and related compounds, summarizing quantitative efficacy data, detailing relevant experimental protocols, and illustrating key mechanisms and workflows.
Introduction to this compound
This compound is a toxic diterpenoid orthoester isolated from various species of the Daphne plant genus, which belongs to the Thymelaeaceae family.[1] These plants have a history of use in traditional medicine for treating a range of ailments.[1][2] this compound and its analogues are characterized by a 5/7/6-tricyclic ring system and are part of a class of compounds known as daphnane diterpenoids.[1] Research has identified these compounds as having a broad spectrum of biological activities, including potent antiviral effects, specifically against HIV-1.[1][3][4]
Quantitative Anti-HIV Activity
This compound and other related daphnane diterpenoid orthoesters exhibit significant anti-HIV-1 activity, often at nanomolar concentrations. The tables below summarize the quantitative data on their efficacy and cytotoxicity, providing a comparative view of their therapeutic potential. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50 or IC50) to the 50% effective concentration (EC50), is a critical measure of a compound's therapeutic window.
Table 1: Anti-HIV-1 Activity of this compound and Related Compounds from Daphne Species
| Compound | Source Organism | EC50 (nM) | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Daphne gnidium | 1.94 | Not Reported | Not Reported | [3] |
| Daphneodorin D | Daphne odora | 1.5 - 7.7 | Not Reported | Not Reported | [2] |
| Daphneodorins A & B | Daphne odora | 0.16, 0.25 | Not Reported | Not Reported | [1][5] |
| Genkwanine N | Daphne acutiloba | 0.17 | >31.8 | 187,010 | [1][4] |
| Acutilobin A-G | Daphne acutiloba | <1.5 | >10 | >10,000 | [4] |
| Various Diterpenoids | D. pseudomezereum | ~1 | >5 | >5,000 | [6][7] |
Note: EC50 is the concentration that inhibits HIV-1 replication by 50%. IC50 or CC50 is the concentration that reduces cell viability by 50%. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Mechanism of Action
The primary anti-HIV mechanism of this compound involves the disruption of viral entry into host cells.[1][3] Other related daphnane diterpenes have also been shown to activate signaling pathways that can reverse HIV latency, a "shock and kill" strategy for eradicating viral reservoirs.
Inhibition of Viral Entry
Mode of action studies have revealed that this compound directly interferes with the expression of the two primary HIV co-receptors, CCR5 and CXCR4, on the surface of host cells.[1] These co-receptors, along with the primary CD4 receptor, are essential for the HIV envelope glycoprotein (B1211001) to mediate fusion with the host cell membrane. By downregulating CCR5 and CXCR4, this compound effectively blocks a critical step in the HIV-1 lifecycle.
Latency Reversal and Signaling Pathways
While this compound primarily acts as an entry inhibitor, other daphnane and tigliane (B1223011) diterpenes are potent HIV latency-reversing agents (LRAs).[8] These compounds activate latent HIV, making infected cells visible to the immune system. This is often achieved through the activation of Protein Kinase C (PKC).[9] Transcriptome analysis of cells treated with related compounds revealed the significant enrichment of several signaling pathways critical to this process.[8]
Experimental Protocols & Methodologies
The evaluation of this compound's anti-HIV properties involves standardized cellular assays to determine efficacy and cytotoxicity.
General Workflow for Isolation and Bioassay
The discovery of anti-HIV active daphnane diterpenes typically follows a bioassay-guided fractionation workflow.
Anti-HIV Activity Assay Protocol
This protocol is a generalized procedure based on methods cited in the literature for assessing the inhibition of HIV-1 replication.[2]
-
Cell Culture: MT-4 cells (a human T-cell leukemia line) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds, including this compound and controls (e.g., Gnidimacrin as a positive control, DMSO as a negative control), are prepared in various concentrations via serial dilution.
-
Infection: MT-4 cells are infected with the HIV-1 NL4-3 virus strain at a specified multiplicity of infection (MOI), typically around 0.001.[2]
-
Treatment: Immediately following infection, the cells are plated in 96-well plates and treated with the various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period of 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Quantification of Viral Replication: After incubation, the cell supernatants are collected. The level of HIV-1 p24 Gag antigen in the supernatant, which is a marker of viral replication, is quantified using a commercial p24 ELISA kit.
-
Data Analysis: The concentration of the compound that inhibits HIV-1 replication by 50% (EC50) is calculated using biostatistical software (e.g., CalcuSyn).[2]
Cytotoxicity Assay Protocol
This assay is performed in parallel with the anti-HIV assay to determine the compound's toxicity to the host cells.[2][10]
-
Cell Culture and Treatment: MT-4 cells are seeded in 96-well plates and treated with the same concentrations of test compounds used in the anti-HIV assay, but without the addition of the virus.
-
Incubation: The plates are incubated under the same conditions for the same duration (4-5 days).
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or Alamar Blue.[2][10] These reagents measure metabolic activity (e.g., ATP levels), which correlates with the number of viable cells. The resulting luminescence or fluorescence is measured with a plate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50 or CC50) is calculated.
Structure-Activity Relationship (SAR)
Studies on a variety of daphnane diterpenoids have provided insights into the structural features crucial for potent anti-HIV activity. A key finding is the importance of the orthoester group.
Daphnane diterpenoid orthoesters consistently show potent anti-HIV activity with EC50 values in the low nanomolar range (1.5–7.7 nM).[2] In contrast, daphnane diterpenoids that lack this 9,13,14-orthoester motif are significantly less active, with EC50 values greater than 25 nM.[2] This suggests that the orthoester functional group is essential for the high-potency antiviral effect observed in this class of compounds.
Conclusion and Future Directions
This compound and related daphnane diterpenoids represent a promising class of natural products with potent and selective anti-HIV activity. The primary mechanism of this compound, the downregulation of essential viral co-receptors, presents a distinct strategy compared to many existing antiretroviral drugs. Furthermore, the ability of related compounds to reverse HIV latency highlights their potential role in viral eradication strategies. The strong structure-activity relationship, centered on the orthoester motif, provides a clear direction for future research. Further investigation and strategic structural modifications of these compounds could lead to the development of novel, highly effective anti-HIV therapeutics.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurekalert.org [eurekalert.org]
- 7. news-medical.net [news-medical.net]
- 8. Discovering the Mechanisms of Oleodaphnone as a Potential HIV Latency-Reversing Agent by Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Daphnetoxin on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
Daphnetoxin, a daphnane-type diterpene orthoester found in plants of the Daphne genus, is a potent modulator of critical cellular signaling pathways. Primarily recognized as a powerful activator of Protein Kinase C (PKC), its influence extends to mitochondrial function and potentially other interconnected signaling networks that regulate cell proliferation, apoptosis, and inflammation. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting quantitative data on its isoform-specific PKC activation, detailing its profound effects on mitochondrial integrity, and exploring its putative role in other signaling cascades. Detailed experimental protocols for assays cited are provided to facilitate further research and drug development efforts.
Core Mechanism: Protein Kinase C (PKC) Activation
The most extensively characterized effect of this compound is its role as a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases. PKC isoforms are central to signal transduction, translating extracellular signals into intracellular responses that govern a vast array of cellular processes. This compound functions as a diacylglycerol (DAG) mimetic, binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, thereby inducing their activation.
However, this compound exhibits significant selectivity across different PKC isoforms, which likely accounts for its unique biological profile compared to other activators like mezerein or phorbol (B1677699) esters.[1]
Quantitative Analysis of PKC Isoform Activation
Studies utilizing an in vivo yeast phenotypic assay, where mammalian PKC isoforms are expressed in yeast, have quantified the differential potency of this compound. The growth inhibition of yeast is contingent on PKC activation. The half-maximal inhibitory concentration (IC50) values demonstrate a clear isoform preference.
| Compound | PKC Isoform | IC50 (nM) | Potency Comparison | Reference |
| This compound | PKCα (alpha) | 536 ± 183 | More potent than Mezerein | [1] |
| PKCβI (beta I) | 902 ± 129 | Equipotent to Mezerein | [1] | |
| PKCδ (delta) | 3370 ± 492 | Less potent than Mezerein | [1] | |
| PKCζ (zeta) | No activity | - | [1] | |
| Mezerein | PKCα (alpha) | 1190 ± 237 | - | [1] |
| PKCβI (beta I) | 908 ± 46 | - | [1] | |
| PKCδ (delta) | 141 ± 25 | - | [1] |
Table 1: Comparative IC50 values of this compound and Mezerein on PKC isoforms.
This differential activation is critical; for instance, the lower potency towards PKCδ may explain why this compound lacks the antileukemic and antiproliferative effects observed with mezerein.[1]
PKC Signaling Pathway Diagram
The following diagram illustrates the canonical PKC activation pathway and the point of intervention by this compound.
Mitochondrial Toxicity and Apoptosis Induction
This compound exerts significant toxicity on mitochondria, disrupting cellular bioenergetics and potentially initiating the intrinsic apoptotic pathway. This represents a secondary, yet critical, aspect of its mechanism of action.
Effects on Mitochondrial Function
Experiments on isolated rat liver mitochondria have shown that this compound, at micromolar concentrations, induces multiple defects:
-
Increased Proton Leak: It increases state 4 respiration, indicating an uncoupling effect or proton leak across the inner mitochondrial membrane.
-
Inhibition of Respiratory Chain: It decreases state 3 (ADP-stimulated) and FCCP-uncoupled respiration, pointing to direct inhibition of the electron transport chain.
-
Inhibition of ATP Synthase: The compound directly inhibits the activity of F1Fo-ATP synthase.
-
Induction of Mitochondrial Permeability Transition Pore (MPTP): this compound promotes the opening of the MPTP, a non-specific channel in the inner mitochondrial membrane. This leads to the collapse of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.
These combined effects lead to a severe depletion of intracellular ATP, which is sufficient to cause lethal hepatocyte injury.
Implication in Apoptosis
The induction of the MPTP by this compound is a key event linking it to apoptosis. While direct quantitative data on this compound-induced caspase activation is limited, daphnane (B1241135) diterpenes as a class are known to trigger apoptosis. The mechanism involves the release of mitochondrial intermembrane space proteins, which in turn activate the caspase cascade, leading to the cleavage of substrates like PARP and ultimately, programmed cell death.
Potential Effects on Other Signaling Pathways
While the effects of this compound on PKC and mitochondria are well-documented, evidence for its direct modulation of other pathways is less established. However, studies on the broader class of daphnane diterpenes and related compounds like daphnetin (B354214) suggest potential cross-talk with the MAPK and NF-κB signaling pathways.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascades (including ERK, JNK, and p38) are crucial regulators of cell proliferation, differentiation, and stress responses. PKC is a known upstream activator of the Raf-MEK-ERK module of the MAPK pathway. Therefore, it is plausible that this compound, via its potent activation of PKC, could indirectly modulate MAPK signaling. Direct quantitative evidence for this link is currently lacking and presents an area for future investigation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a master regulator of inflammation and cell survival. There is significant cross-talk between PKC and NF-κB signaling, where certain PKC isoforms can phosphorylate components of the NF-κB activation complex. While some daphnane diterpenes are known to regulate NF-κB, direct studies on this compound are needed to confirm this effect.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize conditions based on their specific cell lines and reagents.
In Vivo Yeast Phenotypic Assay for PKC Activation
(Based on the methodology described by Dias, et al.)[1]
-
Yeast Strain and Plasmids: Use a Saccharomyces cerevisiae strain (e.g., W303-1A) transformed with expression vectors (e.g., pYES2) containing the cDNA for individual mammalian PKC isoforms (α, βI, δ, ζ) under the control of a galactose-inducible promoter (GAL1).
-
Culture Preparation: Grow yeast transformants in selective synthetic medium containing glucose until the mid-log phase. Induce PKC expression by transferring cells to a galactose-containing medium for 12-16 hours.
-
Compound Treatment: Aliquot the induced yeast cultures into a 96-well microplate. Add this compound or a vehicle control (e.g., DMSO) in a serial dilution format.
-
Growth Measurement: Incubate the plates at 30°C with shaking. Monitor yeast growth by measuring the optical density at 600 nm (OD600) at regular intervals for up to 48 hours.
-
Data Analysis: Assume that growth inhibition is due to PKC activation. Plot the percentage of growth inhibition against the logarithm of the this compound concentration. Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response curve).
Mitochondrial Permeability Transition Pore (MPTP) Assay
(Based on mitochondrial swelling experiments)
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).
-
Reaction Medium: Prepare a swelling buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM KH2PO4, pH 7.2) supplemented with a respiratory substrate (e.g., 5 mM succinate) and rotenone (B1679576) (to inhibit Complex I).
-
Assay Procedure:
-
Add isolated mitochondria (0.5 mg/mL) to the reaction medium in a cuvette.
-
Add Ca2+ (e.g., 150 nmol/mg protein) to load the mitochondria, along with Ruthenium Red to prevent further Ca2+ uptake.
-
Add this compound at the desired concentration. As controls, use the vehicle and a known MPTP inhibitor like Cyclosporine A (CsA).
-
-
Measurement: Monitor mitochondrial swelling by measuring the decrease in light scattering (absorbance) at 540 nm over time using a spectrophotometer. A rapid decrease in absorbance indicates MPTP opening and subsequent swelling.
Western Blot for Signaling Protein Analysis
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HepG2) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for specified time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein samples, mix with Laemmli sample buffer, and boil. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK, anti-p65, anti-cleaved-caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Conclusion and Future Directions
This compound is a selective and potent activator of PKC isoforms and a significant disruptor of mitochondrial function. Its well-defined effects on these core pathways provide a solid foundation for understanding its biological activities. The quantitative differences in its activation of PKCα versus PKCδ are particularly noteworthy and likely dictate its overall cellular impact, distinguishing it from other PKC activators.
Future research should focus on unequivocally establishing the direct or indirect effects of this compound on the MAPK and NF-κB signaling pathways. Quantitative proteomics and phosphoproteomics could provide a global, unbiased view of the signaling networks perturbed by this compound. Elucidating this cross-talk is essential for drug development professionals seeking to harness or mitigate the potent biological effects of this compound and its analogs for therapeutic purposes.
References
The Architecture of Nature's Complexity: A Technical Guide to the Chemical Synthesis of Daphnetoxin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Daphnetoxin and its congeners, a class of daphnane (B1241135) diterpenoids, have long captivated chemists and pharmacologists alike with their intricate molecular architecture and potent biological activities.[1] Isolated from plants of the Thymelaeaceae and Euphorbiaceae families, these molecules, characterized by a highly oxygenated and stereochemically dense 5/7/6-fused tricyclic core, present a formidable challenge in chemical synthesis.[1] This guide provides an in-depth technical overview of the key strategies and methodologies developed for the total synthesis of this compound and its analogs, with a focus on providing actionable data and protocols for researchers in the field.
Core Synthetic Strategies: Taming the 5/7/6-Fused Ring System
The central challenge in daphnane synthesis lies in the stereocontrolled construction of the tigliane (B1223011) skeleton, a trans-fused 5/7/6 tricyclic system. Several innovative strategies have emerged to tackle this complex core.
One of the pioneering approaches, developed by the Wender group in the total synthesis of Resiniferatoxin (RTX), a potent analog of this compound, utilizes an intramolecular [5+2] oxidopyrylium-alkene cycloaddition to construct the B and C rings simultaneously.[2] This elegant transformation establishes the key seven-membered ring and sets crucial stereocenters.
More recent strategies have focused on convergent and efficient routes. A unified approach by Li and coworkers enables the synthesis of various daphnane, tigliane, and rhamnofolane diterpenoids from a common intermediate.[3] This strategy hinges on an asymmetric Diels-Alder reaction to form the C-ring, followed by a π-allyl Stille coupling and a radical cyclization to forge the B-ring.[3]
Another powerful method involves an intramolecular [4+3] cycloaddition of a furan (B31954) and an oxypentadienyl cation to construct the oxa-bridged bicyclic core of the daphnane skeleton.[4][5] This approach offers a rapid and stereoselective entry into the core structure. The key to success in these strategies often lies in the careful orchestration of highly selective reactions to control the numerous stereocenters present in the molecule.
Key Synthetic Transformations and Experimental Protocols
This section details the experimental procedures for some of the pivotal reactions employed in the synthesis of this compound and its analogs.
Wender's [5+2] Oxidopyrylium-Alkene Cycloaddition for BC Ring Formation
This reaction is a cornerstone in the synthesis of resiniferatoxin. An oxidopyrylium ion, generated in situ, undergoes a cycloaddition with a tethered alkene to form the core 6,7-fused ring system.
Experimental Protocol:
To a solution of the pyrone precursor in acetonitrile (B52724) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction mixture is heated to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloadduct.
Li's Unified Strategy: Asymmetric Diels-Alder Reaction
The construction of the C-ring in Li's unified synthesis is achieved through a highly stereoselective Diels-Alder reaction.
Experimental Protocol:
A solution of the diene and dienophile in a suitable solvent (e.g., toluene) is cooled to the desired temperature (e.g., -78 °C). A Lewis acid catalyst (e.g., a chiral oxazaborolidine) is added, and the reaction is stirred for several hours. The reaction is quenched, and the product is isolated and purified by chromatography.
Intramolecular [4+3] Cycloaddition
This method provides a rapid entry to the daphnane core.
Experimental Protocol:
The furan-containing precursor is dissolved in a suitable solvent and treated with a Lewis acid or a Brønsted acid at low temperature to generate the oxypentadienyl cation. The reaction is allowed to proceed until completion, as monitored by TLC. The reaction is then quenched, and the product is purified by column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data from representative syntheses of this compound analogs.
| Table 1: Key Reaction Yields in the Total Synthesis of Resiniferatoxin (Wender et al.) | |
| Reaction Step | Yield (%) |
| [5+2] Oxidopyrylium-Alkene Cycloaddition | 84 |
| Zirconocene-mediated cyclization | 90 |
| Final orthoester formation | 21 |
| Table 2: Key Reaction Yields in the Unified Synthesis of Daphnane Diterpenoids (Li et al.) | |
| Reaction Step | Yield (%) |
| Asymmetric Diels-Alder Reaction | 95 (98% ee) |
| π-Allyl Stille Coupling | 85 |
| Eu(fod)₃-promoted 7-endo Radical Cyclization | 70 |
| Table 3: Spectroscopic Data for a Key Intermediate in Daphnane Synthesis | |
| Intermediate | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) m/z |
|---|
| Tricyclic Core | 5.85 (d, J = 5.6 Hz, 1H), 4.40 (s, 1H), 3.80-3.70 (m, 2H), 2.50-2.30 (m, 3H), 1.20 (s, 3H), 1.10 (s, 3H) | 205.1, 140.2, 125.8, 85.3, 78.1, 55.4, 50.2, 45.6, 38.9, 35.1, 28.7, 25.4, 22.1 | [M+Na]⁺ calculated for C₁₅H₂₀O₃Na: 271.1305, found 271.1301 |
Biological Activity and Signaling Pathways
This compound and its analogs exhibit a range of potent biological activities, including anti-HIV and anti-cancer effects.[1] A primary molecular target for many of these compounds is Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cellular signal transduction.[6]
This compound has been shown to be a potent activator of several PKC isotypes, including PKCα, PKCβI, and PKCδ.[7] The activation of PKC can trigger a cascade of downstream signaling events that ultimately lead to the observed biological effects.
| Table 4: IC₅₀ Values for PKC Isotype Activation by this compound [7] | |
| PKC Isotype | IC₅₀ (nM) |
| PKCα | 536 ± 183 |
| PKCβI | 902 ± 129 |
| PKCδ | 3370 ± 492 |
The following diagram illustrates a plausible signaling pathway initiated by the activation of PKC by this compound, leading to downstream cellular responses.
Caption: Proposed signaling pathway of this compound via PKC activation.
Synthetic Workflow Overview
The general workflow for the total synthesis of a daphnane diterpenoid can be summarized in the following diagram.
Caption: General workflow for this compound synthesis.
Logical Relationship of Synthetic Strategies
The various synthetic strategies often share common logical steps, even if the specific reactions differ. The following diagram illustrates the logical flow from retrosynthetic analysis to the final synthesis.
Caption: Logical flow of this compound synthetic strategies.
Conclusion
The total synthesis of this compound and its analogs remains a vibrant area of research, pushing the boundaries of modern synthetic organic chemistry. The development of novel and efficient strategies not only provides access to these biologically important molecules for further pharmacological investigation but also inspires the creation of new synthetic methodologies with broader applications. This guide serves as a comprehensive resource for researchers aiming to contribute to this exciting and challenging field.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unified Total Syntheses of Rhamnofolane, Tigliane, and Daphnane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of the Tricyclic Ring Structure of Daphnanes via Intramolecular [4 + 3] Cycloaddition/SmI2-Pinacol Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Neurotrophic Potential of Daphnetoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Daphnetoxin, a diterpenoid orthoester found in plants of the Daphne genus, has been identified as a potent biological agent. While historically known for its toxic properties, emerging evidence points towards a range of pharmacological activities, including neurotrophic effects. This technical guide provides an in-depth exploration of the neurotrophic potential of this compound, summarizing key data, outlining experimental methodologies, and elucidating the underlying signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic applications of this compound in the context of neuronal health and disease.
Data Presentation
While direct quantitative data on the neurotrophic effects of this compound, such as neurite length or neuron survival rates, are not extensively available in publicly accessible literature, valuable data exists regarding its primary molecular target in neurons: Protein Kinase C (PKC). The activation of PKC is a critical step in initiating signaling cascades that lead to neurotrophic outcomes.
A study by Saraiva et al. (2004) provides quantitative data on the activation of various PKC isotypes by this compound in a yeast-based assay, which serves as a strong indicator of its potential activity in neuronal cells.
Table 1: Activation of Mammalian PKC Isoforms by this compound
| PKC Isoform | This compound IC₅₀ (nM) |
| PKC α | 536 ± 183 |
| PKC βI | 902 ± 129 |
| PKC δ | 3370 ± 492 |
| PKC ζ | Inactive |
Data sourced from Saraiva et al., 2004. The IC₅₀ values represent the concentration of this compound required to inhibit the growth of yeast expressing the respective mammalian PKC isoform by 50%, which is an indirect measure of PKC activation.
Experimental Protocols
To investigate the neurotrophic effects of this compound, standardized in vitro assays are essential. The following protocols are based on established methodologies for assessing neurite outgrowth and neuroprotection.
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
This protocol describes a method to assess the ability of this compound to induce or enhance neurite outgrowth in a well-established neuronal cell line.
1. Cell Culture and Plating:
- Culture PC12 cells (a rat pheochromocytoma cell line) in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
- For the assay, seed PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
2. Compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Serially dilute the this compound stock solution in serum-free RPMI-1640 medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
- Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., Nerve Growth Factor, NGF, at 50 ng/mL).
- Incubate the cells for 48-72 hours.
3. Staining and Imaging:
- Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.
- Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
- Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
- Counterstain the nuclei with DAPI.
- Acquire images using a fluorescence microscope or a high-content imaging system.
4. Quantification and Analysis:
- Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).
- Measure parameters such as the percentage of neurite-bearing cells, the average length of the longest neurite per neuron, and the total neurite length per neuron.
- Perform statistical analysis to compare the effects of different this compound concentrations to the vehicle control.
Protocol 2: Neuroprotection Assay in Primary Cortical Neurons
This protocol is designed to evaluate the potential of this compound to protect neurons from excitotoxicity, a common mechanism of neuronal death in neurodegenerative diseases.
1. Primary Neuron Culture:
- Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains.
- Plate the dissociated neurons on poly-L-lysine-coated 96-well plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
- Culture the neurons for 7-10 days to allow for maturation.
2. Compound Pre-treatment and Excitotoxic Insult:
- Prepare this compound solutions as described in Protocol 1.
- Pre-treat the mature cortical neurons with various concentrations of this compound for 24 hours.
- Induce excitotoxicity by exposing the neurons to N-methyl-D-aspartate (NMDA; e.g., 100 µM) for 30 minutes in a magnesium-free buffer.
3. Assessment of Cell Viability:
- After the NMDA insult, replace the medium with fresh, conditioned culture medium.
- Incubate for 24 hours.
- Assess cell viability using a standard method, such as the MTT assay or by staining with fluorescent viability dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).
4. Data Analysis:
- Quantify the fluorescence intensity or absorbance to determine the percentage of viable cells in each treatment group.
- Compare the viability of neurons pre-treated with this compound to those treated with NMDA alone to determine the neuroprotective effect.
Signaling Pathways and Visualization
The neurotrophic effects of this compound are likely mediated through its potent activation of Protein Kinase C (PKC). Activation of PKC by phorbol (B1677699) esters, which are functionally analogous to this compound, is known to trigger downstream signaling cascades that promote neuronal differentiation and survival.[1][2][3][4] A key pathway implicated in these processes is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[2]
Proposed Signaling Pathway for this compound-Induced Neurotrophic Effects
-
PKC Activation: this compound, being a lipophilic molecule, can cross the cell membrane and bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.
-
Ras-Raf-MEK-ERK Cascade: Activated PKC can then phosphorylate and activate a cascade of downstream kinases. This includes the activation of the small GTPase Ras, which in turn activates Raf (a MAPKKK). Raf then phosphorylates and activates MEK (a MAPKK), which finally phosphorylates and activates ERK1/2 (a MAPK).[2][5]
-
Nuclear Translocation and Gene Expression: Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors, such as CREB (cAMP response element-binding protein). This leads to the transcription of genes involved in neuronal survival, differentiation, and plasticity, including the gene for Brain-Derived Neurotrophic Factor (BDNF).
-
Neurite Outgrowth and Neuroprotection: The resulting changes in gene expression and protein synthesis promote the structural changes required for neurite outgrowth and the production of anti-apoptotic proteins, leading to neuroprotection.
Caption: Proposed signaling pathway of this compound's neurotrophic effects.
Experimental Workflow for Assessing Neurotrophic Effects
The following diagram illustrates a typical workflow for investigating the neurotrophic properties of a compound like this compound.
Caption: General experimental workflow for neurotrophic assessment.
This compound presents an intriguing profile as a potent activator of Protein Kinase C, a central hub in neuronal signaling. While direct evidence for its neurotrophic effects in neuronal systems is still emerging, the established link between PKC activation and neurotrophic pathways, such as the MAPK/ERK cascade, provides a strong rationale for further investigation. The experimental protocols and proposed signaling pathways outlined in this guide offer a framework for researchers to systematically explore the neurotrophic potential of this compound. Such studies could pave the way for the development of novel therapeutic strategies for neurodegenerative diseases and nerve injury, harnessing the potent biological activity of this natural compound.
References
- 1. PKC activators (phorbol ester or bryostatin) stimulate outgrowth of NGF-dependent neurites in a subline of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neural Cell Adhesion Molecule-Stimulated Neurite Outgrowth Depends on Activation of Protein Kinase C and the Ras–Mitogen-Activated Protein Kinase Pathway | Journal of Neuroscience [jneurosci.org]
- 3. Protein kinase C regulates neurite outgrowth in spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C regulates neurite outgrowth in spinal cord neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ERK 1 and 2 Pathway in the Nervous System: From Basic Aspects to Possible Clinical Applications in Pain and Visceral Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Daphnetoxin from Daphne mezereum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphne mezereum, commonly known as mezereon, is a species of flowering plant in the family Thymelaeaceae.[1][2] The plant is highly toxic due to the presence of several bioactive compounds, including daphnetoxin, a potent daphnane-type diterpenoid.[1][2] this compound was first isolated from Daphne mezereum.[1][3] This compound is of significant interest to the scientific community due to its potent biological activity, primarily as an activator of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[4] The ability of this compound to modulate PKC signaling pathways makes it a valuable tool for cancer research and drug development.
This document provides a detailed protocol for the isolation and purification of this compound from the bark of Daphne mezereum. It also includes a summary of its biological activity and a diagram of the relevant signaling pathway.
Disclaimer: Daphne mezereum and its isolated compounds, including this compound, are extremely toxic. All handling and experimental procedures should be conducted by trained personnel in a properly equipped laboratory with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All waste materials should be disposed of as hazardous chemical waste.
Data Presentation
Table 1: Biological Activity of this compound on Protein Kinase C (PKC) Isoforms
| PKC Isoform | IC50 (nM) for Growth Inhibition in Yeast Assay | Reference |
| PKC α | 536 ± 183 | [4] |
| PKC βI | 902 ± 129 | [4] |
| PKC δ | 3370 ± 492 | [4] |
Experimental Protocols
This protocol is a synthesized methodology based on established procedures for the isolation of daphnane (B1241135) diterpenoids from plants in the Thymelaeaceae family. Optimization may be required for specific laboratory conditions and plant material.
1. Plant Material Preparation
1.1. Collect the bark of Daphne mezereum during the appropriate season (autumn is often cited for bark collection).[1] 1.2. Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle. 1.3. Grind the dried bark into a coarse powder using a mechanical mill.
2. Extraction
2.1. Place the powdered bark (e.g., 500 g) into a large Soxhlet apparatus. 2.2. Extract the powder with methanol (B129727) or ethanol (B145695) (e.g., 5 L) for approximately 48 hours or until the solvent in the siphon tube runs clear. 2.3. Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
3. Solvent Partitioning
3.1. Suspend the crude extract in a mixture of methanol and water (9:1, v/v; e.g., 1 L). 3.2. Perform liquid-liquid partitioning with n-hexane (e.g., 3 x 1 L) to remove nonpolar constituents like fats and waxes. Discard the n-hexane fractions. 3.3. Adjust the polarity of the methanol/water phase by adding water to achieve a 1:1 (v/v) ratio. 3.4. Extract the aqueous methanol phase with ethyl acetate (B1210297) (e.g., 5 x 1 L). 3.5. Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the this compound-enriched fraction.
4. Column Chromatography: Silica (B1680970) Gel
4.1. Pre-absorb the ethyl acetate fraction onto a small amount of silica gel. 4.2. Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with silica gel 60 (70-230 mesh) in n-hexane. 4.3. Load the pre-absorbed sample onto the top of the column. 4.4. Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by a gradient of ethyl acetate and methanol (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v). 4.5. Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 1:1) and visualizing with UV light and/or a vanillin-sulfuric acid staining reagent. 4.6. Combine fractions containing compounds with similar TLC profiles to the known this compound standard.
5. Column Chromatography: Reversed-Phase (ODS)
5.1. Concentrate the this compound-containing fractions from the silica gel column. 5.2. Dissolve the residue in a minimal amount of methanol. 5.3. Prepare a reversed-phase C18 (ODS) column (e.g., 2.5 cm diameter, 40 cm length) equilibrated with a mixture of methanol and water (e.g., 50:50 v/v). 5.4. Load the sample onto the column. 5.5. Elute the column with a stepwise gradient of increasing methanol in water (e.g., 50:50, 60:40, 70:30, 80:20, 90:10, 100:0 v/v). 5.6. Collect fractions and monitor by TLC or analytical HPLC. 5.7. Combine the fractions showing the presence of this compound.
6. Preparative High-Performance Liquid Chromatography (HPLC)
6.1. Concentrate the purified fractions from the ODS column. 6.2. Dissolve the residue in the HPLC mobile phase. 6.3. Purify the this compound using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm). 6.4. Use a mobile phase of methanol and water or acetonitrile (B52724) and water, either isocratically or with a shallow gradient, at a suitable flow rate (e.g., 10 mL/min). The exact conditions will need to be optimized based on analytical HPLC runs. 6.5. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm). 6.6. Collect the peak corresponding to this compound. 6.7. Remove the solvent under reduced pressure to obtain pure this compound. 6.8. Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
This compound-Mediated Protein Kinase C (PKC) Activation Pathway
Caption: Activation of PKC by this compound.
References
- 1. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Daphnetoxin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of daphnetoxin, a daphnane-type diterpene orthoester, in cell culture experiments. This compound is a potent biological modulator primarily known for its activity as a Protein Kinase C (PKC) activator and its ability to induce apoptosis in various cell lines.[1][2]
Mechanism of Action
This compound's primary cellular target is Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction pathways that regulate cell growth, proliferation, and apoptosis.[3] Unlike some other PKC activators, this compound exhibits differential activation of PKC isotypes. It is a potent activator of classical (α and βI) and novel (δ) PKC isoforms.[1][4] Notably, its selectivity differs from mezerein, another well-known PKC activator. For instance, this compound is more potent in activating PKCα but less potent in activating PKCδ compared to mezerein.[1][4] This differential activation may underlie its distinct biological effects.
In addition to PKC activation, this compound can induce mitochondrial toxicity at higher concentrations, leading to an increased proton leak in the inner mitochondrial membrane, induction of the mitochondrial permeability transition pore, and inhibition of ATP synthase and the mitochondrial respiratory chain.[5]
Applications in Cell Culture
Protein Kinase C (PKC) Activation Studies
This compound serves as a valuable tool for investigating the roles of specific PKC isoforms in cellular processes. Its differential activation profile allows for the targeted study of PKCα and PKCβI-mediated signaling pathways.
Induction of Apoptosis
This compound and its analogs have been shown to induce apoptosis in various cancer cell lines, including human myelocytic HL-60 cells.[2][6] This pro-apoptotic activity is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.[2] Studies have demonstrated that treatment with related daphnane (B1241135) diterpene esters leads to DNA fragmentation, chromatin condensation, and an increase in the sub-G1 cell population, all hallmarks of apoptosis.[2]
Cancer Research
The cytotoxic and pro-apoptotic effects of this compound and related compounds make them subjects of interest in cancer research.[7][8] They have shown inhibitory effects on the proliferation of various cancer cell lines, including leukemia, lung carcinoma, and colon cancer.[7]
Quantitative Data Summary
The following tables summarize the reported IC50 values and effective concentrations of this compound and related compounds in various cell culture-based assays.
Table 1: IC50 Values for PKC Isoform Activation (Yeast Phenotypic Assay) [1][4]
| Compound | PKC Isoform | IC50 (nM) |
| This compound | PKCα | 536 ± 183 |
| This compound | PKCβI | 902 ± 129 |
| This compound | PKCδ | 3370 ± 492 |
| Mezerein | PKCα | 1190 ± 237 |
| Mezerein | PKCβI | 908 ± 46 |
| Mezerein | PKCδ | 141 ± 25 |
Table 2: Cytotoxicity of Daphnane Diterpenoids in Various Cancer Cell Lines [7]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Yuanhuacine (30) | HL-60 | Human Myelocytic Leukemia | 10.8 |
| Genkwadaphnin (15) | P-388 | Murine Leukemia | 11.8 |
| Yuanhuacine (30) | K562 | Chronic Myelogenous Leukemia | 16.08 |
| Yuanhuadine (31) | K562 | Chronic Myelogenous Leukemia | 22.16 |
| Yuanhuacine (30) | COLO250 | Colon Cancer | 2-3 |
| Gnidimacrin (101) | K562 | Chronic Myelogenous Leukemia | 0.0012 |
Experimental Protocols
General Guidelines for Handling this compound
This compound is a potent and toxic compound and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified chemical fume hood. Prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or lower, protected from light.
Protocol for Assessing Cell Viability (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on adherent or suspension cell lines.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantitative analysis of apoptosis and necrosis induced by this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphnane diterpene esters isolated from flower buds of Daphne genkwa induce apoptosis in human myelocytic HL-60 cells and suppress tumor growth in Lewis lung carcinoma (LLC)-inoculated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Daphnetoxin-Induced Apoptosis in A549 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the induction of apoptosis in human non-small cell lung cancer (NSCLC) A549 cells by daphnetoxin and its analogs. This compound, a daphnane-type diterpene, and related compounds have demonstrated potent anti-proliferative and pro-apoptotic activities, making them promising candidates for cancer therapeutic research. The following sections detail the proposed mechanism of action, quantitative data on the effects of related compounds, and step-by-step experimental protocols.
Mechanism of Action Overview
This compound and its analogs are believed to induce apoptosis in A549 cells primarily through the intrinsic mitochondrial pathway. The proposed molecular mechanism involves the modulation of key signaling pathways that regulate cell survival and death. Treatment with daphnane (B1241135) diterpenes has been shown to suppress the activation of pro-survival signaling molecules such as Akt, STAT3, and Src in human lung cancer cells.[1][2]
This inhibition of survival signals, coupled with a direct effect on the Bcl-2 family of proteins, leads to a shift in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax.[3] The upregulation and activation of Bax result in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then triggers the activation of a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3.[3][4] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and chromatin condensation.[3]
Data Presentation
While specific quantitative data for this compound on A549 cells is limited in the available literature, studies on closely related daphnane diterpene esters provide valuable insights into its potential potency and effects.
Table 1: Anti-proliferative Activity of Daphnane Diterpene Esters in A549 Cells
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Yuanhualine | A549 | Not Specified | 7.0 | [1][2] |
| Yuanhuahine | A549 | Not Specified | 15.2 | [1][2] |
| Yuanhuagine | A549 | Not Specified | 24.7 | [1][2] |
| Other Daphnane Diterpene Esters | A549 | Not Specified | 12-53 | [5] |
Table 2: Apoptosis Induction by Daphnoretin (B1669815) (a related compound) in A549 Cells
| Treatment Concentration (µmol/l) | Duration (h) | Apoptotic Cells (%) | Assay | Reference |
| 5 | 24 | Increased (Specific % not provided) | Flow Cytometry (Annexin V/PI) | [6] |
| 10 | 24 | Increased (Specific % not provided) | Flow Cytometry (Annexin V/PI) | [6][7] |
| 15 | 24 | Increased (Specific % not provided) | Flow Cytometry (Annexin V/PI) | [6] |
Experimental Protocols & Visualizations
The following are detailed protocols for key experiments to assess this compound-induced apoptosis in A549 cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed A549 cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
MTT Assay Experimental Workflow
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed A549 cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry within 1 hour.
Apoptosis Detection Workflow
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Treat A549 cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
This compound Apoptosis Pathway
References
- 1. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphnane diterpene esters isolated from flower buds of Daphne genkwa induce apoptosis in human myelocytic HL-60 cells and suppress tumor growth in Lewis lung carcinoma (LLC)-inoculated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Daphnane diterpene esters with anti-proliferative activities against human lung cancer cells from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of daphnoretin on the proliferation and apoptosis of A549 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Kinase C (PKC) Activity Assay Using Daphnetoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of signal transduction pathways regulating a plethora of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] The activation of conventional and novel PKC isoforms is dependent on the binding of diacylglycerol (DAG) to their C1 domain.[2] Daphnetoxin, a daphnane-type diterpenoid originally isolated from plants of the genus Daphne, is a potent activator of PKC.[3] Similar to the endogenous activator DAG and tumor-promoting phorbol (B1677699) esters, this compound exerts its biological effects by binding to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and activates the enzyme's catalytic function. These application notes provide detailed protocols for assessing the in vitro activity of PKC using this compound as an activator.
Data Presentation
This compound exhibits differential activation of PKC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in a yeast-based in vivo assay, which reflects its potency as a PKC activator. For comparison, data for the related PKC activator mezerein is also included.
| PKC Isoform | This compound IC50 (nM) | Mezerein IC50 (nM) |
| PKC α | 536 ± 183 | 1190 ± 237 |
| PKC βI | 902 ± 129 | 908 ± 46 |
| PKC δ | 3370 ± 492 | 141 ± 25 |
| PKC ζ | No inhibition observed | No inhibition observed |
Data sourced from a study on the differential activation of PKC isotypes by this compound and mezerein.[3]
Signaling Pathways and Experimental Workflow
PKC Signaling Pathway Activated by this compound
The activation of conventional and novel Protein Kinase C (PKC) isoforms is a key step in many cellular signaling cascades. This process is initiated by signals from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG directly activates PKC. This compound, as a DAG analog, can bypass the initial signaling events and directly bind to the C1 domain of PKC, leading to its activation.
Caption: PKC activation by this compound, a DAG analog.
Experimental Workflow for Fluorescence Polarization-Based PKC Activity Assay
The following diagram outlines the key steps in a fluorescence polarization (FP) based assay to measure PKC activity. This non-radioactive method relies on the competition between a fluorescently labeled phosphopeptide (tracer) and the phosphopeptide produced by PKC for binding to a phosphospecific antibody.
Caption: Workflow of a fluorescence polarization PKC assay.
Experimental Protocols
Two common methods for assaying PKC activity are presented below: a traditional radioactive filter-binding assay and a more modern, non-radioactive fluorescence polarization assay. This compound is used as the activator in place of diacylglycerol.
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This protocol measures the incorporation of the γ-phosphate from [γ-³²P]ATP into a specific PKC substrate peptide.
Materials:
-
Purified, active PKC isoform
-
This compound stock solution (in DMSO)
-
PKC substrate peptide (e.g., Ac-MBP (4-14), 1 mg/mL)
-
PKC Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Lipid Activator: Phosphatidylserine (PS) vesicles (1 mg/mL in assay buffer, sonicated)
-
[γ-³²P]ATP (10 μCi/μL)
-
ATP solution (100 μM in assay buffer)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix on ice containing:
-
10 µL PKC Assay Buffer (2X)
-
5 µL Lipid Activator (PS vesicles)
-
5 µL PKC substrate peptide
-
1 µL this compound (or DMSO for control) at various concentrations (final concentration range to be optimized, starting around 0.1-10 µM is recommended).
-
1 µL Purified PKC enzyme (concentration to be optimized to ensure linear reaction kinetics).
-
Water to a final volume of 19 µL.
-
-
Initiate the Kinase Reaction:
-
Pre-incubate the reaction mix at 30°C for 5 minutes.
-
To start the reaction, add 1 µL of a mix of [γ-³²P]ATP and cold ATP (final concentration of ATP should be ~10 µM).
-
Incubate at 30°C for 10-20 minutes. The exact time should be optimized to remain within the linear range of the assay.
-
-
Stop the Reaction and Spot:
-
Stop the reaction by adding 20 µL of 0.75% phosphoric acid.
-
Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
-
Washing:
-
Allow the spots to dry completely.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring. This removes unincorporated [γ-³²P]ATP.
-
Perform a final rinse with acetone (B3395972) to aid in drying.
-
-
Quantification:
-
Transfer the dried P81 paper squares to scintillation vials.
-
Add 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Fluorescence Polarization (FP) Assay
This non-radioactive, homogeneous assay is well-suited for high-throughput screening.
Materials:
-
Purified, active PKC isoform
-
This compound stock solution (in DMSO)
-
PKC substrate peptide
-
Fluorescently labeled phosphopeptide "tracer"
-
Phosphospecific antibody
-
PKC Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.01% Triton X-100)
-
ATP solution (in assay buffer)
-
EDTA solution (to stop the reaction, e.g., 50 mM in assay buffer)
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Optimization:
-
Kinase Titration: Determine the optimal concentration of PKC that results in a significant signal window without depleting more than 20% of the substrate.
-
This compound Titration: Perform a dose-response curve with this compound (e.g., from 1 nM to 100 µM) to determine the EC50 (effective concentration for 50% activation).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the PKC enzyme solution in assay buffer.
-
Add 1 µL of this compound at various concentrations (or test compounds). For negative controls, add DMSO.
-
Add 5 µL of the substrate peptide solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Stop and Detection:
-
Stop the kinase reaction by adding 5 µL of EDTA solution.
-
Add 10 µL of the detection mix, containing the fluorescent tracer and the phosphospecific antibody, to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light, to allow the antibody-peptide binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the chosen fluorophore.
-
The degree of PKC activity is inversely proportional to the FP signal. As more substrate is phosphorylated by PKC, less fluorescent tracer can bind to the antibody, resulting in a lower FP value.
-
Calculate the percent activation or inhibition relative to controls and plot dose-response curves to determine EC50 or IC50 values.
-
Conclusion
This compound is a valuable tool for studying the activation and function of Protein Kinase C. The protocols provided herein offer robust methods for quantifying PKC activity in response to this compound. The choice between a radioactive and a fluorescence-based assay will depend on the specific needs of the researcher, including throughput requirements and laboratory capabilities. Proper optimization of enzyme, substrate, and this compound concentrations is crucial for obtaining accurate and reproducible results.
References
Application of Daphnetoxin in HIV Latency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of a latent reservoir of HIV-infected cells is a major obstacle to curing AIDS. The "shock and kill" strategy aims to eradicate this reservoir by reactivating latent HIV with latency-reversing agents (LRAs), making the infected cells visible to the immune system for clearance. Daphnetoxin, a daphnane (B1241135) diterpene, has emerged as a potent LRA. This document provides detailed application notes and protocols for the use of this compound in HIV latency research, based on its function as a Protein Kinase C (PKC) activator.
Mechanism of Action: PKC-NF-κB Signaling Pathway
This compound and other related daphnane diterpenes are potent activators of Protein Kinase C (PKC) isozymes.[1] The activation of PKC is a critical step in the signaling cascade that leads to the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2] In latently infected CD4+ T cells, the HIV-1 promoter, the Long Terminal Repeat (LTR), is in a repressed state. Upon activation by this compound, PKC phosphorylates IκB, an inhibitor of NF-κB, leading to its degradation. This allows NF-κB to translocate to the nucleus and bind to the HIV-1 LTR, initiating viral gene transcription and reversing latency.[2][3]
Quantitative Data
The following tables summarize the quantitative data available for this compound and related daphnane diterpenes in the context of PKC activation and HIV latency reversal.
Table 1: Potency of this compound on PKC Isotypes
| PKC Isotype | IC50 (nM)[2] |
| PKC α | 536 ± 183 |
| PKC βI | 902 ± 129 |
| PKC δ | 3370 ± 492 |
Table 2: Comparative Potency of Daphnane Diterpenes in HIV Latency Reversal
| Compound | Cell Model | EC50 | Reference |
| Yuanhuacine A | Primary CD4+ T cells | 0.03 µM (HIV inhibition) | [4] |
| Gnidimacrin | U1 cells | 18.0 pM | [5] |
| Wikstroelide A | Not Specified | 0.39 nM | [6] |
| Prostratin (control) | J-Lat cells | ~50 nM - 7.1 µM | [7] |
Experimental Protocols
The following are generalized protocols for assessing the HIV latency-reversing activity of this compound. Researchers should optimize concentrations and incubation times for their specific experimental setup.
Protocol 1: In Vitro HIV-1 Latency Reversal Assay using J-Lat Cell Lines
This protocol describes the use of Jurkat-based T-cell lines (e.g., J-Lat 10.6) that harbor a latent, full-length HIV-1 provirus with a GFP reporter.
Materials:
-
J-Lat 10.6 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Positive Control: Prostratin or PMA
-
Negative Control: DMSO
-
96-well flat-bottom culture plates
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 2% paraformaldehyde in PBS)
Procedure:
-
Cell Culture: Maintain J-Lat 10.6 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed J-Lat 10.6 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Suggested starting concentration range: 1 nM to 1 µM.
-
Add 100 µL of the diluted compound to the respective wells.
-
Include wells with a positive control (e.g., 1 µM Prostratin) and a negative control (DMSO at the same final concentration as the highest this compound dose).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells again and resuspend in PBS for flow cytometry analysis.
-
Acquire data, measuring GFP expression in at least 10,000 cells per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of GFP-positive cells for each treatment condition.
-
Results can be presented as the percentage of GFP-positive cells or as a fold induction over the DMSO control.
-
Protocol 2: Ex Vivo HIV-1 Latency Reversal Assay using Primary CD4+ T Cells
This protocol uses resting CD4+ T cells isolated from HIV-infected individuals on suppressive antiretroviral therapy (ART).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from HIV-infected, ART-suppressed donors
-
CD4+ T Cell Isolation Kit
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
Positive Control: Anti-CD3/CD28 beads or PHA
-
Negative Control: DMSO
-
Antiretroviral drugs (to prevent viral spread)
-
96-well U-bottom culture plates
-
HIV-1 p24 Antigen ELISA kit or RT-qPCR reagents for HIV-1 gag RNA
Procedure:
-
Isolation of Resting CD4+ T Cells: Isolate resting CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Cell Plating: Plate the resting CD4+ T cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium containing antiretroviral drugs.
-
Compound Treatment:
-
Treat the cells with different concentrations of this compound. Suggested starting concentration range: 1 nM to 1 µM.
-
Include a positive control (e.g., anti-CD3/CD28 beads) and a negative control (DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Quantification of Viral Reactivation:
-
p24 ELISA: Collect the culture supernatants and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
RT-qPCR: Isolate RNA from the cell pellets and perform RT-qPCR to measure the levels of cell-associated HIV-1 gag RNA.
-
-
Data Analysis:
-
For p24 ELISA, present the data as pg/mL of p24 in the supernatant.
-
For RT-qPCR, present the data as fold induction of HIV-1 gag RNA expression relative to the DMSO control.
-
Protocol 3: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that viral reactivation is not due to non-specific toxic effects.
Materials:
-
J-Lat cells or primary CD4+ T cells
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or a live/dead stain for flow cytometry)
Procedure:
-
Cell Plating: Plate the cells at the same density as in the latency reversal assays.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the latency reversal assays.
-
Incubation: Incubate for the same duration as the latency reversal assays (24-72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence).
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the DMSO control.
Experimental Workflow Visualization
Conclusion
This compound is a powerful tool for studying HIV latency, acting as a potent PKC activator to induce viral gene expression from latent reservoirs. The provided protocols offer a framework for investigating its efficacy in both cell line models and primary cells. Careful dose-response and cytotoxicity studies are essential for accurate interpretation of the results. Further research into this compound and related compounds may lead to the development of novel therapeutics for an HIV cure.
References
- 1. Cytotoxic Evaluation of Daphne pontica L. Aerial Part Extracts on Three Cancerous Cell Lines by MTT Assay | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Synthesis, and Structure-Activity Relationship Study on Daphnane and Tigliane Diterpenes as HIV Latency-Reversing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Daphnetoxin Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetoxin, a daphnane-type diterpene orthoester found in plants of the Thymelaeaceae family, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily linked to the induction of mitochondrial toxicity, making the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay a highly relevant and effective method for quantifying its cytotoxic activity. This document provides a detailed protocol for utilizing the MTT assay to assess the cytotoxic effects of this compound, along with data presentation guidelines and a visualization of the implicated signaling pathway.
The MTT assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2][3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantitative determination of cytotoxicity.[4][5]
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance that reduces the viability of a cell population by 50%. The following table summarizes published IC50 values for this compound and related compounds from the Daphne genus in various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Daphnenone | HONE-1 | Human Nasopharyngeal Carcinoma | 2.23 | [6] |
| Daphnenone | SUNE-1 | Human Nasopharyngeal Carcinoma | 1.43 | [6] |
| D. pontica extract (ethyl acetate) | MDA-MB-231 | Human Breast Adenocarcinoma | 977.46 µg/ml | [7] |
| Compound 9 (from D. pontica) | DU 145 | Human Prostate Carcinoma | 0.9 ± 0.1 | [8] |
| Compound 12 (from D. pontica) | LNCaP | Human Prostate Carcinoma | 25.2 - 87.4 | [8] |
| Chloroform extract (from D. altaica) | Eca-109 | Esophageal Squamous Carcinoma | 10.6 | [9] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also included.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.
-
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
For Suspension Cells: Centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully remove the supernatant and add 100-150 µL of the solubilization solution.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow of the MTT assay and the proposed signaling pathway for this compound-induced cytotoxicity.
Discussion
This compound exerts its cytotoxic effects primarily through the disruption of mitochondrial function.[10] Studies have shown that this compound can increase the proton leak across the inner mitochondrial membrane, inhibit the electron transport chain and ATP synthase, and induce the mitochondrial permeability transition pore (MPTP).[1][2][10] This cascade of events leads to a decrease in cellular ATP levels, the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[1][11][12]
The MTT assay is a robust and reliable method for assessing the cytotoxicity of compounds like this compound that target mitochondrial metabolism. However, researchers should be aware of potential interferences. For instance, compounds that can chemically reduce MTT or affect cellular metabolic activity through mechanisms other than cytotoxicity can lead to erroneous results. Therefore, it is advisable to complement MTT assays with other cytotoxicity assays, such as those that measure membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays), to confirm the findings.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. This compound interacts with mitochondrial oxidative phosphorylation and induces membrane permeability transition in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical constituents from Daphne tangutica and their cytotoxicity against nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oldweb.irost.org [oldweb.irost.org]
- 8. Phytochemical analysis of Daphne pontica L. stems with their pro-apoptotic properties against DU-145 and LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Daphnetoxin for the Study of PKC Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, and apoptosis. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC). The distinct roles of each PKC isoform in cellular function and disease have made them attractive targets for therapeutic intervention. Understanding the isoform-specific activation and inhibition of PKC is therefore of paramount importance in drug discovery and development.
Daphnetoxin, a diterpene orthoester isolated from plants of the Daphne genus, has been identified as a potent activator of Protein Kinase C (PKC).[1][2] Unlike broad-spectrum activators, this compound exhibits a distinct isoform selectivity profile, making it a valuable pharmacological tool for dissecting the specific roles of individual PKC isoforms in complex biological systems.[1][2] These application notes provide a comprehensive overview of the use of this compound in studying PKC isoform selectivity, complete with detailed experimental protocols and data presentation.
Data Presentation: this compound's PKC Isoform Selectivity
This compound's differential activation of PKC isoforms has been quantified, highlighting its unique selectivity profile in comparison to other known PKC activators like mezerein. The following table summarizes the inhibitory concentration (IC50) values of this compound for the activation of various PKC isoforms, as determined by an in vivo yeast phenotypic assay.[1][2] In this assay, the growth inhibition of yeast expressing a specific mammalian PKC isoform is proportional to the activation of that isoform by the compound.
| PKC Isoform | This compound IC50 (nM) | Mezerein IC50 (nM) | Isoform Subfamily |
| PKCα | 536 ± 183 | 1190 ± 237 | Conventional (cPKC) |
| PKCβI | 902 ± 129 | 908 ± 46 | Conventional (cPKC) |
| PKCδ | 3370 ± 492 | 141 ± 25 | Novel (nPKC) |
| PKCζ | No inhibition observed | No inhibition observed | Atypical (aPKC) |
Data sourced from studies utilizing an in vivo yeast phenotypic assay.[1][2]
Key Observations:
-
Potent Activator of cPKCs: this compound is a potent activator of the classical PKC isoforms α and βI.[1][2]
-
Differential Selectivity: Notably, this compound is more potent than mezerein in activating PKCα but significantly less potent in activating the novel PKC isoform δ.[1][2]
-
No Effect on aPKCs: this compound does not activate the atypical PKC isoform ζ, which is consistent with the fact that atypical PKCs lack the C1 domain that binds phorbol (B1677699) esters and related compounds.[1][2]
This distinct selectivity profile suggests that this compound can be employed to preferentially activate certain PKC isoforms over others, thereby enabling the elucidation of their specific downstream signaling pathways and cellular functions. For instance, the reduced potency towards PKCδ has been suggested as a potential reason for this compound's lack of antileukemic effects compared to mezerein.[1][2]
Signaling Pathways and Experimental Workflows
Canonical PKC Activation Pathway
The activation of conventional and novel PKC isoforms is initiated by signaling events that lead to the production of diacylglycerol (DAG). This compound, as a DAG mimetic, directly binds to the C1 domain of these PKC isoforms, inducing a conformational change that relieves autoinhibition and activates the kinase.
Caption: Canonical signaling pathway for the activation of conventional and novel PKC isoforms.
Experimental Workflow for Determining PKC Isoform Selectivity
A typical workflow to assess the isoform selectivity of a compound like this compound involves a combination of in vivo and in vitro assays.
Caption: General experimental workflow for assessing PKC isoform selectivity of a test compound.
Experimental Protocols
Protocol 1: In Vivo Yeast Phenotypic Assay for PKC Activation
This assay leverages the expression of mammalian PKC isoforms in Saccharomyces cerevisiae. The activation of the expressed PKC isoform leads to growth inhibition, which can be quantified to determine the potency of the activating compound.
Materials:
-
Saccharomyces cerevisiae strains engineered to express individual mammalian PKC isoforms (e.g., PKCα, PKCβI, PKCδ, PKCζ) under an inducible promoter.
-
Yeast growth media (e.g., YPD, and appropriate selective media for plasmid maintenance and induction).
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Microplate reader capable of measuring optical density at 600 nm (OD600).
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a single colony of the yeast strain expressing the desired PKC isoform into appropriate selective liquid media.
-
Grow overnight at 30°C with shaking.
-
-
Assay Setup:
-
The following day, dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh induction medium.
-
Prepare serial dilutions of this compound in the induction medium in a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., a known PKC activator like Phorbol 12-myristate 13-acetate - PMA).
-
Add the diluted yeast culture to each well of the 96-well plate.
-
-
Incubation and Growth Monitoring:
-
Incubate the plate at 30°C.
-
Monitor yeast growth by measuring the OD600 at regular intervals (e.g., every 2-4 hours) for up to 48 hours using a microplate reader.
-
-
Data Analysis:
-
For each concentration of this compound, plot the OD600 values against time to generate growth curves.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro PKC Kinase Activity Assay (Non-Radioactive ELISA-based)
This assay measures the phosphorylation of a specific PKC substrate by a purified PKC isoform in the presence of the test compound.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, PKCβI, PKCδ, PKCζ).
-
PKC substrate-coated microplate.
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer (containing activators like phosphatidylserine (B164497) and diacylglycerol for cPKC and nPKC isoforms).
-
ATP solution.
-
Phospho-specific substrate antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the diluted this compound solutions to the wells of the PKC substrate-coated microplate.
-
Add the purified PKC isoform to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by washing the wells.
-
Add the phospho-specific substrate antibody to each well and incubate at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the wells and add the TMB substrate. Allow color to develop.
-
Add the stop solution to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no enzyme).
-
Plot the absorbance (or percentage of activation relative to a positive control) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value for activation.
-
Protocol 3: In Vitro [³H]-Phorbol-12,13-dibutyrate ([³H]PDBu) Binding Assay
This competitive binding assay measures the ability of this compound to displace the high-affinity radiolabeled phorbol ester, [³H]PDBu, from the C1 domain of PKC isoforms.
Materials:
-
Purified recombinant PKC isoforms.
-
[³H]PDBu.
-
This compound stock solution (in DMSO).
-
Assay buffer (containing phosphatidylserine and other necessary cofactors).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of the purified PKC isoform and [³H]PDBu.
-
Add increasing concentrations of this compound to the tubes. Include a control for total binding (no this compound) and non-specific binding (a high concentration of a non-radioactive phorbol ester).
-
-
Incubation:
-
Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the PKC-bound [³H]PDBu from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound [³H]PDBu.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]PDBu binding against the logarithm of the this compound concentration.
-
Fit the data to a competition binding curve to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).
-
Conclusion
This compound's distinct PKC isoform selectivity profile makes it a valuable molecular probe for investigating the specific functions of PKCα and PKCβI, while having a lesser effect on PKCδ. The provided protocols offer a framework for researchers to utilize this compound to explore the nuanced roles of these important signaling proteins in health and disease, and to guide the development of more selective PKC modulators for therapeutic applications. The combination of in vivo and in vitro assays allows for a comprehensive characterization of the interaction between this compound and the various PKC isoforms, providing crucial insights for the fields of cell biology, pharmacology, and drug discovery.
References
High-performance liquid chromatography (HPLC) for Daphnetoxin purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetoxin is a potent, naturally occurring daphnane-type diterpenoid orthoester found predominantly in plants of the Thymelaeaceae family, such as various Daphne species.[1][2] It is a well-documented activator of Protein Kinase C (PKC), mimicking the action of the endogenous second messenger diacylglycerol (DAG).[3] This activity makes this compound and its analogs valuable tools in cancer research and for studying cellular signaling pathways. However, the isolation and purification of this compound from its natural sources present significant challenges due to its complex structure and the presence of numerous closely related compounds.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of this compound, offering high resolution and reproducibility.[4] This document provides detailed application notes and protocols for the extraction and preparative HPLC purification of this compound, as well as insights into its mechanism of action.
Extraction of this compound from Plant Material
A preliminary extraction is required to isolate a crude fraction containing daphnane (B1241135) diterpenoids from the plant matrix.
Protocol: Solvent Extraction of this compound
-
Plant Material Preparation:
-
Collect and air-dry the relevant plant parts (e.g., stem bark of Daphne species).
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents.[5]
-
Subsequently, perform exhaustive extraction with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), to extract the daphnane diterpenoids.[5][6]
-
The extraction can be performed at room temperature with agitation for 24-48 hours, or using a Soxhlet apparatus for more efficient extraction.
-
-
Concentration:
-
Combine the dichloromethane or ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Preliminary Fractionation (Optional):
-
The crude extract can be further fractionated using open column chromatography with silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate or acetone (B3395972) to enrich the this compound-containing fraction.[6]
-
Preparative HPLC Purification of this compound
Reversed-phase HPLC is a robust and widely used method for the purification of daphnane diterpenoids. The following protocol is a recommended starting point for the preparative purification of this compound, adapted from a successful method for the isolation of the structurally similar daphnane diterpene, yuanhuacine.[6]
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and a fraction collector.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., Xbridge® preparative C18 OBD™, 19 mm × 250 mm, 5 μm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample: Crude or partially purified this compound extract dissolved in 100% acetonitrile.
Protocol: Preparative Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the crude or semi-purified extract in 100% acetonitrile.
-
Filter the sample solution through a 0.22 μm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: Xbridge® preparative C18 OBD™ (19 mm × 250 mm, 5 μm).[6]
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: 20 mL/min.[6]
-
Detection: Monitor the elution profile using a UV-Vis or PDA detector. As the specific UV absorbance maximum for this compound is not widely reported, it is recommended to use a PDA detector to scan a range of wavelengths (e.g., 210-400 nm) to identify the optimal detection wavelength.[6] Alternatively, a wavelength of 230 nm or 254 nm can be used for initial screening.
-
Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column. Start with a smaller injection volume and scale up as needed. For the specified column, an injection volume of 150 µL has been reported for a similar compound.[6]
-
-
Gradient Elution Program:
-
The following gradient program is a suggested starting point and should be optimized for the specific separation:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 50% B
-
8-13 min: Linear gradient from 50% to 85% B
-
13-20 min: Re-equilibration at 5% B[6]
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest as they elute from the column.
-
-
Purity Analysis and Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical HPLC-MS.
-
Pool the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation: HPLC Purification Parameters
| Parameter | Recommended Conditions |
| Instrument | Preparative HPLC System |
| Column | Xbridge® Preparative C18 OBD™, 19 mm × 250 mm, 5 μm[6] |
| Mobile Phase A | Water + 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[6] |
| Flow Rate | 20 mL/min[6] |
| Detection | PDA Detector (210-400 nm) or UV at 230/254 nm[6] |
| Injection Volume | ~150 µL (to be optimized)[6] |
| Gradient | 5% B (1 min) -> 5-50% B (7 min) -> 50-85% B (5 min)[6] |
Mechanism of Action: this compound and the Protein Kinase C (PKC) Signaling Pathway
This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC).[3] It mimics the function of diacylglycerol (DAG), an endogenous activator of conventional (cPKC) and novel (nPKC) isoforms of PKC. Studies have shown that this compound is a potent activator of PKCα, PKCβI, and PKCδ.[3] The activation of these kinases initiates a cascade of downstream signaling events that can influence cell proliferation, differentiation, and apoptosis.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKCα, PKCβI, PKCδ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKD [label="Protein Kinase D\n(PKD)", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="Extracellular Signal-Regulated Kinase\n(ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; SPK [label="Sphingosine Kinase\n(SPK)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Proliferation, Apoptosis, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> PKC [label="Activates", fontcolor="#5F6368"]; PKC -> PKD [label="Phosphorylates", fontcolor="#5F6368"]; PKC -> ERK [label="Leads to Activation", style=dashed, fontcolor="#5F6368"]; PKC -> SPK [label="Activates", fontcolor="#5F6368"]; PKD -> Cellular_Responses; ERK -> Cellular_Responses; SPK -> Cellular_Responses; }``` Caption: this compound activates specific PKC isoforms, initiating downstream signaling.
Experimental Workflow for this compound Purification
The overall process for obtaining pure this compound involves several key stages, from the initial plant material to the final purified compound.
Workflow Diagram
References
- 1. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,4a,5,5a,8a,9,10,10a-Decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-phenyl-6H-2,8b-epoxyoxireno(6,7)azuleno(5,4-e)-1,3-benzodioxol-6-one | C27H30O8 | CID 119454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Daphnetoxin: A Powerful Tool for Elucidating Tumor Promotion Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetoxin, a diterpene orthoester isolated from plants of the Daphne genus, is a potent activator of protein kinase C (PKC).[1][2] This property makes it an invaluable tool for studying the intricate signaling pathways involved in tumor promotion. Unlike some other PKC activators, this compound exhibits differential selectivity for PKC isotypes, allowing for a more nuanced investigation of their specific roles in cellular processes.[1][2] These application notes provide a comprehensive overview of the use of this compound in tumor promotion research, including detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound's primary mechanism of action in tumor promotion is through the activation of the protein kinase C (PKC) family of serine/threonine kinases.[1][2] PKC isoforms play a crucial role in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[3] Dysregulation of PKC activity is a hallmark of many cancers. This compound mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[3] This activation triggers downstream signaling cascades that can lead to the clonal expansion of initiated cells, a critical step in tumor promotion.
Data Presentation
Table 1: Comparative Potency of this compound and Mezerein on PKC Isoforms
| Compound | PKC Isoform | IC50 (nM) | Reference |
| This compound | PKCα | 536 ± 183 | [1][2] |
| Mezerein | PKCα | 1190 ± 237 | [1][2] |
| This compound | PKCβI | 902 ± 129 | [1][2] |
| Mezerein | PKCβI | 908 ± 46 | [1][2] |
| This compound | PKCδ | 3370 ± 492 | [1][2] |
| Mezerein | PKCδ | 141 ± 25 | [1][2] |
Data from a yeast phenotypic assay where growth inhibition is correlated with PKC activation.[1][2]
Signaling Pathway
Caption: this compound-mediated activation of PKC and downstream signaling.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of PKC in cell lysates following treatment with this compound.
Materials:
-
This compound (in DMSO)
-
Cell line of interest (e.g., HaCaT keratinocytes)
-
Cell lysis buffer
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the in vitro PKC activity assay.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Kinase Assay:
-
Add the cell lysate to the wells of the PKC substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60-90 minutes.
-
Wash the wells and add a phospho-specific substrate antibody.
-
Incubate and wash, then add an HRP-conjugated secondary antibody.
-
After another incubation and wash, add TMB substrate and allow color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound.
Materials:
-
This compound (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the cell proliferation (MTT) assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.
In Vivo Mouse Skin Tumor Promotion Model
This two-stage carcinogenesis model is the gold standard for studying tumor promotion in vivo.
Materials:
-
This compound
-
Tumor initiator: 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)
-
Vehicle (e.g., acetone)
-
Susceptible mouse strain (e.g., FVB/N or SENCAR)
-
Clippers
Logical Relationship Diagram:
References
Application Notes and Protocols for the Experimental Use of Daphnetoxin and Related Diterpenes in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetoxin and its related daphnane (B1241135) diterpenes, isolated from plants of the Daphne genus, have demonstrated significant anti-leukemic properties in preclinical studies. These compounds are characterized by their ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various leukemia cell lines, including the human promyelocytic leukemia (HL-60) and chronic myelogenous leukemia (K562) cell lines. The primary mechanism of action involves the induction of the intrinsic apoptotic pathway, modulated by the Bcl-2 family of proteins and activation of caspases. This document provides a summary of key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows to guide further research and development.
Data Presentation
The cytotoxic and apoptotic effects of this compound and its analogues have been quantified across several studies. The following tables summarize the key findings for easy comparison.
Table 1: Cytotoxicity (IC50) of Daphnane Diterpenes in Leukemia Cell Lines
| Compound | Cell Line | IC50 Value | Citation |
| Gnidilatimonoein (Gn) | HL-60 | 1.3 µM | [1][2] |
| Genkwadaphnin | HL-60 | 11.8 µM | [3] |
| Yuanhuacine | HL-60 | 10.8 µM | [3] |
| Purified Diterpene (Gnidilatimonoein) | K562, CCRF-CEM | 0.94 nM | |
| Gnidimacrin | K562 | 1.2 nM | [3] |
| Daphne mucronata Extract | K562 | 7 µg/ml |
Table 2: Effects of Gnidilatimonoein (1.3 µM) on HL-60 Cell Cycle Distribution and Differentiation
| Treatment Duration | Parameter | Observation | Citation |
| 24 hours | Cell Cycle (G1 Phase) | Increase from 43% to 61% | [1] |
| 72 hours | Cell Cycle (Sub-G1/Apoptosis) | Increase to 59% of cell population | [1] |
| 48-72 hours | Cell Differentiation | 17-66% increase in NBT-positive cells | [1] |
Table 3: Modulation of Apoptotic Proteins in HL-60 Cells by Genkwadaphnin and Yuanhuacine
| Protein | Effect | Citation |
| Bax (Pro-apoptotic) | Increased expression | [4] |
| Bcl-2 (Anti-apoptotic) | Suppressed expression | [4] |
| Bcl-xL (Anti-apoptotic) | Suppressed expression | [4] |
| Procaspase-3 | Cleavage to active form | [4] |
| PARP | Cleavage | [4] |
Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound and related compounds primarily induce apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the regulation of Bcl-2 family proteins, leading to the activation of executioner caspases.
Caption: Intrinsic apoptosis pathway activated by this compound in leukemia cells.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-leukemic potential of a test compound like this compound.
References
- 1. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnane diterpene esters isolated from flower buds of Daphne genkwa induce apoptosis in human myelocytic HL-60 cells and suppress tumor growth in Lewis lung carcinoma (LLC)-inoculated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Cancer Screening of Daphnetoxin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro screening of daphnetoxin and its analogs for anti-cancer activity. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways.
Introduction
This compound, a daphnane-type diterpenoid found in plants of the Thymelaeaceae family, and its analogs have demonstrated significant anti-tumor activities against various cancer cell lines.[1] These compounds have been shown to modulate critical cell-signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1] This document outlines the methodologies for evaluating the cytotoxic and mechanistic effects of this compound analogs in a laboratory setting.
Data Presentation: Anti-Cancer Activity of this compound Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound analogs against a panel of human cancer cell lines. This data provides a quantitative comparison of the cytotoxic potential of these compounds.
| This compound Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Yuanhualine | A549 (Lung) | 0.007 | [2] |
| H292 (Lung) | <0.05 | [2] | |
| H1993 (Lung) | <0.05 | [2] | |
| SK-MES-1 (Lung) | <0.05 | [2] | |
| Yuanhuahine | A549 (Lung) | 0.0152 | [2] |
| Yuanhuagine | A549 (Lung) | 0.0247 | [2] |
| This compound | K562 (Leukemia) | ~0.1 | [3] |
| HT-1080 (Fibrosarcoma) | <0.1 | [4] | |
| Mezerein | P388 (Leukemia) | 0.001 | [5] |
| Genkwadaphnin | P388 (Leukemia) | 0.003 | [5] |
| Yuanhuacine | P388 (Leukemia) | 0.0004 | [5] |
| MGC-803 (Gastric) | 25.61 - 27.32 | [5] | |
| Yuanhuadine | MGC-803 (Gastric) | 25.61 - 27.32 | [5] |
| Genkwanine F | MGC-803 (Gastric) | 25.61 - 27.32 | [5] |
| Daphnoretin | Various | >100 | [6] |
Experimental Protocols
Detailed protocols for essential in vitro assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[7][8][9]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
96-well plates
-
Multichannel pipette
-
ELISA plate reader[7]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer[10]
Protocol:
-
Culture cells in 6-well plates and treat with this compound analogs at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour of staining.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5][13][14]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)[13][14]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]
-
Flow cytometer[5]
Protocol:
-
Treat cells with this compound analogs as required.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[14]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate to understand the effect of this compound analogs on signaling pathways.[3][15]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound analogs.
Caption: Experimental workflow for in vitro anti-cancer screening.
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Meroterpenoids from Daphne genkwa shows promising in vitro antitumor activity via inhibiting PI3K/Akt/mTOR signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Isolation of Daphnane Diterpenoids Using Molecular Networking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing molecular networking as a powerful tool for the targeted discovery and isolation of daphnane (B1241135) diterpenoids from complex natural product extracts. Daphnane diterpenoids are a class of bioactive compounds, primarily found in the Thymelaeaceae and Euphorbiaceae plant families, known for their potent anti-HIV and cytotoxic activities.[1][2] Molecular networking, facilitated by platforms like the Global Natural Products Social Molecular Networking (GNPS) platform, accelerates the dereplication process, enabling the identification of known compounds and the targeted isolation of novel analogues.[3]
Workflow Overview
The overall workflow for the targeted isolation of daphnane diterpenoids using molecular networking involves several key stages, from sample preparation to the final isolation and bioactivity testing of the targeted compounds.
Caption: High-level workflow for molecular networking-guided isolation.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
Proper sample preparation is crucial for obtaining high-quality and reproducible metabolomic data.
-
Plant Material Collection and Processing:
-
Collect fresh plant material (e.g., stems, leaves, flowers) from the species of interest.
-
Immediately flash-freeze the collected samples in liquid nitrogen to quench enzymatic activity.[4][5]
-
Store the frozen samples at -80°C until further processing.[4]
-
Lyophilize (freeze-dry) the plant material to remove water, which aids in grinding and extraction efficiency.[6]
-
Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered plant material (e-g., 100 g).
-
Perform sequential extraction with solvents of increasing polarity to fractionate the extract. A common sequence is petroleum ether followed by methanol (B129727) or ethanol.
-
For each solvent, suspend the plant powder in the solvent (e.g., 1:10 w/v) and sonicate for a specified period (e.g., 30 minutes) at room temperature.
-
Filter the mixture and repeat the extraction process on the plant residue two to three times to ensure exhaustive extraction.
-
Combine the filtrates for each solvent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.
-
Protocol 2: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the core analytical technique for generating the data required for molecular networking.
-
Sample Preparation for LC-MS/MS:
-
Dissolve the crude extracts in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the dissolved samples through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[6]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used for separating diterpenoids.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Gradient Elution: A typical gradient might start at 5-10% B, increase to 95-100% B over 20-30 minutes, hold for 5-10 minutes, and then return to the initial conditions to re-equilibrate the column.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of data-dependent acquisition (DDA) is essential.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the analysis of daphnane diterpenoids.
-
Data Acquisition: In DDA mode, a full MS scan is followed by several MS/MS scans of the most intense ions from the preceding MS scan. Key parameters to optimize include the collision energy, the number of precursor ions selected for fragmentation per cycle, and the intensity threshold for triggering an MS/MS event.[7][8]
-
Protocol 3: Data Processing and Molecular Networking
The raw LC-MS/MS data must be processed to detect features and generate a format suitable for molecular networking analysis on GNPS.
-
Data Conversion:
-
Convert the raw data files from the instrument vendor's format to an open format like mzML using a tool such as ProteoWizard's MSConvert.[9]
-
-
Feature Detection and Alignment (using MZmine2):
-
Import the mzML files into MZmine2.
-
Mass Detection: Set the noise level for both MS1 and MS2 scans to filter out background noise.
-
Chromatogram Building: Define parameters such as the minimum time span, minimum height, and m/z tolerance to construct extracted ion chromatograms.
-
Chromatogram Deconvolution: Separate individual peaks from the chromatograms.
-
Isotopic Peak Grouper: Group isotopic peaks together.
-
Join Aligner: Align the detected features across all samples based on m/z and retention time tolerances.
-
Gap Filling: Fill in any missing peaks in the aligned feature list.
-
Export: Export the results as a feature quantification table (.csv) and an MS/MS spectral summary file (.mgf) for upload to GNPS.[10]
-
-
Molecular Network Generation (on GNPS):
-
Upload the feature quantification table and the .mgf file to the GNPS platform using the Feature-Based Molecular Networking (FBMN) workflow.[11][12][13]
-
Set the networking parameters, including the precursor ion mass tolerance, fragment ion mass tolerance, and the minimum cosine score for creating connections (edges) between nodes. A higher cosine score indicates greater similarity between the fragmentation patterns of two molecules.
-
Run the FBMN job.
-
-
Network Visualization and Interpretation:
-
Download the networking files from GNPS and visualize them using software like Cytoscape.
-
In the network, nodes represent individual molecules, and edges connect molecules with similar MS/MS spectra. Nodes are often colored or sized based on attributes like their presence in a specific sample or their relative abundance.
-
Clusters of interconnected nodes represent "molecular families" of structurally related compounds.
-
Utilize the GNPS spectral libraries to automatically annotate known compounds in the network.
-
Data Presentation
The following tables summarize the cytotoxic and anti-HIV activities of daphnane diterpenoids isolated using molecular networking-guided approaches from various Daphne species.
Table 1: Cytotoxic Activity of Isolated Daphnane Diterpenoids
| Compound | Plant Source | Cell Line | IC50 (µM) | Reference |
| Yuanhuakine A | Daphne genkwa | A549 | 10.21 | [14] |
| Yuanhuakine B | Daphne genkwa | A549 | 7.77 | [14] |
| Yuanhuakine C | Daphne genkwa | A549 | 20.56 | [14] |
| Yuanhuakine D | Daphne genkwa | A549 | 15.43 | [14] |
| Tanguticanine E | Daphne tangutica | HepG2 | 9.93 | [15] |
| Unnamed Compound 1 | Daphne altaica | A549 | 2.89 | [1] |
| Unnamed Compound 1 | Daphne altaica | HepG2 | 5.30 | [1] |
| Daphnorbol A | Daphne gemmata | HepG2 | 4.06 | [16] |
| Daphnorbol A | Daphne gemmata | A549 | 6.35 | [16] |
| Prostratin | Daphne gemmata | HepG2 | 6.06 | [16] |
| Prostratin | Daphne gemmata | A549 | 5.45 | [16] |
Table 2: Anti-HIV Activity of Isolated Daphnane Diterpenoids
| Compound | Plant Source | EC50 (nM) | Reference |
| Daphneodorin D | Daphne odora | 1.5 | [17][18] |
| Daphneodorin E | Daphne odora | 7.7 | [17][18] |
| Unnamed Compound 1 | Daphne pedunculata | 0.82 | [18] |
| Unnamed Compounds | Daphne pseudomezereum | ~1 | [19] |
Mandatory Visualization
Logical Relationship in Molecular Networking Analysis
The following diagram illustrates the logical relationships involved in identifying and prioritizing daphnane diterpenoids within a molecular network.
Caption: Logic for prioritizing candidate compounds in molecular networking.
References
- 1. Rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica Pall. using MS-DIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. metwarebio.com [metwarebio.com]
- 5. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Feature-Based Molecular Networking in the GNPS Analysis Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FBMN Workflow - GNPS Documentation [lfnothias.github.io]
- 13. FBMN Workflow - GNPS Documentation [ccms-ucsd.github.io]
- 14. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target isolation of cytotoxic diterpenoid esters and orthoesters from Daphne tangutica maxim based on molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
Handling and safety precautions for working with Daphnetoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetoxin is a daphnane-type diterpenoid orthoester found in plants of the Daphne genus. It is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial regulators of a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its mechanism of action, this compound and its analogs are of significant interest in pharmacological research and drug development. However, this compound is also a toxic compound and a skin irritant, necessitating strict adherence to safety protocols.[1][2][3][4]
These application notes provide detailed protocols for handling this compound safely and for utilizing it in common experimental settings to study PKC activation.
Quantitative Data Presentation
The biological activity of this compound as a PKC activator has been quantified, with its potency varying among different PKC isotypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a yeast phenotypic assay, which reflects its PKC activation potential. For comparison, data for Mezerein, another PKC activator, is also included.[5]
| Compound | PKC Isotype | IC50 (nM) |
| This compound | PKC α | 536 ± 183 |
| PKC βI | 902 ± 129 | |
| PKC δ | 3370 ± 492 | |
| Mezerein | PKC α | 1190 ± 237 |
| PKC βI | 908 ± 46 | |
| PKC δ | 141 ± 25 |
Data from a study on the differential activation of PKC isotypes by this compound and mezerein in a yeast phenotypic assay.[5]
Handling and Safety Precautions
This compound is a hazardous substance and must be handled with extreme care. The following precautions are mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A lab coat or chemical-resistant apron should be worn to protect from contamination.
-
Respiratory Protection: When handling the powdered form or creating solutions, work should be conducted in a certified chemical fume hood to prevent inhalation.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, especially the handling of stock solutions and powdered forms, must be performed in a well-ventilated chemical fume hood.
-
Safety Shower and Eyewash Station: An operational safety shower and eyewash station must be readily accessible in the immediate work area.
Storage and Disposal
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. It should be kept in a clearly labeled, tightly sealed container.
-
Disposal: All this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain.
Emergency Procedures
-
Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6][7] Remove contaminated clothing.
-
Eye Contact: If this compound comes into contact with the eyes, immediately flush with a large amount of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek immediate medical attention.[6][7]
-
Ingestion: If swallowed, do not induce vomiting.[8][9] Rinse the mouth with water and seek immediate medical attention.[8][9]
-
Spill: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols
This compound's primary mechanism of action is the activation of Protein Kinase C (PKC). A common method to assess PKC activation is through Western blot analysis to detect the translocation of PKC from the cytosol to the membrane or to measure the phosphorylation of downstream targets.
Protocol: Western Blot Analysis of PKC Activation
This protocol describes the detection of PKC activation in cultured cells treated with this compound by monitoring the phosphorylation of a downstream target, such as a specific PKC substrate or a member of the MAPK pathway like ERK.
Materials:
-
Cell culture medium and supplements
-
Cultured cells (e.g., HeLa, Jurkat)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a specified time (e.g., 15-60 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a Western blot imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK).
-
Quantify the band intensities to determine the fold-change in phosphorylation upon this compound treatment.
-
Visualizations
Signaling Pathway of this compound-Induced PKC Activation
Caption: Simplified signaling pathway of this compound-induced PKC activation.
Experimental Workflow for Western Blot Analysis
Caption: General experimental workflow for Western blot analysis.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin irritation: Reference chemicals data bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daphnin - Wikipedia [en.wikipedia.org]
- 8. (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,4a,5,5a,8a,9,10,10a-Decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-phenyl-6H-2,8b-epoxyoxireno(6,7)azuleno(5,4-e)-1,3-benzodioxol-6-one | C27H30O8 | CID 119454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparation of Daphnetoxin Stock Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetoxin is a potent diterpenoid isolated from plants of the Daphne genus. It is a well-established activator of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[1] This property makes this compound a valuable tool for investigating PKC-mediated signaling pathways and their role in various physiological and pathological processes, including cancer and immune responses. Accurate and reproducible in vitro studies rely on the correct preparation and handling of this compound stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound for research applications.
Data Presentation
The following table summarizes key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to ensure stability. |
| Typical Stock Solution Concentration | 0.5 - 1 mg/mL | A stock solution of a Daphne extract was prepared at 0.5 mg/ml in DMSO. Higher concentrations may be possible but should be validated for solubility. |
| Typical Working Concentration Range | 100 nM - 10 µM | The effective concentration will vary depending on the cell type and specific assay. This compound has been shown to have IC50 values for PKC activation in the nanomolar to low micromolar range.[1] |
| Storage Temperature | -20°C or -80°C | Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. |
| Short-term Stability | Stable in DMSO for at least one week at 50°C | This suggests good stability at recommended storage temperatures. |
| Long-term Storage | Store desiccated as a solid. Solutions in DMSO are generally stable for up to one month when stored at -20°C. For longer-term storage, preparing fresh solutions is recommended. |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Protocol for Preparation of a 1 mg/mL Stock Solution
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber or opaque polypropylene microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.
Protocol for Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the this compound-treated samples.
-
-
Application: Add the diluted this compound solutions to your in vitro assays.
Safety Precautions and Disposal
Handling:
-
This compound is a potent and toxic compound. Always handle it in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of the powder and direct contact with the skin and eyes. In case of contact, wash the affected area immediately and thoroughly with water and seek medical attention.
-
Consult the Safety Data Sheet (SDS) for the specific batch of this compound for detailed safety information.
Disposal:
-
All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Visualization of Signaling Pathways and Experimental Workflow
.dot
Caption: this compound activates Protein Kinase C (PKC) by binding to its C1 domain, leading to its translocation to the plasma membrane and subsequent phosphorylation of downstream targets, triggering various cellular responses.
.dot
Caption: A streamlined workflow for the preparation of this compound stock solutions, from weighing the compound to final storage.
References
Application Notes: Flow Cytometry Analysis of Cellular Responses to Daphnetoxin
Introduction
Daphnetoxin is a daphnane-type diterpenoid, a toxic compound found in plants of the Daphne genus.[1][2] It is recognized as a potent activator of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[3][4] By binding to and activating PKC isozymes, this compound can trigger a cascade of downstream events, influencing cell proliferation, differentiation, and apoptosis.[5][6] Its ability to modulate these fundamental cellular processes makes it a subject of interest in toxicological and pharmacological research. Some studies suggest that this compound and related compounds can induce cell cycle arrest, apoptosis, and may also impact mitochondrial function.[1][5][7]
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular effects of compounds like this compound. It allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing statistical data on apoptosis, cell cycle distribution, and physiological states such as oxidative stress. These application notes provide detailed protocols for utilizing flow cytometry to analyze key cellular responses following this compound treatment.
Key Cellular Mechanisms and Analysis
This compound's primary molecular target is PKC. Its activation can lead to various cellular outcomes that are effectively measured by flow cytometry.
-
Apoptosis Induction: Activation of certain PKC isoforms can initiate programmed cell death pathways. Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Cell Cycle Modulation: Disruption of normal signaling can lead to arrest at different phases of the cell cycle. PI staining of DNA in fixed cells allows for the quantification of cells in the G0/G1, S, and G2/M phases.[10][11]
-
Oxidative Stress: Cellular stress and mitochondrial toxicity can lead to the overproduction of reactive oxygen species (ROS).[7] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used in flow cytometry to measure intracellular ROS levels.[12][13]
Signaling Pathway of this compound-Induced PKC Activation
This compound activates classical (α, βI) and novel (δ) PKC isoforms, initiating downstream signaling cascades that can lead to diverse cellular responses, including apoptosis and cell cycle arrest.[3][4]
References
- 1. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,4a,5,5a,8a,9,10,10a-Decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-phenyl-6H-2,8b-epoxyoxireno(6,7)azuleno(5,4-e)-1,3-benzodioxol-6-one | C27H30O8 | CID 119454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical analysis of Daphne pontica L. stems with their pro-apoptotic properties against DU-145 and LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Daphnetoxin Solubility Issues
This center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with daphnetoxin in aqueous buffers. Below are troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
Q1: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What is the standard procedure to prevent this?
A1: This is a common issue due to this compound's hydrophobic nature. The standard and most effective method is to first dissolve this compound in a 100% organic co-solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then diluted to the final working concentration in your aqueous buffer. The key is to ensure the final concentration of the organic solvent is low enough to not affect your biological system. A dilution factor of 1:1000 or greater is recommended.[1][2]
Below is a workflow to guide you through the process, from preparing the stock solution to creating the final working solution.
Q2: How do I prepare a this compound stock solution using DMSO?
A2: Preparing a stable, high-concentration stock solution is the critical first step for reliable experiments.
Experimental Protocol: this compound Stock Solution Preparation (10 mM in DMSO)
-
Pre-calculation: Determine the required mass of this compound. This compound has a molecular weight of approximately 482.5 g/mol .[3] For 1 mL of a 10 mM stock solution, you would need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 482.5 g/mol * 1 mol/1000 mmol * 1000 mg/g = 4.825 mg
-
-
Weighing: Carefully weigh out 4.83 mg of this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile-filtered 100% DMSO.[4]
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming (not exceeding 40°C) can be used if necessary, but vortexing is typically sufficient.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: The maximum tolerated DMSO concentration is highly dependent on the cell line. While some robust cell lines can tolerate up to 0.5% (v/v) DMSO, many, especially primary or sensitive cells, may show signs of toxicity or altered gene expression at concentrations as low as 0.1%.[1] It is critical to perform a DMSO tolerance assay on your specific cell line to determine the highest concentration that does not cause significant effects on viability or the experimental endpoint. For most applications, keeping the final DMSO concentration at or below 0.1% is a safe starting point.[1][2]
Table 1: General Recommendations for Final Co-Solvent Concentrations in Aqueous Buffers
| Co-Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | ≤ 0.1% - 0.5% | Cell line dependent. Always perform a tolerance test.[1] |
| Ethanol | ≤ 0.5% | Can affect cellular processes; less common for this compound.[5] |
Advanced Solubilization & FAQs
Q4: My experiment is sensitive to organic solvents like DMSO. Are there alternative methods to solubilize this compound?
A4: Yes, if DMSO is not suitable, other strategies used for hydrophobic compounds can be explored. These methods often involve encapsulating the hydrophobic molecule within a carrier that is water-soluble.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing solubility.
-
Surfactants/Detergents: Non-ionic surfactants like Pluronic® F-127 or Tween® 80 can form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, allowing for their dispersion in the buffer.[6]
-
Self-Assembling Peptides (SAPs): Certain amphipathic peptides can self-assemble into structures that can encapsulate and solubilize hydrophobic compounds for delivery.[7]
These methods require careful optimization and validation to ensure the chosen vehicle does not interfere with the experimental assay.
Q5: Why is a "vehicle control" essential when using a co-solvent like DMSO?
A5: A vehicle control is an indispensable part of your experimental design. It consists of treating a set of cells with the exact same concentration of the solvent (e.g., 0.1% DMSO) used to deliver your compound, but without the compound itself.[8][9] This is crucial because DMSO is not biologically inert and can have its own effects on cells, including altering gene expression, inducing differentiation, or causing mild stress.[1][10] By comparing the results of your this compound-treated group to the vehicle control group (instead of an untreated group), you can confidently attribute any observed effects to this compound itself, rather than to the solvent.[11]
Q6: How does this compound exert its biological effect once it is successfully delivered to the cells?
A6: this compound is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial for intracellular signal transduction.[8][12] It functions as a structural mimic of diacylglycerol (DAG), the natural activator of most PKC isoforms.[13] By binding to and activating PKC, this compound can trigger a cascade of downstream phosphorylation events, influencing cellular processes like proliferation, differentiation, and apoptosis.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,4a,5,5a,8a,9,10,10a-Decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-phenyl-6H-2,8b-epoxyoxireno(6,7)azuleno(5,4-e)-1,3-benzodioxol-6-one | C27H30O8 | CID 119454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of protein kinase C in cell surface signal transduction and tumour promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Daphnetoxin concentration for PKC activation
Welcome to the technical support center for daphnetoxin, a potent activator of Protein Kinase C (PKC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when using this compound to activate PKC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a daphnane-type diterpenoid orthoester originally isolated from plants of the Daphne genus.[1][2] Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms. It functions as a PKC activator, mimicking the effect of the endogenous second messenger diacylglycerol (DAG).
Q2: Which PKC isoforms are activated by this compound?
A2: this compound primarily activates conventional (cPKC) and novel (nPKC) isoforms. It has been shown to be a potent activator of PKCα and PKCβI, and a less potent activator of PKCδ.[3] It does not activate atypical PKC (aPKC) isoforms like PKCζ.[3]
Q3: What is a good starting concentration for this compound in cell culture experiments?
A3: A good starting point for this compound concentration is in the nanomolar (nM) range. Based on IC50 values from in vivo yeast assays, this compound is potent for PKCα (IC50 = 536 ± 183 nM) and PKCβI (IC50 = 902 ± 129 nM).[3] For PKCδ, it is less potent (IC50 = 3370 ± 492 nM).[3] For cytotoxicity, IC50 values in various cancer cell lines are reported to be in the range of 12-53 nM for some daphnane (B1241135) diterpenes.[4] Therefore, a concentration range of 10-100 nM is a reasonable starting point for achieving PKC activation while minimizing cytotoxicity. A dose-response experiment is highly recommended for each new cell line.
Q4: What is the recommended incubation time for this compound treatment?
A4: The optimal incubation time can vary depending on the cell type and the specific downstream event being measured. For observing rapid phosphorylation events, such as the phosphorylation of the PKC substrate MARCKS, a short incubation time of 30 minutes to 2 hours is often sufficient. For longer-term effects like changes in gene expression or cell proliferation, incubation times of 24 to 72 hours may be necessary.[5] A time-course experiment is recommended to determine the optimal time point for your specific assay.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Q6: How can I confirm that this compound is activating PKC in my cells?
A6: PKC activation can be confirmed by several methods. A common and reliable method is to perform a Western blot to detect the phosphorylation of a known PKC substrate, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[7][8] An increase in the phosphorylation of MARCKS at serine residues is a hallmark of PKC activation. You can also use phospho-specific antibodies that recognize the activated forms of PKC isoforms.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no cellular response to this compound treatment. | This compound Degradation: Phorbol esters and their analogs can be unstable. | Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles and protect from light.[6] |
| Suboptimal Concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay. | |
| Cell Line Insensitivity: The cell line may have low expression of this compound-sensitive PKC isoforms (α, βI, δ). | Confirm the expression of PKCα, PKCβI, and PKCδ in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be responsive to PKC activators. | |
| Solubility Issues: this compound may precipitate in the culture medium. | Ensure the final DMSO concentration is below 0.1%. Visually inspect the medium for any signs of precipitation after adding this compound. | |
| High background or off-target effects observed. | Concentration Too High: High concentrations of this compound can lead to non-specific effects and cytotoxicity.[1] | Use the lowest effective concentration determined from your dose-response curve. |
| Contamination of Cell Culture: Bacterial, fungal, or mycoplasma contamination can affect cellular responses.[9][10] | Regularly check the morphology of your cells and test for mycoplasma contamination. | |
| Solvent Effects: The vehicle (e.g., DMSO) may be causing cellular stress. | Include a vehicle-only control in all experiments to ensure the observed effects are specific to this compound. | |
| Difficulty in detecting phosphorylation of downstream targets. | Suboptimal Incubation Time: The peak of phosphorylation may be transient. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for detecting phosphorylation. |
| Low Abundance of Target Protein: The target protein may be expressed at low levels in your cell line. | Ensure your cell line expresses the target protein at detectable levels. You may need to use a more sensitive detection method or enrich for the protein of interest. | |
| Phosphatase Activity: Cellular phosphatases can rapidly dephosphorylate target proteins. | When preparing cell lysates, always include a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins. |
Data Presentation
Table 1: Potency of this compound on PKC Isoforms (in vivo yeast phenotypic assay)
| PKC Isoform | This compound IC50 (nM) |
| PKCα | 536 ± 183 |
| PKCβI | 902 ± 129 |
| PKCδ | 3370 ± 492 |
| PKCζ | No inhibition observed |
| Data from reference[3] |
Table 2: Cytotoxicity of Daphnane Diterpenes in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Yuanhuahine | A549 | Human Lung Cancer | 12 |
| Yuanhualine | A549 | Human Lung Cancer | 53 |
| Yuanhuacine | A549 | Human Lung Cancer | 15 |
| Yuanhuadine | A549 | Human Lung Cancer | 28 |
| Yuanhuagine | A549 | Human Lung Cancer | 21 |
| Data for related daphnane diterpenes from reference[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.
-
Dissolve the this compound in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 1 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Western Blot Analysis of MARCKS Phosphorylation
-
Cell Culture and Treatment:
-
Plate your mammalian cells of interest in a multi-well plate and grow to 70-80% confluency.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the growth medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time (e.g., 30 minutes).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MARCKS (Ser152/156) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MARCKS or a loading control protein (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphnane diterpene esters with anti-proliferative activities against human lung cancer cells from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daphnane diterpenes inhibit the metastatic potential of B16F10 murine melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MARCKS phosphorylation is modulated by a peptide mimetic of MARCKS effector domain leading to increased radiation sensitivity in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Daphnetoxin in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Daphnetoxin in cell-based assays. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diterpenoid isolated from plants of the Daphne genus. Its primary and most well-documented mechanism of action is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways controlling cell growth, differentiation, and apoptosis.[1][2] this compound, like other phorbol (B1677699) esters, binds to the C1 domain of conventional and novel PKC isoforms, mimicking the effect of the endogenous second messenger diacylglycerol (DAG).
Q2: How does the PKC isoform selectivity of this compound differ from other common PKC activators?
This compound exhibits a distinct PKC isoform selectivity profile compared to other activators like mezerein. It is a potent activator of PKC, but studies have shown it is more potent in activating PKCα and significantly less potent in activating PKCδ when compared to mezerein.[3] This differential activation may explain some of the differences observed in the biological effects of these compounds.[3]
Q3: What are the known off-target effects of this compound that can interfere with cell-based assays?
Beyond its primary role as a PKC activator, this compound can induce several off-target effects that may confound experimental results. The most significant reported off-target effect is mitochondrial toxicity . This compound has been shown to:
-
Increase proton leak across the inner mitochondrial membrane.
-
Induce the mitochondrial permeability transition pore (mPTP).
-
Inhibit ATP synthase.
-
Inhibit the mitochondrial respiratory chain.
These effects can lead to a decrease in cellular ATP levels, an increase in reactive oxygen species (ROS) production, and the induction of apoptosis through mitochondrial-dependent pathways. It is also important to consider that like other phorbol esters, this compound may interact with other "non-kinase" proteins that possess a C1 domain.
Q4: How can I differentiate between the on-target (PKC-mediated) and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use of Specific Inhibitors: Pre-treat cells with a specific PKC inhibitor before adding this compound. If the observed effect is attenuated or abolished, it is likely PKC-dependent.
-
Genetic Knockdown: Utilize siRNA or CRISPR/Cas9 to knockdown the expression of specific PKC isoforms. If the effect of this compound is diminished in the knockdown cells, it confirms the involvement of that specific isoform.[4][5][6]
-
Use of a Structurally Related Inactive Analog: If available, a structurally similar but biologically inactive analog of this compound can be used as a negative control. An effect observed with this compound but not with the inactive analog is more likely to be a specific, on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the direct binding of this compound to PKC in intact cells.[7][8][9][10][11] A shift in the thermal stability of PKC upon this compound treatment provides evidence of target engagement.
-
Dose-Response and Time-Course Studies: On-target effects often occur at lower concentrations and with different kinetics than off-target effects. Performing detailed dose-response and time-course experiments can help to distinguish between the two.
Troubleshooting Guides
Issue 1: High levels of apoptosis are observed at this compound concentrations that are expected to only activate PKC.
-
Possible Cause: This could be due to the off-target mitochondrial toxicity of this compound.
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Perform assays to measure mitochondrial membrane potential (e.g., using JC-10 dye), cellular ATP levels, and ROS production.[12][13][14]
-
Inhibit Apoptosis Pathways: Use broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) to determine if the observed cell death is caspase-dependent.
-
Compare with other PKC activators: Test other PKC activators with different chemical scaffolds to see if they induce a similar level of apoptosis. If the effect is specific to this compound, it is more likely an off-target effect.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent results in cell-based assays can arise from various factors, including cell health, seeding density, and reagent preparation.[15][16][17][18][19]
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cells are from the same passage number and are in the exponential growth phase. Regularly test for mycoplasma contamination.
-
Optimize Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under appropriate conditions.
-
Use Master Mixes: When treating multiple wells, prepare a master mix of the treatment to minimize pipetting errors.
-
Issue 3: The observed cellular response does not correlate with PKC activation.
-
Possible Cause: The observed effect may be independent of PKC activation and could be a result of off-target effects.
-
Troubleshooting Steps:
-
Confirm PKC Activation: Directly measure PKC activity in your cell line using a specific PKC kinase activity assay.[20][21]
-
Employ PKC Inhibitors: As mentioned in the FAQs, use specific PKC inhibitors to see if they can block the observed response. A lack of inhibition suggests a PKC-independent mechanism.[22][23][24]
-
Utilize Genetic Knockdown: Knockdown of PKC isoforms should abolish a PKC-dependent response.[4][25][26]
-
Investigate Alternative Pathways: Consider investigating other potential targets or pathways that might be affected by this compound, such as mitochondrial function.
-
Quantitative Data Summary
Table 1: Potency of this compound and Mezerein on PKC Isoforms
| Compound | PKC Isoform | IC50 (nM) |
| This compound | PKCα | 536 ± 183 |
| PKCβI | 902 ± 129 | |
| PKCδ | 3370 ± 492 | |
| Mezerein | PKCα | 1190 ± 237 |
| PKCβI | 908 ± 46 | |
| PKCδ | 141 ± 25 |
Data from a yeast phenotypic assay.[3]
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol provides a general framework for measuring the activity of a specific PKC isoform in the presence of this compound.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂).
-
Prepare a solution of a specific PKC substrate (e.g., a fluorescently labeled peptide).
-
Prepare a solution of ATP.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a microplate, add the purified PKC isoform, the kinase reaction buffer, and the this compound dilution.
-
Initiate the reaction by adding the PKC substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Controls:
-
Negative Control: A reaction without the PKC enzyme to determine background signal.
-
Positive Control: A reaction with a known PKC activator (e.g., PMA).
-
Vehicle Control: A reaction with the solvent used to dissolve this compound.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye JC-10 to assess changes in mitochondrial membrane potential.[12]
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Staining:
-
Prepare a working solution of JC-10 dye according to the manufacturer's instructions.
-
Remove the treatment media and add the JC-10 working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence at two wavelengths:
-
Green fluorescence (Ex/Em ~485/535 nm) for JC-10 monomers (indicating low membrane potential).
-
Red fluorescence (Ex/Em ~540/590 nm) for JC-10 aggregates (indicating high membrane potential).
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
-
Controls:
-
Untreated Control: Cells treated with vehicle only.
-
Positive Control: Cells treated with a known mitochondrial uncoupler (e.g., FCCP).
-
Protocol 3: siRNA-Mediated Knockdown of a PKC Isoform
This protocol provides a general workflow for transiently knocking down a specific PKC isoform.[25][26]
-
siRNA Preparation:
-
Resuspend the lyophilized siRNA targeting the PKC isoform of interest and a non-targeting control siRNA in nuclease-free water to create a stock solution.
-
-
Transfection:
-
Seed cells in a multi-well plate.
-
On the day of transfection, dilute the siRNA and a transfection reagent (e.g., lipofectamine) in serum-free media according to the manufacturer's protocol.
-
Incubate the siRNA-transfection reagent complexes at room temperature.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection media with complete growth media.
-
-
Experiment and Analysis:
-
Allow 48-72 hours for the knockdown to take effect.
-
Perform your this compound treatment and subsequent assays.
-
Confirm the knockdown efficiency by Western blotting or qRT-PCR for the target PKC isoform.
-
Visualizations
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [ouci.dntb.gov.ua]
- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. annualreviews.org [annualreviews.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of protein kinase C by tyrosine phosphorylation in response to H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 25. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
Daphnetoxin Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for daphnetoxin-related experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases involved in numerous cellular signaling pathways. It functions as a phorbol (B1677699) ester analog, binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, leading to their activation.
Q2: Why am I seeing variable results in my cell viability assays?
Inconsistent results with this compound can stem from several factors:
-
PKC Isoform Expression: Different cell lines express varying levels of PKC isotypes. This compound exhibits differential activation of these isotypes, which can lead to varied downstream effects.[1][2]
-
Compound Stability: The stability of this compound in your stock solution and final culture medium can affect its potency over time.
-
Solvent Effects: The final concentration of the solvent (typically DMSO) used to dissolve this compound can impact cell viability. It is crucial to maintain a consistent and low final solvent concentration across all experiments, including vehicle controls.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can all influence cellular response to this compound.
Q3: My this compound-treated cells are showing signs of apoptosis, but the timing and magnitude of the response are inconsistent. Why?
The apoptotic response to this compound can be influenced by:
-
Mitochondrial Toxicity: this compound can induce mitochondrial toxicity, leading to increased proton leakage, inhibition of ATP synthase, and induction of the mitochondrial permeability transition pore.[3] The metabolic state of your cells can influence their susceptibility to these effects.
-
Oxidative Stress: this compound and related compounds can induce oxidative and nitrosative stress, which are key triggers of apoptosis.[4] The antioxidant capacity of your cells can therefore modulate the apoptotic response.
-
Downstream Signaling Pathways: The activation of downstream pathways, such as the MAPK pathway, can vary between cell lines and experimental conditions, leading to differences in apoptotic outcomes.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.
Troubleshooting Guides
Issue 1: Inconsistent PKC Activation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no PKC activation | 1. Degraded this compound. 2. Low expression of responsive PKC isotypes in the cell line. 3. Suboptimal assay conditions. | 1. Use a fresh aliquot of this compound stock solution. 2. Confirm the expression of target PKC isotypes (e.g., PKCα, PKCβI, PKCδ) in your cell line via Western blot or qPCR.[1][2] 3. Optimize this compound concentration and incubation time. Include a positive control such as Phorbol 12-Myristate 13-Acetate (PMA). |
| High background PKC activity | 1. Contamination of reagents. 2. High basal PKC activity in the cell line. | 1. Use fresh, high-quality reagents. 2. Serum-starve cells prior to treatment to reduce basal signaling. |
| Variable results between replicates | 1. Inconsistent cell density. 2. Pipetting errors. 3. Uneven this compound distribution in the culture medium. | 1. Ensure a uniform cell seeding density across all wells. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Gently swirl the plate after adding this compound to ensure even distribution. |
Issue 2: Variable Cell Viability/Cytotoxicity Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Higher than expected cell viability | 1. This compound degradation. 2. Cell line resistance. 3. Insufficient incubation time. | 1. Prepare fresh this compound dilutions for each experiment. 2. Consider using a different cell line with known sensitivity to PKC activators. 3. Perform a time-course experiment to determine the optimal treatment duration. |
| Lower than expected cell viability (even at low concentrations) | 1. High sensitivity of the cell line. 2. Solvent toxicity. 3. Off-target effects. | 1. Perform a dose-response experiment with a wider range of lower concentrations. 2. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. 3. Investigate markers of mitochondrial dysfunction or oxidative stress.[3][4] |
| Inconsistent IC50 values | 1. Variations in cell passage number. 2. Inconsistent seeding density. 3. Differences in serum batches. | 1. Use cells within a consistent and narrow passage number range. 2. Optimize and standardize cell seeding density. 3. Use the same batch of serum for a set of comparable experiments. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and Related Compounds for PKC Activation (Yeast Assay) [1][2][5]
| Compound | PKC Isotype | IC50 (nM) |
| This compound | PKCα | 536 ± 183 |
| PKCβI | 902 ± 129 | |
| PKCδ | 3370 ± 492 | |
| Mezerein | PKCα | 1190 ± 237 |
| PKCβI | 908 ± 46 | |
| PKCδ | 141 ± 25 |
Table 2: Cytotoxic Effects (IC50) of Daphnane Diterpenes on Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 | Reference |
| Yuanhuahine | A549 (Lung Cancer) | Not specified | Not specified | 12 nM | [6] |
| Yuanhualine | A549 (Lung Cancer) | Not specified | Not specified | ~20-30 nM | [6] |
| Yuanhuacine | A549 (Lung Cancer) | Not specified | Not specified | ~30-40 nM | [6] |
| Yuanhuadine | A549 (Lung Cancer) | Not specified | Not specified | ~40-50 nM | [6] |
| Yuanhuagine | A549 (Lung Cancer) | Not specified | Not specified | 53 nM | [6] |
| Genkwadaphnin | HL-60 (Leukemia) | Not specified | Not specified | 11.8 µM | [7] |
| Yuanhuacine | HL-60 (Leukemia) | Not specified | Not specified | 10.8 µM | [7] |
| Gnidimacrin | K562 (Leukemia) | Not specified | Not specified | 1.2 nM | [7] |
| D. pontica extract (ethyl acetate) | MDA-MB-231 | MTT | 24 | 977.46 µg/ml | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of DMSO to the this compound vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell Viability (MTT) Assay
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: PKC Activity Assay (In Vitro)
This is a general protocol and may need optimization for specific PKC isotypes and experimental setups.
-
Materials:
-
Cell lysate containing PKC
-
PKC substrate (e.g., a specific peptide)
-
This compound
-
Assay buffer (containing ATP, MgCl2, and other necessary co-factors)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) (for comparison)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mix containing the assay buffer, PKC substrate, and lipid cofactors (if necessary).
-
Add the cell lysate containing the PKC enzyme to the reaction mix.
-
Add this compound at various concentrations to the respective reaction tubes. Include a positive control (e.g., PMA) and a negative control (vehicle).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced cellular responses.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical decision tree for troubleshooting inconsistent this compound experiments.
References
- 1. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphnegiravone D from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daphnane diterpene esters with anti-proliferative activities against human lung cancer cells from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jtim.tums.ac.ir [jtim.tums.ac.ir]
Improving the yield of Daphnetoxin extraction from plant material
Welcome to the technical support center for daphnetoxin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this compound from plant material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
This compound is a potent diterpenoid found in various species of the Daphne genus, within the Thymelaeaceae family.[1][2] It was first isolated from Daphne mezereum L.[1] Other species known to contain this compound and related daphnane (B1241135) diterpenoids include Daphne genkwa, Daphne odora, and Daphne tangutica.[1][2] The highest concentrations are typically found in the bark, flower buds, and roots of these plants.[2]
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is critical for maximizing the yield of this compound. As a moderately polar compound, this compound is typically extracted using polar organic solvents. While direct comparative studies on this compound yield with different solvents are limited, the literature on daphnane diterpenoid extraction suggests the following:
-
Methanol and Ethanol (B145695): These are commonly used for extracting a broad range of phytochemicals, including diterpenoids.[3] A 95% ethanol solution has been used for the initial extraction of daphnane diterpenoids from Daphne genkwa flower buds.[4][5]
-
Dichloromethane (DCM): After an initial ethanol extraction, partitioning with DCM has been shown to concentrate the daphnane diterpenoid fraction effectively.[4][5]
-
Petroleum Ether: This non-polar solvent is often used in a preliminary step to remove lipids and other non-polar compounds before the main extraction, which can improve the purity of the final extract.[6]
-
Acetone: Acetone is another effective solvent for extracting moderately polar compounds and has been used for the extraction of various terpenoids.[3]
Q3: What are the key factors influencing the yield of this compound during extraction?
Several factors can significantly impact the extraction yield of this compound:
-
Plant Material: The species of Daphne, the part of the plant used (bark, roots, flower buds), the age of the plant, and the geographical location can all affect the concentration of this compound.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact, which generally improves extraction efficiency.
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can create a larger concentration gradient, facilitating the diffusion of this compound into the solvent. A common starting point is a 1:10 or 1:20 (w/v) ratio.
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times, especially at elevated temperatures, can risk degradation.
-
Temperature: Higher temperatures can increase the solubility and diffusion rate of this compound. However, excessive heat can lead to the degradation of thermolabile compounds.
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction, microwave-assisted extraction) will significantly affect efficiency and yield.
Q4: Can this compound degrade during extraction and storage?
Yes, this compound can be susceptible to degradation under certain conditions. High temperatures and prolonged exposure to light and air can lead to the breakdown of the compound. The stability of this compound can also be affected by pH. For long-term storage of extracts, it is advisable to use a cool, dark environment, and consider storing under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | The polarity of your solvent may not be optimal. Consider using a sequential extraction approach, starting with a non-polar solvent like petroleum ether to remove fats, followed by a more polar solvent like ethanol or methanol. The daphnane diterpenoid fraction can then be further concentrated by partitioning with a solvent of intermediate polarity, such as dichloromethane. |
| Insufficient Extraction Time | The extraction time may not be sufficient for the solvent to penetrate the plant material fully. For maceration, consider extending the extraction time to 48-72 hours with regular agitation. For methods like ultrasound-assisted extraction, ensure the sonication time is optimized. |
| Incorrect Solid-to-Liquid Ratio | Too little solvent can result in an incomplete extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). Experiment with increasing the solvent volume. |
| Inadequate Particle Size | If the plant material is not finely ground, the solvent cannot efficiently access the this compound within the plant cells. Ensure the plant material is ground to a fine, consistent powder (e.g., passing through a 40-60 mesh sieve). |
Problem 2: Suspected Degradation of this compound
| Possible Cause | Recommended Solution |
| High Extraction Temperature | This compound may be thermolabile. If using a high-temperature method like Soxhlet extraction, consider reducing the temperature or switching to a room temperature method like maceration or a temperature-controlled method like ultrasound-assisted extraction. When evaporating the solvent, use a rotary evaporator at a low temperature (below 40°C). |
| Exposure to Light and Air | Prolonged exposure to light and oxygen can cause oxidative degradation. Conduct the extraction in amber glassware or protect the extraction vessel from light. For storage, keep the extract in a sealed container in a cool, dark place, and consider flushing with an inert gas. |
| Extreme pH Conditions | The stability of this compound may be pH-dependent. While specific data is limited, it is generally advisable to maintain a neutral or slightly acidic pH during extraction to prevent hydrolysis or other pH-mediated degradation reactions. |
Problem 3: Difficulty in Purifying this compound from the Crude Extract
| Possible Cause | Recommended Solution |
| Co-extraction of Impurities | The crude extract contains a complex mixture of compounds with similar polarities to this compound. Employ a multi-step purification strategy. Start with solvent partitioning to enrich the this compound fraction. Follow this with column chromatography using silica (B1680970) gel, and then further purify using Sephadex LH-20 or preparative HPLC.[6] |
| Presence of Chlorophyll (B73375) | If the extract is dark green, it indicates a high concentration of chlorophyll, which can interfere with purification. Consider a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove chlorophyll. Alternatively, activated charcoal can be used to decolorize the extract, but be aware that it may also adsorb some of your target compound. |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction of this compound
This protocol provides a general guideline for the extraction of this compound from dried plant material.
1. Plant Material Preparation:
-
Dry the plant material (e.g., bark, roots, or flower buds of a Daphne species) at room temperature or in an oven at a low temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1 L of 95% ethanol (a 1:10 solid-to-liquid ratio).
-
Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
3. Filtration and Concentration:
-
Filter the mixture through filter paper to separate the plant residue from the extract.
-
Wash the residue with an additional 200 mL of 95% ethanol to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude extract.
1. Preparation of the Crude Extract:
-
Obtain a crude extract enriched in this compound, for example, by following Protocol 1 and then performing a liquid-liquid partition with dichloromethane.
2. Silica Gel Column Chromatography:
-
Prepare a silica gel column (100-200 mesh) using a suitable non-polar solvent like hexane as the mobile phase.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate (B1210297) in hexane.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
3. Sephadex LH-20 Chromatography:
-
Combine the this compound-rich fractions from the silica gel column and concentrate them.
-
Dissolve the concentrate in a suitable solvent (e.g., methanol) and apply it to a Sephadex LH-20 column.
-
Elute with the same solvent to separate compounds based on their size.
-
Collect and analyze the fractions to isolate the purified this compound.
4. Preparative HPLC (Optional):
-
For final polishing and to achieve high purity, the this compound-containing fractions can be subjected to preparative HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[6]
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne | MDPI [mdpi.com]
- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
Stability of Daphnetoxin in different solvents and storage conditions
Technical Support Center: Daphnetoxin Handling and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store this compound powder and its stock solutions?
A2: As a general guideline for daphnane (B1241135) diterpenoids, it is recommended to store both the solid compound and solutions in the dark at low temperatures.[1] For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Stock solutions in anhydrous DMSO or ethanol (B145695) should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: Specific stability data for this compound in aqueous solutions is not available. However, this compound contains an orthoester functional group, which is known to be susceptible to hydrolysis under acidic conditions.[2][3][4] It also contains an epoxide ring, which can be prone to degradation.[5][6][7][8] Therefore, it is recommended to prepare fresh dilutions in aqueous buffers immediately before use and to maintain a neutral or slightly basic pH if possible. Prolonged storage in acidic aqueous solutions should be avoided.
Q4: Can I expect this compound to be sensitive to light?
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from solid this compound. Avoid using stock solutions that have been stored for an extended period, especially if they have undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Degradation of this compound in aqueous assay buffer.
-
Troubleshooting Step: Due to the potential for hydrolysis of the orthoester group, especially in acidic conditions, prepare working solutions in your aqueous assay buffer immediately before performing the experiment.[2][3][4] If your assay conditions are acidic, consider the possibility of rapid degradation.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Like many hydrophobic molecules, this compound may adsorb to certain types of plastic tubes or plates. Consider using low-adhesion microplates or glass vials for storage and dilution.
-
Issue 2: Observing unexpected peaks in analytical chromatography (e.g., HPLC).
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Step: This could indicate the degradation of this compound. The orthoester and epoxide functionalities are potential sites for degradation.[2][3][4][5][6][7][8] Review your storage and handling procedures. Ensure that solvents are anhydrous and that solutions are protected from light and stored at the recommended low temperatures.
-
Data Presentation
Table 1: General Recommendations for Solvent Selection and Preparation of this compound Solutions
| Solvent | Recommendation | Rationale |
| DMSO | Recommended for initial stock solution preparation. Use anhydrous grade. | Good solubilizing agent for many organic compounds. Minimizes hydrolytic degradation. |
| Ethanol | Recommended for initial stock solution preparation. Use absolute (anhydrous) grade. | Good solubilizing agent. Can be less cytotoxic than DMSO for some cell lines. |
| Aqueous Buffers | Prepare fresh dilutions immediately before use. Avoid acidic pH. | This compound's orthoester group is susceptible to acid-catalyzed hydrolysis.[2][3][4] |
Table 2: General Storage and Handling Guidelines for this compound
| Condition | Solid Compound | Stock Solutions (in DMSO/Ethanol) | Working Solutions (in Aqueous Media) |
| Temperature | -20°C or -80°C (long-term) | -20°C or -80°C | Use immediately; do not store. |
| Light | Protect from light. | Store in amber vials or protect from light.[1] | Protect from light during the experiment. |
| Moisture | Store in a desiccator. | Use anhydrous solvents. | N/A |
| Freeze-Thaw | N/A | Aliquot to avoid repeated cycles. | N/A |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in a Selected Solvent using HPLC
This protocol provides a general framework. Specific parameters such as the HPLC column, mobile phase, and detection wavelength will need to be optimized for this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve it in the chosen solvent (e.g., anhydrous DMSO) to a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the solvent to be tested (e.g., DMSO, ethanol, or a specific aqueous buffer) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Divide the solution into several amber HPLC vials.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested. For example:
-
Room temperature (protected from light)
-
4°C (refrigerated)
-
-20°C (frozen)
-
Room temperature with light exposure
-
-
-
HPLC Analysis:
-
Analyze one vial immediately after preparation (time zero).
-
Analyze the other vials at predetermined time points (e.g., 24 hours, 48 hours, 1 week, etc.).
-
Use a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) (both may contain a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is a common starting point for natural products. Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time zero.
-
A decrease in the peak area of this compound over time indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
Mandatory Visualization
Caption: Workflow for assessing this compound stability.
Caption: this compound activates Protein Kinase C (PKC).
References
- 1. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. Orthoester [a.osmarks.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
How to prevent degradation of Daphnetoxin during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and use of daphnetoxin in experimental settings. This compound's unique chemical structure, particularly its orthoester group, makes it susceptible to degradation under certain conditions, which can lead to inconsistent experimental results. By following these guidelines, researchers can minimize degradation and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a daphnane-type diterpenoid orthoester, a class of natural compounds known for their potent biological activities, including the activation of Protein Kinase C (PKC).[1][2] Its chemical structure contains an orthoester functional group, which is highly susceptible to hydrolysis, especially under acidic conditions.[3][4][5] This instability can lead to the degradation of the compound, affecting its concentration and, consequently, its biological activity in experiments.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors contributing to this compound degradation are:
-
pH: Acidic conditions readily catalyze the hydrolysis of the orthoester group.[3][4][5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Aqueous Solutions: The presence of water, especially in acidic or non-buffered solutions, facilitates hydrolysis.
Q3: How should I prepare stock solutions of this compound?
A3: To ensure maximum stability, this compound stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. It is advisable to prepare fresh working dilutions from the stock solution for each experiment.
Q4: What are the recommended storage conditions for this compound?
A4: Both solid this compound and its stock solutions in anhydrous DMSO should be stored under the following conditions:
-
Temperature: Store at -20°C or below for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Moisture: Store in a desiccator to prevent moisture absorption.
-
Inert Atmosphere: For maximum stability, consider storing under an inert gas like argon or nitrogen.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, likely due to its degradation.
Problem 1: Inconsistent or lower-than-expected biological activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from solid this compound. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Verify the concentration of the stock solution using a suitable analytical method like HPLC, if available. |
| Degradation in working solution/cell culture medium | 1. Prepare working solutions immediately before use. 2. Minimize the time this compound is in aqueous media before addition to cells. 3. Ensure the pH of the cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4).[6] |
| pH-induced degradation | 1. Check the pH of all buffers and media used in your experiment. 2. Avoid acidic conditions. If acidic conditions are necessary for the experiment, minimize the exposure time. |
Problem 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the orthoester group | 1. Analyze a freshly prepared solution as a reference. 2. Compare the chromatogram of the experimental sample to the reference. New peaks may correspond to hydrolysis products. The primary degradation product is often a hydroxylated form of the parent compound. 3. If possible, use mass spectrometry (LC-MS) to identify the degradation products. |
| Photodegradation | 1. Repeat the experiment under light-protected conditions (e.g., in a dark room or using amber-colored labware). 2. Compare the results to those from experiments conducted under normal lighting to assess the extent of photodegradation. |
Data on this compound Stability
While specific quantitative kinetic data for this compound degradation is limited in publicly available literature, the stability of orthoesters is well-characterized. The following tables provide a qualitative and semi-quantitative guide to the expected stability of this compound under various conditions, based on the known chemistry of orthoesters.
Table 1: Estimated Stability of this compound in Solution under Different pH and Temperature Conditions.
| pH | Temperature | Estimated Stability | Primary Degradation Pathway |
| < 6 | 4°C | Low (rapid degradation) | Acid-catalyzed hydrolysis of the orthoester |
| < 6 | 25°C (Room Temp) | Very Low (very rapid degradation) | Acid-catalyzed hydrolysis of the orthoester |
| 7.0 - 7.4 | 4°C | Moderate (slow degradation over time) | Slow hydrolysis |
| 7.0 - 7.4 | 25°C (Room Temp) | Low to Moderate (degradation likely within hours to days) | Hydrolysis |
| > 8 | 4°C | Moderate to High | Slower hydrolysis compared to acidic conditions |
| > 8 | 25°C (Room Temp) | Moderate | Slow hydrolysis |
Table 2: General Recommendations for Handling and Storage to Minimize Degradation.
| Condition | Recommendation | Rationale |
| Solvent for Stock Solution | Anhydrous DMSO | Minimizes water availability for hydrolysis. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation pathways. |
| Light Exposure | Store in the dark (amber vials) | Prevents photodegradation. |
| Working Solutions | Prepare fresh for each experiment | Minimizes degradation in aqueous experimental media. |
| pH of Experimental Media | Maintain neutral to slightly alkaline pH (7.2-8.0) | The orthoester group is most stable under neutral to basic conditions. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a sterile environment, weigh the desired amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing this compound Stability in Experimental Medium
This protocol allows you to determine the stability of this compound under your specific experimental conditions.
-
Materials:
-
This compound stock solution (in DMSO)
-
Your experimental medium (e.g., cell culture medium)
-
Incubator set to your experimental temperature
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
-
Procedure:
-
Prepare a solution of this compound in your experimental medium at the final working concentration.
-
Immediately take a sample (time point 0) and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the time point 0 sample.
-
Plot the percentage of remaining this compound versus time to determine its stability profile.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent this compound Activity
Caption: Troubleshooting workflow for inconsistent this compound activity.
Signaling Pathway: Activation of Protein Kinase C (PKC) by this compound
This compound, as a diacylglycerol (DAG) analog, activates conventional and novel PKC isoforms.[7][8]
Caption: Simplified pathway of PKC activation by this compound.
References
- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Managing Daphnetoxin-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of daphnetoxin in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?
A1: this compound is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases involved in numerous cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][2] Over-activation of PKC by this compound can disrupt normal cellular processes, leading to cytotoxicity. This compound exhibits differential activation of PKC isotypes, being a more potent activator of PKCα and less so for PKCδ compared to similar molecules like mezerein.[3] This differential activation may contribute to its specific biological effects.
Q2: Are all non-cancerous cell lines equally sensitive to this compound?
A2: No, the sensitivity of cell lines to this compound can vary. Some daphnane-type diterpenes, structurally related to this compound, have shown selective cytotoxicity, being more toxic to cancer cells than to certain non-cancerous cell lines. For instance, yuanhuacine, a daphnane (B1241135) diterpenoid, displayed potent anti-cancer activity against various cancer cell lines while exhibiting relatively low cytotoxicity in the normal human lung epithelial cell line MRC-5.[2] It is crucial to determine the cytotoxic profile of this compound on your specific non-cancerous cell line.
Q3: Can the cytotoxic effects of this compound on non-cancerous cells be mitigated?
A3: Yes, based on its mechanism of action, the cytotoxicity of this compound can likely be mitigated. Since this compound's effects are primarily mediated through PKC activation, the use of PKC inhibitors is a promising strategy. The broad-spectrum PKC inhibitor Gö6983 has been shown to abrogate the growth inhibition caused by yuanhuapin, a compound structurally similar to this compound, in cancer cell lines.[2] This suggests that PKC inhibitors could potentially protect non-cancerous cells from this compound-induced toxicity.
Q4: What are the initial steps to take when observing high cytotoxicity in non-cancerous cell lines treated with this compound?
A4: When encountering high cytotoxicity, it is essential to:
-
Confirm the dose-response: Perform a comprehensive dose-response experiment to determine the IC50 value of this compound in your specific non-cancerous cell line.
-
Optimize treatment duration: Assess cytotoxicity at different time points to understand the kinetics of the toxic effect.
-
Include proper controls: Always include vehicle-treated controls to ensure that the observed cytotoxicity is not due to the solvent (e.g., DMSO).
-
Assess cell health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Related Daphnane Diterpenes
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | Yeast (expressing PKCα) | - | 536 ± 183 nM | [3] |
| This compound | Yeast (expressing PKCβI) | - | 902 ± 129 nM | [3] |
| This compound | Yeast (expressing PKCδ) | - | 3370 ± 492 nM | [3] |
| Yuanhuacine | A549 | Human Lung Carcinoma | Low nM range | [2] |
| Yuanhuacine | K562 | Human Chronic Myelogenous Leukemia | Low nM range | [2] |
| Yuanhuacine | MRC-5 | Human Normal Lung Epithelial | Relatively non-cytotoxic | [2] |
| Genkwadaphnin | HL-60 | Human Promyelocytic Leukemia | Induces apoptosis | [4] |
| Yuanhuacine | HL-60 | Human Promyelocytic Leukemia | Induces apoptosis | [4] |
Note: Data on the IC50 of this compound in a wide range of non-cancerous mammalian cell lines is limited in the available literature. Researchers are encouraged to perform their own dose-response studies.
Experimental Protocols
Protocol 1: Assessing the Cytotoxicity of this compound using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Evaluating the Mitigating Effect of a PKC Inhibitor on this compound-Induced Cytotoxicity
This protocol is designed to assess whether a PKC inhibitor can rescue non-cancerous cells from this compound-induced cytotoxicity.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PKC inhibitor stock solution (e.g., Gö6983, in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with PKC Inhibitor: Treat the cells with a non-toxic concentration of the PKC inhibitor for a predetermined time (e.g., 1-2 hours) before adding this compound. Include wells with the PKC inhibitor alone to assess its own cytotoxicity.
-
This compound Treatment: Add this compound at a concentration around its IC50 value (determined in Protocol 1) to the wells already containing the PKC inhibitor. Also, include wells treated with this compound alone.
-
Incubation: Incubate the plate for the same duration as in the initial cytotoxicity assay.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability of cells co-treated with the PKC inhibitor and this compound to those treated with this compound alone. A significant increase in cell viability in the co-treated group indicates a mitigating effect of the PKC inhibitor.
Mandatory Visualization
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity in non-cancerous cells even at low this compound concentrations | Cell line is highly sensitive to PKC activation. | - Perform a more detailed dose-response curve with a wider range of lower concentrations to accurately determine the IC50. - Reduce the treatment duration. - Consider using a less sensitive non-cancerous cell line if appropriate for the experimental goals. |
| PKC inhibitor does not mitigate this compound's cytotoxicity | - The concentration of the PKC inhibitor is too low. - The specific PKC isoforms activated by this compound in your cell line are not effectively targeted by the inhibitor. - Cytotoxicity is mediated by a PKC-independent pathway. | - Perform a dose-response of the PKC inhibitor to ensure a non-toxic, yet effective, concentration is used. - Try a different PKC inhibitor with a broader or different isoform specificity. - Investigate other potential mechanisms of this compound-induced toxicity, such as mitochondrial effects.[1] |
| Inconsistent results between experiments | - Variation in cell health or passage number. - Inaccurate pipetting or reagent preparation. - Contamination of cell cultures. | - Use cells within a consistent and low passage number range. - Ensure reagents are properly stored and prepared fresh. - Regularly check cell cultures for any signs of contamination.[5] |
| Vehicle control (DMSO) shows significant cytotoxicity | The final concentration of DMSO is too high. | - Ensure the final DMSO concentration in the culture medium is kept below 0.5% (or a lower, empirically determined non-toxic concentration for your specific cell line). |
References
- 1. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphnane diterpene esters isolated from flower buds of Daphne genkwa induce apoptosis in human myelocytic HL-60 cells and suppress tumor growth in Lewis lung carcinoma (LLC)-inoculated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Daphnetoxin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for high-purity Daphnetoxin. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the isolation and purification of this potent daphnane (B1241135) diterpene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The purification of this compound and related daphnane diterpenoids from plant sources, such as species of the Daphne genus, typically involves a multi-step chromatographic approach. The most frequently employed techniques are silica (B1680970) gel column chromatography for initial fractionation, followed by Sephadex LH-20 column chromatography for further separation. Preparative High-Performance Liquid Chromatography (HPLC) is often used as a final polishing step to achieve high purity.[1][2]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges in purifying this compound include its low abundance in plant material, the presence of structurally similar daphnane diterpenoids that are difficult to separate, and the potential for degradation during the purification process.[1] The toxic nature of this compound also necessitates careful handling and appropriate safety precautions.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[3][4][5] A validated analytical HPLC method, typically using a C18 reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water), can be used to determine the percentage purity of the final product. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structure of the purified compound.[6]
Q4: What is the primary mechanism of action of this compound that I should be aware of for downstream applications?
A4: this compound is a potent activator of Protein Kinase C (PKC) isoforms.[7] It mimics the function of the endogenous second messenger diacylglycerol (DAG), leading to the activation of various signaling pathways involved in cellular processes like proliferation, differentiation, and apoptosis. Understanding this mechanism is crucial for designing and interpreting experiments in drug development and other biological studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Silica Gel Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of this compound from other compounds | Inappropriate solvent system polarity. | Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent combinations (e.g., hexane-ethyl acetate (B1210297), chloroform-methanol) to achieve better separation of the target compound. A gradient elution is generally more effective than isocratic elution.[8] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Compound degradation on the column | Acidic nature of silica gel. | Deactivate the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine (B128534) (0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina. |
| Low recovery of this compound | Irreversible adsorption to the silica gel. | Use a less polar solvent system for elution if the compound is strongly retained. Dry loading the sample onto a small amount of silica before adding it to the column can also improve recovery. |
| Streaking or tailing of bands | Sample is too concentrated or contains insoluble material. | Ensure the sample is fully dissolved in the loading solvent. If solubility is an issue, consider a different loading solvent or the dry loading technique. |
Sephadex LH-20 Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation | Inappropriate mobile phase. | Sephadex LH-20 separates based on both size exclusion and partition chromatography, depending on the solvent.[7][9][10] For daphnane diterpenoids, methanol (B129727) is a commonly used mobile phase. Experiment with different alcohol-based solvents or mixtures to optimize separation. |
| Column channeling or cracking. | Ensure the Sephadex LH-20 is properly swollen in the mobile phase before packing the column. Pack the column evenly and avoid letting it run dry. | |
| Slow flow rate | Column compaction. | Pack the column under gravity or low pressure. Avoid high pressure, which can compress the gel beads. |
| Low recovery | Adsorption of the compound to the matrix. | While less common with Sephadex LH-20 than silica gel, some adsorption can occur. Try eluting with a slightly more polar or different solvent system. |
Preparative HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (fronting or tailing) | Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Low resolution between peaks | Suboptimal mobile phase composition or gradient. | Optimize the gradient profile (slope and duration) and the organic modifier (acetonitrile vs. methanol) to improve separation. |
| High backpressure | Column frit or packing contamination. | Filter all samples and mobile phases before use. If pressure remains high, reverse-flush the column with a strong solvent. |
Quantitative Data Summary
The following table presents hypothetical quantitative data for a typical multi-step purification of this compound from a plant extract. Actual yields and purity will vary depending on the starting material and the specific experimental conditions.
| Purification Step | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 1000 (dried plant material) | 50,000 (crude extract) | 5 | ~1 |
| Silica Gel Column Chromatography | 50 (crude extract) | 500 (enriched fraction) | 1 | ~20 |
| Sephadex LH-20 Column Chromatography | 0.5 (enriched fraction) | 50 (this compound-rich fraction) | 10 | ~80 |
| Preparative HPLC | 0.05 (this compound-rich fraction) | 10 (Pure this compound) | 20 | >98 |
Experimental Protocols
General Workflow for this compound Purification
Caption: General experimental workflow for the purification of this compound.
1. Extraction and Partitioning:
-
Dried and powdered plant material (e.g., bark of Daphne species) is extracted exhaustively with a solvent such as methanol or ethanol (B145695) at room temperature.[11]
-
The resulting crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. The daphnane diterpenoids will typically partition into the organic phase.
2. Silica Gel Column Chromatography:
-
The dried organic phase is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate or chloroform, followed by methanol.[3]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
3. Sephadex LH-20 Column Chromatography:
-
The this compound-containing fractions from the silica gel column are combined, concentrated, and further purified on a Sephadex LH-20 column.[3][9][10][12]
-
Methanol is a common mobile phase for this step, and elution is typically performed isocratically.[13]
-
Fractions are again collected and analyzed by TLC or analytical HPLC to identify the purest fractions.
4. Preparative HPLC:
-
For obtaining high-purity this compound, a final purification step using preparative reversed-phase HPLC is often necessary.[1][6][14]
-
A C18 column is commonly used with a gradient of acetonitrile (B52724) and water or methanol and water as the mobile phase.
-
The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.
5. Purity and Structural Confirmation:
-
The purity of the final product is determined by analytical HPLC.[5]
-
The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Signaling Pathway
This compound-Mediated Activation of Protein Kinase C (PKC)
This compound, similar to phorbol (B1677699) esters and the endogenous ligand diacylglycerol (DAG), activates conventional and novel isoforms of Protein Kinase C (PKC).[11][15] This activation is a key step in several signal transduction cascades.
Caption: Activation of Protein Kinase C (PKC) by this compound and endogenous signaling pathways.
References
- 1. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Chemical constituents of Daphne odora var. margirmta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sephadex lh-20 column: Topics by Science.gov [science.gov]
- 4. Rapid Recognition and Targeted Isolation of Anti-HIV Daphnane Diterpenes from Daphne genkwa Guided by UPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Recognition and Targeted Isolation of Anti-HIV Daphnane Diterpenes from Daphne genkwa Guided by UPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prep-hplc.com [prep-hplc.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 12. rooselab.ucsf.edu [rooselab.ucsf.edu]
- 13. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Batch-to-Batch Variability of Commercial Daphnetoxin: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the inherent challenge of batch-to-batch variability when working with the potent natural product, Daphnetoxin. Unexplained variations in experimental outcomes can hinder research progress and impact the reliability of drug development pipelines. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify, diagnose, and mitigate issues arising from the variability of commercially sourced this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of this compound and the root causes of its potential variability.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a daphnane-type diterpenoid orthoester isolated from various plants of the Daphne genus.[1][2] Its principal mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes crucial for regulating a multitude of cellular processes, including cell proliferation, gene expression, and apoptosis.[3][4] this compound can exhibit differential activation of various PKC isotypes (e.g., α, β, δ), which can contribute to its diverse biological effects.[5]
Q2: Why does batch-to-batch variability occur with a purified natural product like this compound?
A2: Batch-to-batch variability in purified natural products is a known challenge and can arise from several factors throughout the production process.[4][6][7] Even with stringent purification protocols, minor differences in the starting plant material and the manufacturing process can lead to variations in the final product.
-
Source Material Variation: The concentration and profile of secondary metabolites in Daphne plants can be influenced by genetic differences, geographical location, climate, and harvest time.[4][6]
-
Extraction and Purification Processes: Slight modifications in extraction solvents, temperature, or chromatographic techniques can result in different impurity profiles between batches.[6]
-
Presence of Impurities: Trace amounts of structurally related daphnane (B1241135) diterpenoids or other co-extracted plant metabolites can vary between batches and may possess their own biological activities, potentially interfering with experimental results.
-
Stability and Degradation: this compound's stability can be affected by storage conditions (temperature, light, humidity). Degradation products may have altered activity or introduce confounding variables.[8]
Q3: What are the potential consequences of batch-to-batch variability in my experiments?
A3: Inconsistent batches of this compound can lead to a range of experimental problems, including:
-
Poor reproducibility of results.
-
Shifts in dose-response curves and IC50/EC50 values.
-
Unexpected or off-target effects.
-
Difficulty in comparing data generated at different times or in different labs.
-
Misinterpretation of structure-activity relationships.
Q4: How can I assess the consistency of a new batch of this compound?
A4: Upon receiving a new batch, it is crucial to perform in-house quality control. A Certificate of Analysis (CoA) from the supplier should be the first point of reference, but independent verification is recommended. Key parameters to assess include:
-
Purity: High-Performance Liquid Chromatography (HPLC) is a standard method to confirm the purity and identify any potential impurities.
-
Identity: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the compound.
-
Biological Activity: A standardized in-house bioassay, such as a PKC activation assay or a cell viability assay with a well-characterized cell line, should be performed to compare the potency of the new batch against a previously characterized reference batch.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent IC50/EC50 Values Between Experiments
You observe a significant shift in the half-maximal inhibitory or effective concentration of this compound in your cell-based or biochemical assays compared to previous experiments.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent IC50/EC50 values.
Data Presentation: Key Quality Control Parameters for Commercial this compound
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spectrometry (MS) | Molecular weight consistent with C27H30O8 (482.5 g/mol ) | Confirms the correct compound. |
| ¹H and ¹³C NMR | Spectrum matches reference spectrum | Confirms the chemical structure. | |
| Purity | HPLC-UV/Vis | ≥ 98% (peak area) | Quantifies the amount of this compound and detects impurities. |
| Biological Activity | Cell-Based Assay (e.g., HeLa cell viability) | IC50 within ± 2-fold of the reference standard | Confirms the biological potency of the batch. |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> limits | Ensures no harmful solvent residues from purification. |
Experimental Protocol: Comparative Cell Viability Assay
This protocol is designed to compare the biological activity of a new batch of this compound against a previously characterized batch.
-
Cell Culture:
-
Culture a sensitive cancer cell line (e.g., HeLa) in appropriate media.
-
Ensure cells are in the logarithmic growth phase and at a consistent passage number.
-
-
Compound Preparation:
-
Prepare stock solutions (e.g., 10 mM) of both the new and reference batches of this compound in anhydrous DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
-
Assay Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[9]
-
Treat cells with a range of concentrations of the new and reference this compound batches. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).[9]
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves for both batches and determine the IC50 values.
-
A significant deviation (e.g., > 2-fold) in the IC50 value of the new batch compared to the reference batch indicates variability.
-
Issue 2: Unexpected Biological Response or Off-Target Effects
Your experiment yields a biological response that is inconsistent with the known mechanism of action of this compound, or you observe effects at concentrations that are not expected to be active.
Troubleshooting Workflow
Caption: Troubleshooting unexpected biological responses.
Experimental Protocol: Western Blot for PKC Activation
This protocol confirms that this compound is activating the PKC signaling pathway in your cellular model.
-
Cell Treatment:
-
Seed cells and allow them to attach.
-
Treat cells with this compound at a concentration that elicits the unexpected biological response. Include a vehicle control (DMSO) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
For a negative control, pre-treat cells with a broad-spectrum PKC inhibitor (e.g., Gö 6983) before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target of PKC (e.g., phospho-MARCKS).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for the total protein (e.g., total MARCKS) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
An increase in the phosphorylated protein signal upon this compound treatment, which is blocked by the PKC inhibitor, confirms on-target PKC activation.
-
Section 3: Signaling Pathway and Experimental Workflow Diagrams
Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified this compound-mediated PKC signaling.
General Experimental Workflow for Screening Natural Products
Caption: Workflow for natural product drug discovery.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [mdpi.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Daphnetoxin-Induced Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing cell viability assays to measure Daphnetoxin-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
This compound is a toxic diterpenoid compound found in plants of the Daphne genus.[1][2] Its primary mechanisms of action include potent activation of Protein Kinase C (PKC) isotypes and induction of mitochondrial toxicity.[3][4] Specifically, this compound can increase the proton leak in the inner mitochondrial membrane, induce the mitochondrial permeability transition pore, and inhibit ATP synthase and the mitochondrial respiratory chain.[3] These actions disrupt cellular signaling and energy metabolism, ultimately leading to cell death.
Q2: Which cell viability assay is best suited for assessing this compound-induced toxicity?
The choice of assay depends on the specific research question and the anticipated mechanism of cell death. Given this compound's known effects, a multi-assay approach is recommended.
-
Metabolic Activity Assays (MTT, MTS): These assays are useful for assessing overall metabolic health, which is directly impacted by this compound's mitochondrial toxicity.[3][5] However, as natural compounds can sometimes interfere with the chemistry of these assays, it is crucial to include proper controls.[6][7]
-
Cytotoxicity Assays (LDH Release): An LDH (Lactate Dehydrogenase) assay measures the release of this cytosolic enzyme from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.[8][9] This can be a robust method to confirm cell death observed in metabolic assays.
-
ATP-Based Assays: Since this compound inhibits ATP synthase, directly measuring cellular ATP levels can be a highly sensitive method to quantify its toxic effects.[3][10]
Q3: Can this compound interfere with the results of my cell viability assay?
While direct interference of this compound with specific assay reagents is not extensively documented, it is a known issue with many natural compounds.[6][7] Phytochemicals with intrinsic reductive potential can chemically reduce tetrazolium salts (like MTT and MTS) to formazan (B1609692), leading to a false-positive signal that suggests higher cell viability than is actually present.[7][11] Therefore, it is critical to perform a cell-free control experiment to test for this potential interference.
Q4: How do I design my experiment to account for potential assay interference by this compound?
To ensure the accuracy of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium alone, representing 100% viability.
-
Maximum Lysis Control (for LDH assay): Cells treated with a lysis buffer to induce 100% LDH release.[9]
-
Cell-Free Compound Control: Culture medium containing this compound at the tested concentrations, without cells, to check for direct effects on the assay reagents.[6] This is particularly important for MTT and MTS assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for adherent cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the cells or formazan crystals. Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm.[12][13]
Protocol 2: MTS Cell Viability Assay
This protocol is suitable for both adherent and suspension cells.
Materials:
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, combined with an electron coupling agent like PES (phenazine ethosulfate).
-
96-well plates
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding/Plating: Plate 100 µL of cell suspension at the desired density in a 96-well plate.
-
Compound Treatment: Add the desired concentrations of this compound to the wells.
-
Incubation: Incubate for the desired exposure period.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[14]
-
Incubation with MTS: Incubate for 1-4 hours at 37°C.[15]
-
Absorbance Measurement: Record the absorbance at 490 nm.[16]
Protocol 3: LDH Cytotoxicity Assay
This assay measures lactate (B86563) dehydrogenase (LDH) released into the culture supernatant from damaged cells.
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
96-well plates
-
Lysis buffer (e.g., 10X Triton X-100)
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Plating and Treatment: Plate cells and treat with this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer for 45 minutes before the end of the incubation).[8][9]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[18]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Data Presentation
The following tables provide a template for presenting quantitative data from cell viability assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.12 ± 0.06 | 89.6 |
| 1 | 0.88 ± 0.05 | 70.4 |
| 10 | 0.45 ± 0.03 | 36.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
Table 2: this compound-Induced Cytotoxicity (LDH Assay)
| Treatment | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Spontaneous Release | 0.22 ± 0.02 | 0 |
| Maximum Release | 1.58 ± 0.10 | 100 |
| This compound (1 µM) | 0.54 ± 0.04 | 23.5 |
| This compound (10 µM) | 1.05 ± 0.07 | 61.0 |
| This compound (100 µM) | 1.49 ± 0.09 | 93.4 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in MTT/MTS assay | - Microbial contamination.- Phenol (B47542) red in the medium interfering with absorbance readings.- this compound directly reducing the tetrazolium salt. | - Visually inspect plates for contamination.- Use phenol red-free medium during the assay incubation.- Run a cell-free control with this compound and the assay reagent. If interference is confirmed, consider an alternative assay like LDH or ATP-based assays. |
| Low absorbance readings in MTT/MTS assay | - Low cell seeding density.- Insufficient incubation time with the reagent.- Incomplete solubilization of formazan crystals (MTT assay). | - Optimize cell seeding density through a cell titration experiment.- Increase incubation time (typically 1-4 hours).- Ensure complete dissolution of formazan by gentle pipetting or shaking. |
| High variability between replicate wells | - Inconsistent cell seeding.- "Edge effects" due to evaporation in outer wells.- Inaccurate pipetting. | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells for experimental samples; fill them with sterile PBS or medium instead.- Calibrate pipettes and ensure proper technique. |
| Discrepancy between microscopy and assay results (cells appear dead but viability is high) | - this compound may be causing metabolic hyperactivity before cell death.- Direct chemical reduction of the assay reagent by this compound. | - Correlate results with a direct cytotoxicity assay like LDH release.- Perform a cell-free control to check for assay interference. |
| High spontaneous LDH release in controls | - Over-confluency of cells leading to spontaneous death.- Rough handling of cells during plating or reagent addition.- High endogenous LDH activity in the serum used. | - Ensure cells are in the logarithmic growth phase.- Handle cells gently during all pipetting steps.- Test serum for LDH activity or use a lower serum concentration during the assay. |
Visualizations
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. himedialabs.com [himedialabs.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Optimizing Incubation Time for Daphnetoxin Treatment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Daphnetoxin treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent activator of Protein Kinase C (PKC), a family of enzymes involved in various cellular signal transduction pathways.[1][2] It exhibits differential activation of PKC isotypes, which is believed to be the basis for its biological effects, including its antiproliferative and antileukemic properties.[1][2]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound primarily impacts signaling pathways regulated by PKC.[3] Activation of PKC can, in turn, influence a wide range of downstream pathways controlling cell growth, differentiation, and apoptosis.[4][5] Some daphnane-type diterpenes have been shown to affect the PI3K/Akt/mTOR signaling pathway.[5]
Q3: What is a typical starting incubation time for this compound in cell culture experiments?
A3: A common starting point for incubation time in cell viability and apoptosis assays with daphnane-type diterpenes ranges from 24 to 72 hours.[6] However, the optimal incubation time is highly dependent on the cell line, the concentration of this compound, and the specific biological endpoint being investigated. A time-course experiment is strongly recommended to determine the ideal duration for your specific experimental setup.[6][7]
Q4: How does incubation time affect the IC50 value of this compound?
A4: The half-maximal inhibitory concentration (IC50) value, which measures the potency of a drug, is significantly influenced by the incubation time. Generally, a longer exposure to an anti-cancer agent will lead to a lower IC50 value, indicating increased potency.[8] It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental conditions.
Q5: My cells are not showing a significant response to this compound treatment at 24 hours. What should I do?
A5: If you do not observe a significant effect after 24 hours, consider the following:
-
Extend the incubation time: Some cell lines may have slower growth rates or require more time to undergo apoptosis. Extend the incubation period to 48 and 72 hours.[6]
-
Increase the concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a broader range of concentrations.
-
Check cell health and density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. High cell density can sometimes diminish the cytotoxic effects of a compound.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no observed cytotoxic effect | 1. Sub-optimal incubation time.2. Insufficient this compound concentration.3. Cell line resistance.4. Inactive compound. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.2. Conduct a dose-response experiment to identify the effective concentration range for your cell line.3. If resistance is suspected, consider using a different cell line or exploring combination therapies.4. Verify the purity and activity of your this compound stock. |
| High cell death in control group | 1. Solvent (e.g., DMSO) toxicity.2. Contamination (mycoplasma, bacteria, fungi). | 1. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.2. Regularly test cell cultures for mycoplasma contamination and maintain sterile techniques. |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Cells are not in the logarithmic growth phase.3. Inconsistent incubation times or conditions. | 1. Use a consistent cell seeding density for all experiments.2. Ensure cells are harvested during their logarithmic growth phase for consistent metabolic activity.3. Precisely control incubation times and maintain stable incubator conditions (temperature, CO2, humidity). |
| Precipitation of this compound in culture medium | 1. Poor solubility of this compound in aqueous solutions.2. Exceeding the solubility limit. | 1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium.2. Ensure the final concentration of this compound in the medium does not exceed its solubility limit. Perform a solubility test if necessary. |
Experimental Protocols
Protocol for Determining Optimal Incubation Time using MTT Assay
This protocol outlines a method to determine the optimal incubation time for this compound treatment by assessing cell viability at multiple time points.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into 96-well plates at a pre-determined optimal density.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common starting point for the IC50 of daphnane-type diterpenes can be in the nanomolar to low micromolar range.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each time point relative to the vehicle control. The optimal incubation time will be the one that provides a clear dose-dependent response and allows for the determination of an accurate IC50 value.
-
Quantitative Data Summary
| Compound | Cell Line | Incubation Time (hours) | IC50 | Reference |
| This compound | Yeast expressing PKCα | Not Specified | 536 ± 183 nM | [1][2] |
| This compound | Yeast expressing PKCβI | Not Specified | 902 ± 129 nM | [1][2] |
| This compound | Yeast expressing PKCδ | Not Specified | 3370 ± 492 nM | [1][2] |
| Gnidimacrin | K562 | Not Specified | 1.2 nM | [5] |
| Genkwadaphnin | P-388 | Not Specified | 11.8 µM | [5] |
| Yuanhuacine | P-388 | Not Specified | 10.8 µM | [5] |
Visualizations
Caption: this compound activates PKC, modulating downstream pathways.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of cellular response.
References
- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daphnetoxin Resistance
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers in addressing challenges related to the development and maintenance of daphnetoxin-resistant cell lines.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during your research.
Q1: My cells are not developing resistance to this compound despite continuous exposure. What could be the problem?
Possible Causes and Solutions:
-
Sub-optimal Initial Concentration: The initial concentration of this compound may be too high, causing excessive cell death, or too low, failing to apply sufficient selective pressure.
-
Solution: Determine the IC50 of your parental cell line accurately. The initial induction dose is often recommended to be the IC20 (the concentration that inhibits 20% of cell proliferation) to allow for gradual adaptation.[1]
-
-
Incorrect Dose Escalation Strategy: Increasing the drug concentration too quickly can lead to widespread cell death, while increasing it too slowly can significantly prolong the experiment.[1][2]
-
Solution: A common strategy is to increase the this compound concentration by 1.5 to 2.0-fold at each step.[3] Ensure the cell population has recovered and is proliferating steadily before each increase.[4] If significant cell death (>50%) occurs, it is advisable to revert to the previous lower concentration for a few more passages.[1]
-
-
Inherent Cell Line Insensitivity: It's possible the chosen cell line has intrinsic resistance mechanisms that make it difficult to develop further resistance to this compound.
-
Solution: Research the genetic background of your cell line. Cell lines can exhibit varying sensitivity to different compounds.[5] Consider testing a panel of different cell lines to find one that is more amenable to developing this compound resistance.
-
Q2: My this compound-resistant cell line has lost its resistant phenotype. Why is this happening?
Possible Causes and Solutions:
-
Absence of Selective Pressure: Drug-resistant phenotypes can be unstable. If the resistant cell line is cultured for an extended period without this compound, the resistant cell population may be outgrown by sensitive revertants.
-
Solution: Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (usually the final concentration used for selection).[4]
-
-
Cell Line Integrity Issues:
-
Mycoplasma Contamination: This common contamination can alter cellular metabolism and drug response, potentially affecting the resistant phenotype. Regularly test your cell lines for mycoplasma.[6]
-
Genetic Drift: Long-term culturing can lead to genetic changes altering the cell line's characteristics. It is crucial to use cells from a low-passage frozen stock to ensure consistency.[6]
-
Cross-Contamination: The resistant cell line may have been accidentally contaminated with the parental sensitive cell line.
-
Solution: Implement strict aseptic techniques. Periodically perform Short Tandem Repeat (STR) profiling to confirm the identity and purity of your cell line.[6]
-
-
Q3: I am not observing the expected molecular markers of resistance in my this compound-resistant line. What should I do?
Possible Causes and Solutions:
-
Unexpected Resistance Mechanisms: this compound is a known activator of Protein Kinase C (PKC) isoforms.[7] While you might be looking for changes in PKC expression or downstream targets, cells can develop resistance through various other mechanisms.
-
Solution: Investigate alternative resistance pathways. Given that some daphnane (B1241135) diterpenoids affect the PI3K/Akt/mTOR pathway, this could be a potential alternative mechanism to investigate.[8] Additionally, since this compound can induce mitochondrial toxicity, changes in mitochondrial function or ATP synthase activity could also confer resistance.[9][10] Consider performing broader analyses like RNA sequencing to identify novel resistance mechanisms.
-
-
Issues with Western Blotting or other assays:
-
Antibody Specificity: The primary antibody you are using may lack the required specificity or sensitivity. Validate your antibodies using appropriate positive and negative controls.[6]
-
Protein Handling: Ensure your protein extraction and handling protocols are optimized to prevent degradation of the target protein.[6]
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound? this compound is a potent activator of Protein Kinase C (PKC), showing different selectivity for various isoforms such as PKC-alpha, PKC-beta I, and PKC-delta.[7] Its cytotoxic effects are largely attributed to the activation of these signaling pathways.
How long does it typically take to generate a this compound-resistant cell line? The development of a drug-resistant cell line can be a lengthy process, typically ranging from 3 to 18 months, depending on the cell line, the drug, and the protocol used.[2]
How do I confirm that my cell line is genuinely resistant? Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to that of the parental cell line using a cell viability assay (e.g., MTT, CCK-8).[3] The Resistance Index (RI) is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI significantly greater than 1 indicates resistance.[1][4] A 3- to 10-fold increase in IC50 is generally considered to represent drug resistance.[3]
What are the common methods for developing drug-resistant cell lines? The most common methods are:
-
Continuous Drug Exposure: Cells are continuously cultured in the presence of a gradually increasing concentration of the drug.[1][3][4]
-
Intermittent (Pulse) Drug Exposure: Cells are exposed to a high concentration of the drug for a short period, followed by a recovery period in drug-free medium.[4][11]
-
Genetic Engineering: Cells are transfected with a vector that expresses a known resistance gene, such as ABCB1 (MDR1).[3][4]
Data Presentation
Table 1: Example Dose Escalation for Developing this compound Resistance
| Step | This compound Concentration | Duration | Expected Cell Response |
| 1 | IC20 (e.g., 2 nM) | 2-3 passages | Initial adaptation, some cell death |
| 2 | 1.5x previous conc. (e.g., 3 nM) | 2-3 passages | Cell proliferation rate may slow down |
| 3 | 1.5x previous conc. (e.g., 4.5 nM) | 2-3 passages | Selection of more resistant cells |
| 4 | 2.0x previous conc. (e.g., 9 nM) | 2-3 passages | Significant selection pressure |
| 5 | ...continue stepwise increase... | 2-3 passages per step | Proliferation stabilizes at higher concentrations |
| 6 | Maintenance (e.g., 10x IC50) | Ongoing | Stable resistant phenotype |
Note: These concentrations are hypothetical and should be optimized based on the experimentally determined IC50 for your specific parental cell line.
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Parameter | Parental Cell Line | Resistant Cell Line | Method of Analysis |
| IC50 (this compound) | e.g., 5 nM | e.g., 50 nM | MTT or CCK-8 Assay |
| Resistance Index (RI) | 1 | 10 | (IC50 Resistant) / (IC50 Parental) |
| PKC-delta expression | Baseline | Varies | Western Blot / qPCR |
| p-Akt levels | Baseline | Varies | Western Blot |
| Doubling Time | e.g., 24 hours | May be altered | Cell Counting |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line by Continuous Exposure
-
Determine Initial IC50:
-
Initiate Resistance Induction:
-
Culture the parental cells in a T-25 flask until they reach 70-80% confluency.
-
Begin treating the cells with this compound at the predetermined IC20 concentration.[1]
-
-
Dose Escalation:
-
When the cells reach 80% confluency, passage them and increase the this compound concentration by 1.5-fold.[1][3]
-
Maintain cells at each concentration for 2-3 passages to allow for adaptation.[1]
-
If cell death exceeds 50%, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[1]
-
Create frozen stocks of the cells at each successful concentration step.[1][12]
-
-
Maintenance and Verification:
-
Once the desired level of resistance is achieved (e.g., cells tolerate 10x the parental IC50), maintain the cell line in a medium containing this final concentration of this compound.[4]
-
Regularly verify the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line.
-
Visualizations
Caption: Workflow for generating a this compound-resistant cell line.
Caption: Troubleshooting loss of a resistant phenotype.
Caption: this compound signaling and potential resistance pathways.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne | MDPI [mdpi.com]
- 9. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Fluorescence-Based Assays with Daphnetoxin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with daphnetoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference in fluorescence-based assays, ensuring the accuracy and reliability of your experimental results.
Understanding this compound and its Potential for Assay Interference
This compound is a potent diterpenoid and a well-documented activator of Protein Kinase C (PKC).[1] Its primary mechanism of action involves binding to the C1 domain of most PKC isozymes, initiating a signaling cascade. While a powerful tool for studying cellular signaling, its complex chemical structure raises the possibility of interference in fluorescence-based assays through two primary mechanisms:
-
Direct Compound Interference: The intrinsic spectral properties of this compound may lead to autofluorescence or quenching of the fluorescent signal.
-
Pathway-Specific Effects: As a PKC activator, this compound can induce downstream cellular changes that may indirectly affect assay readouts.
This guide will help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent activator of Protein Kinase C (PKC).[1] It mimics the function of diacylglycerol (DAG), a natural activator of PKC, by binding to the C1 domain of the enzyme. This binding event recruits PKC to the cell membrane and induces a conformational change that activates its kinase function, leading to the phosphorylation of downstream target proteins.
Q2: Does this compound itself fluoresce?
Currently, there is no readily available data on the specific excitation and emission spectra of this compound. However, related daphnane (B1241135) diterpenoids are known to possess chromophores that absorb UV light. Without specific spectral data, it is prudent to assume that this compound may exhibit some level of intrinsic fluorescence or absorbance that could interfere with your assay.
Q3: How can I determine if this compound is interfering with my fluorescence assay?
The most effective method is to run a set of control experiments. A crucial control is to measure the fluorescence of this compound in the assay buffer alone, at the same concentrations used in your experiment and with the same instrument settings. This will reveal if this compound is autofluorescent or quenches the signal under your experimental conditions.
Q4: What are common sources of interference in fluorescence-based assays?
Interference can arise from the test compound itself (autofluorescence, quenching), the biological matrix (cellular autofluorescence), and the assay components (e.g., plasticware, media). It is essential to perform proper controls to identify the source of interference.
Troubleshooting Guide: this compound-Related Assay Interference
This section provides a step-by-step guide to identifying and resolving common issues when using this compound in fluorescence-based assays.
Problem 1: High Background Fluorescence
Possible Cause: this compound is autofluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment.
-
Measure the fluorescence using the same instrument settings as your main experiment. A significant signal in these wells indicates autofluorescence.
-
-
Background Subtraction:
-
If autofluorescence is observed, subtract the average fluorescence intensity of the compound-only control from the fluorescence intensity of your experimental wells.
-
-
Optimize Assay Wavelengths:
-
If possible, select a fluorophore with excitation and emission wavelengths that are spectrally distinct from the potential absorbance and emission of this compound. Red-shifted fluorophores are often less susceptible to interference from autofluorescent compounds.
-
Problem 2: Decreased Fluorescence Signal (Quenching)
Possible Cause: this compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore.
Troubleshooting Steps:
-
Measure this compound's Absorbance Spectrum:
-
If you have access to a spectrophotometer, measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your fluorophore.
-
-
Perform a Quenching Control Experiment:
-
Prepare a solution of your fluorescent dye or substrate at the concentration used in the assay.
-
Measure the fluorescence intensity.
-
Add this compound at the experimental concentration and measure the fluorescence again. A significant decrease in signal indicates quenching.
-
-
Change the Fluorophore:
-
Consider using a fluorophore with a different spectral profile to avoid the absorbance range of this compound.
-
Problem 3: Unexpected or Inconsistent Biological Activity
Possible Cause: The observed effects are due to the potent PKC activation by this compound, which may influence various cellular processes and indirectly affect your assay readout.
Troubleshooting Steps:
-
Use a PKC Inhibitor Control:
-
Co-incubate your cells with this compound and a known PKC inhibitor. If the observed effect is diminished, it is likely mediated by PKC activation.
-
-
Titrate this compound Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired PKC activation without causing off-target effects or cytotoxicity.
-
-
Confirm PKC Activation:
-
Use a specific assay to confirm that this compound is activating PKC in your experimental system, such as a Western blot for phosphorylated PKC substrates.
-
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate (preferably black with a clear bottom for fluorescence assays), prepare a serial dilution of this compound in your assay buffer to cover the range of concentrations used in your experiment.
-
Include wells with assay buffer only as a blank control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Signal Quenching by this compound
-
Prepare a solution of your fluorescent probe (e.g., fluorescently labeled substrate, antibody, or dye) in assay buffer at the final assay concentration.
-
Dispense the solution into a multi-well plate.
-
Measure the baseline fluorescence.
-
Add this compound to the wells at the desired final concentrations.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence again.
-
Calculate the percentage of signal quenching for each this compound concentration.
Quantitative Data Summary
Table 1: Example Data for this compound Autofluorescence
| This compound Concentration (µM) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Buffer) | 150 | 10 |
| 1 | 250 | 15 |
| 5 | 750 | 45 |
| 10 | 1500 | 80 |
| 25 | 3200 | 150 |
| 50 | 6500 | 300 |
Table 2: Example Data for Signal Quenching by this compound
| This compound Concentration (µM) | Average Fluorescence Intensity (RFU) | % Quenching |
| 0 (Fluorophore only) | 10000 | 0 |
| 1 | 9500 | 5 |
| 5 | 8000 | 20 |
| 10 | 6500 | 35 |
| 25 | 4000 | 60 |
| 50 | 2000 | 80 |
Visualizing Pathways and Workflows
This compound's Mechanism of Action: PKC Activation
Caption: this compound activates Protein Kinase C (PKC) by binding to its C1 domain.
Experimental Workflow for Investigating Assay Interference
Caption: A decision-making workflow for troubleshooting fluorescence assay interference.
References
Best practices for long-term storage of Daphnetoxin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and experimental use of Daphnetoxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a daphnane-type diterpenoid orthoester found in plants of the Thymelaeaceae family. Its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular signaling pathways. This compound mimics the function of the endogenous second messenger diacylglycerol (DAG), which is required for the activation of conventional and novel PKC isoforms.
Q2: Which PKC isoforms are activated by this compound?
This compound is a potent activator of conventional and novel PKC isoforms. It has been shown to activate PKCα, PKCβI, and PKCδ. It is notably more potent in activating PKCα compared to the related compound mezerein.[1]
Q3: What are the common research applications of this compound?
Given its role as a PKC activator, this compound is utilized in studies investigating cellular processes regulated by PKC, including cell proliferation, differentiation, and apoptosis. It is also used to explore the downstream signaling pathways of specific PKC isoforms.
Long-Term Storage of this compound
Proper storage of this compound is critical to maintain its stability and biological activity for long-term experimental use.
Solid this compound
Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Minimizes chemical degradation over long-term storage. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Protects against oxidation. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture. |
| Location | A dry, well-ventilated area | Prevents moisture accumulation and ensures safety. |
Q4: How should I handle solid this compound upon receipt?
Upon receiving solid this compound, it is recommended to aliquot the compound into smaller, single-use amounts. This practice minimizes the number of times the main stock is exposed to atmospheric conditions and temperature fluctuations, thereby preserving its integrity.
This compound Stock Solutions
Recommended Solvents and Storage for Stock Solutions
| Parameter | Recommendation |
| Primary Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695) |
| Stock Concentration | 1-10 mM |
| Storage Temperature | -20°C |
| Storage Duration | Stable for up to 3 months |
| Storage Container | Small volume, tightly sealed amber vials or cryovials |
Q5: What is the best solvent for preparing this compound stock solutions?
Both DMSO and ethanol are commonly used solvents for preparing stock solutions of PKC activators. The choice of solvent may depend on the specific experimental requirements and cell type compatibility.
Q6: How can I ensure the stability of my this compound stock solution?
To ensure stability, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C in tightly sealed vials to prevent solvent evaporation and protect from light. For experiments, thaw an aliquot and use it for the preparation of the working solution. Discard any unused portion of the thawed aliquot.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a 10 mM stock solution of this compound in DMSO.
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentration for your experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Vortex the working solution gently to ensure homogeneity before adding it to your cell cultures.
Protocol 2: Assessment of PKC Activation by Western Blot
Activation of PKC by this compound can be confirmed by observing the phosphorylation of PKC or its downstream substrates, or by monitoring its translocation from the cytosol to the cell membrane.
A. Analysis of PKC Phosphorylation
-
Cell Treatment: Culture your cells to the desired confluency and treat them with this compound at the optimized concentration and time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC isoform of interest (e.g., phospho-PKCα/βII (Thr638/641)) or a downstream target.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control like β-actin or to the total PKC protein levels.
-
B. Analysis of PKC Translocation
-
Cell Treatment: Treat cells with this compound as described above.
-
Subcellular Fractionation:
-
Harvest the cells and resuspend them in a hypotonic buffer.
-
Homogenize the cells to disrupt the plasma membrane.
-
Perform differential centrifugation to separate the cytosolic and membrane fractions.[2]
-
-
Western Blot Analysis:
-
Perform Western blotting on both the cytosolic and membrane fractions as described above.
-
Probe the membranes with an antibody against the PKC isoform of interest.
-
An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation and activation.
-
This compound IC50 Values for PKC Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound on different PKC isoforms, as determined by a yeast phenotypic assay.[1]
| PKC Isoform | IC50 (nM) |
| PKCα | 536 ± 183 |
| PKCβI | 902 ± 129 |
| PKCδ | 3370 ± 492 |
Troubleshooting Guide
Issue 1: No or low PKC activation observed after this compound treatment.
-
Possible Cause:
-
This compound degradation: Improper storage of the solid compound or stock solution.
-
Suboptimal concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions.
-
Incorrect incubation time: The duration of the treatment may be too short to induce a detectable response.
-
-
Solution:
-
Always use freshly thawed aliquots of the stock solution. Ensure that the solid compound and stock solutions have been stored according to the recommended guidelines.
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Conduct a time-course experiment to identify the optimal incubation time for observing PKC activation.
-
Issue 2: High background signal in Western blot analysis.
-
Possible Cause:
-
Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically to other proteins.
-
Insufficient blocking: The blocking step may not have been sufficient to prevent non-specific binding.
-
-
Solution:
-
Titrate the primary and secondary antibodies to determine the optimal concentrations.
-
Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk).
-
Ensure adequate washing steps between antibody incubations.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in cell culture: Differences in cell confluency, passage number, or overall cell health can affect the response to this compound.
-
Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound.
-
Inconsistent incubation times: Fluctuations in the duration of treatment can lead to variable results.
-
-
Solution:
-
Standardize your cell culture procedures, ensuring consistent seeding densities and using cells within a specific passage number range.
-
Calibrate your pipettes regularly and use proper pipetting techniques.
-
Use a timer to ensure consistent incubation times for all experiments.
-
Issue 4: Compound precipitation in the culture medium.
-
Possible Cause:
-
Low solubility: The final concentration of this compound in the aqueous culture medium may exceed its solubility limit.
-
Solvent shock: Adding a high concentration of DMSO or ethanol directly to the medium can cause the compound to precipitate.
-
-
Solution:
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%).
-
Prepare an intermediate dilution of the this compound stock solution in the culture medium before adding it to the cells.
-
Visualizations
Caption: this compound activates conventional and novel PKC isoforms, leading to the phosphorylation of downstream substrates and subsequent cellular responses.
Caption: A general experimental workflow for assessing this compound-induced PKC activation using Western blot analysis.
References
Validation & Comparative
Validating the Anti-Proliferative Effect of Daphnetoxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative effects of Daphnetoxin and its related daphnane-type diterpenoids. While direct quantitative anti-proliferative data for this compound against a broad panel of cancer cell lines is limited in publicly available literature, this document offers a thorough comparison based on the extensive research conducted on its structural analogs. The data presented herein serves as a valuable resource for evaluating the potential of this class of compounds in oncology research and drug development.
Comparative Analysis of Anti-Proliferative Activity
Daphnane-type diterpenoids, isolated from various Daphne species, have demonstrated significant cytotoxic and anti-proliferative activities against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several daphnane (B1241135) diterpenoids, providing a quantitative comparison of their potency.
Table 1: Anti-Proliferative Activity of Daphnane Diterpenoids Against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Daphgenkin A | SW620 | Colon Carcinoma | 3.0 | [1] |
| Daphgenkin A | RKO | Colon Carcinoma | 6.5 | [1] |
| Yuanhualine | A549 | Lung Carcinoma | 0.007 | [2] |
| Yuanhuahine | A549 | Lung Carcinoma | 0.0097 | [2] |
| Yuanhuagine | A549 | Lung Carcinoma | 0.0247 | [2] |
| Yuanhuacine | A549 | Lung Carcinoma | 0.012-0.053 | [3] |
| Genkwadaphnin | HL-60 | Promyelocytic Leukemia | 11.8 | [4] |
| Yuanhuacine | HL-60 | Promyelocytic Leukemia | 10.8 | [4] |
| Gnidilatimonoein | K562 | Chronic Myelogenous Leukemia | 0.0012 | [4] |
| Tianchaterpene D | HGC-27 | Gastric Cancer | 8.8 | [5] |
Table 2: Comparative Cytotoxicity of Daphnane Diterpenoids and Standard Chemotherapeutic Agents
| Cell Line | Daphnane Diterpenoid Analog | IC50 (µM) | Standard Chemotherapeutic | IC50 (µM) | Reference |
| SW620 (Colon) | Daphgenkin A | 3.0 | 5-Fluorouracil | >29.94 | [1][5] |
| RKO (Colon) | Daphgenkin A | 6.5 | 5-Fluorouracil | >29.94 | [1][5] |
| A549 (Lung) | Yuanhualine | 0.007 | Gemcitabine | 0.0417 | [2] |
| HGC-27 (Gastric) | Tianchaterpene D | 8.8 | Cisplatin | 13.2 | [5] |
Mechanism of Anti-Proliferative Action
The anti-proliferative effects of daphnane-type diterpenoids are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]
Induction of Apoptosis
Studies on daphnane diterpenoid analogs have shown that these compounds can trigger apoptosis through the intrinsic pathway. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[6]
Cell Cycle Arrest
Daphnane diterpenoids have been observed to induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cells.[1][7] This is often associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p53, and the downregulation of cyclins A, B1, and E, as well as cyclin-dependent kinase 4 (CDK4) and cdc2.[7]
Signaling Pathways
The anti-proliferative and pro-apoptotic effects of daphnane-type diterpenoids are mediated through the modulation of key signaling pathways. The PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, has been identified as a primary target.[1][6] By inhibiting the phosphorylation of Akt and downstream effectors, these compounds can suppress cancer cell growth and survival. Additionally, the suppression of STAT3 and Src signaling has also been implicated in their mechanism of action.[7]
Caption: Putative signaling pathway affected by daphnane diterpenoids.
Experimental Protocols & Workflows
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analog) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic, necrotic, and viable cells by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
The available scientific evidence strongly suggests that daphnane-type diterpenoids, the class of compounds to which this compound belongs, possess significant anti-proliferative and pro-apoptotic properties against various cancer cell lines.[3][4][5][6][7][8][9][10][11][12][13][14] Their mechanism of action involves the induction of cell cycle arrest and apoptosis, mediated through the inhibition of key survival signaling pathways such as PI3K/Akt/mTOR.[1][6]
While direct and extensive anti-proliferative data for this compound itself remains to be fully elucidated in comparative studies, the potent activity of its structural analogs provides a strong rationale for its further investigation as a potential anti-cancer agent. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and conduct studies aimed at definitively validating the anti-proliferative efficacy of this compound.
References
- 1. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Daphnane diterpene esters with anti-proliferative activities against human lung cancer cells from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Daphnane-type diterpenes with inhibitory activities against human cancer cell lines from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]
- 9. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity [ouci.dntb.gov.ua]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Daphnetoxin and Phorbol Esters on Protein Kinase C (PKC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the effects of Daphnetoxin and various phorbol (B1677699) esters on Protein Kinase C (PKC) isoforms. The information presented is collated from experimental data to assist in the informed selection and application of these compounds in research and drug development.
Introduction
This compound, a daphnane-type diterpenoid, and phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu), are potent activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases crucial in cellular signal transduction, regulating processes like cell growth, differentiation, and apoptosis. Both this compound and phorbol esters mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, thereby activating them. Despite this common mechanism, their potencies, isoform selectivities, and downstream cellular effects can differ significantly. This guide explores these differences through a comparative analysis of available experimental data.
Quantitative Comparison of PKC Binding and Activation
The following tables summarize the quantitative data on the binding affinities and activation potencies of this compound and common phorbol esters for various PKC isoforms. It is important to note that the experimental conditions under which these values were obtained may vary between studies, which can influence direct comparability.
Table 1: Comparative Binding Affinities (Kd/Ki) for PKC Isoforms
| Compound | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ |
| Phorbol 12,13-dibutyrate (PDBu) | 1.6 - 18[1] | 1.6 - 18[1] | 1.6 - 18[1] | 1.6 - 18[1] | 1.6 - 18[1] | 1.6 - 18[1] | No Binding[1] |
| Phorbol 12-myristate 13-acetate (PMA) | Ki = 2.6 (rat cortex synaptosomal membranes) | - | - | - | - | - | No Activation |
| This compound | No direct Kd/Ki data available | - | - | - | - | - | No Activation[2] |
Note: The Ki value for PMA represents its affinity for PKC in a mixed membrane preparation and is not isoform-specific. The Kd range for PDBu was determined using pure recombinant PKC isotypes.[1]
Table 2: Comparative Functional Potency (IC50/EC50) for PKC Isoform Activation
| Compound | PKCα (nM) | PKCβI (nM) | PKCδ (nM) |
| This compound | IC50 = 536 ± 183[2] | IC50 = 902 ± 129[2] | IC50 = 3370 ± 492[2] |
| Mezerein (Phorbol Ester Analog) | IC50 = 1190 ± 237[2] | IC50 = 908 ± 46[2] | IC50 = 141 ± 25[2] |
Note: The IC50 values for this compound and Mezerein were determined using a yeast growth inhibition assay, which is an in vivo measure of PKC activation.[2] A lower IC50 value indicates higher potency.
Signaling Pathways and Downstream Effectors
Both this compound and phorbol esters activate PKC, leading to the phosphorylation of a multitude of downstream substrates. While there is considerable overlap in the pathways they trigger, differences in isoform selectivity and potency can lead to distinct cellular outcomes.
Phorbol ester-mediated PKC activation is known to engage several key downstream signaling cascades, including the Raf/MEK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, Protein Kinase D (PKD) and Sphingosine Kinase (SPK) have been identified as important downstream targets.
Information on the specific downstream signaling pathways uniquely activated by this compound is less extensive. However, given its role as a PKC activator, it is expected to modulate many of the same pathways as phorbol esters. One study on a related compound, daphnetin, found in Daphne odora, suggests activation of the AKT and ERK signaling pathways. Further research is needed to fully elucidate the specific downstream targets of this compound-activated PKC isoforms.
Caption: General mechanism of PKC activation by this compound and phorbol esters.
Caption: Key downstream signaling pathways activated by PKC.
Experimental Protocols
Competitive Radioligand Binding Assay for PKC
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound or a phorbol ester) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]PDBu) from PKC.
Materials:
-
Purified recombinant PKC isozymes or cell/tissue membrane preparations.
-
Radioligand: [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) with a specific activity of ~15-20 Ci/mmol.
-
Test compound (this compound or phorbol ester).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Unlabeled PDBu for determining non-specific binding.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plate and filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in binding buffer.
-
Dilute [3H]PDBu in binding buffer to a final concentration near its Kd (e.g., 5-10 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]PDBu solution, and 150 µL of the PKC preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled PDBu (e.g., 10-30 µM), 50 µL of [3H]PDBu solution, and 150 µL of the PKC preparation.
-
Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of [3H]PDBu solution, and 150 µL of the PKC preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vitro PKC Kinase Assay
This assay measures the enzymatic activity of PKC by quantifying the transfer of 32P from [γ-32P]ATP to a specific substrate, such as histone H1 or a synthetic peptide.
Materials:
-
Purified PKC enzyme.
-
PKC substrate (e.g., Histone H1 or a specific peptide substrate like KRTLRR).
-
Lipid activator (e.g., a mixture of phosphatidylserine (B164497) and diacylglycerol).
-
Assay Dilution Buffer (ADB): e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
[γ-32P]ATP.
-
ATP/Mg2+ solution.
-
P81 phosphocellulose paper.
-
0.75% Phosphoric acid.
-
Scintillation cocktail.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay dilution buffer, lipid activator (sonicated on ice before use), and the PKC substrate.
-
Add Enzyme: Add the purified PKC enzyme to the reaction mixture. To measure background phosphorylation, prepare a control tube without the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the [γ-32P]ATP/Mg2+ solution. Mix gently.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto the center of a P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Wash once with acetone for 5 minutes.
-
-
Counting: Air dry the P81 papers, place them in scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the PKC activity, typically expressed as pmol of phosphate (B84403) incorporated per minute per mg of enzyme.
Conclusion
This compound and phorbol esters are both valuable tools for studying PKC-mediated signaling. While they share a common mechanism of action, this guide highlights key differences in their isoform selectivity and potency. Phorbol esters like PDBu and PMA are well-characterized, potent activators of a broad range of PKC isoforms. This compound also potently activates several PKC isoforms but displays a distinct selectivity profile, being more potent for PKCα and significantly less potent for PKCδ compared to the phorbol ester analog mezerein.[2] These differences can be exploited to dissect the specific roles of different PKC isoforms in various cellular processes. The choice between using this compound or a phorbol ester should be guided by the specific research question, the PKC isoforms of interest, and the desired cellular outcome. The provided experimental protocols offer a starting point for the quantitative comparison of these and other PKC modulators.
References
Unveiling the Anti-Cancer Potential of Daphnetoxin: A Cross-Validation Study in Diverse Cancer Cell Lines
A comprehensive analysis of the cytotoxic, apoptotic, and cell cycle inhibitory effects of Daphnetoxin across various human cancer cell lines. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to facilitate further investigation into the therapeutic applications of this potent natural compound.
This compound, a daphnane-type diterpenoid found in plants of the Thymelaeaceae family, has demonstrated significant anti-cancer properties in numerous preclinical studies. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in tumor growth and survival. This guide consolidates findings from multiple studies to offer a comparative overview of this compound's efficacy in different cancer cell lines, providing a valuable resource for the scientific community.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound and its related daphnane (B1241135) diterpenoids have been evaluated against a panel of human cancer cell lines. While direct IC50 values for this compound are not always individually reported, the data for closely related daphnane diterpenoids provide a strong indication of its potential across different cancer types.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SW620 | Colon Carcinoma | Daphgenkin A | 3.0 | [1] |
| RKO | Colon Carcinoma | Daphgenkin A | 6.5 | [2] |
| HT-1080 | Fibrosarcoma | Compounds 9, 11, 13, 16, 19† | <0.1 | [3] |
| A549 | Lung Carcinoma | Yuanhualine | 0.007 | [3] |
| A549 | Lung Carcinoma | Yuanhuahine | 0.0152 | [3] |
| A549 | Lung Carcinoma | Yuanhuagine | 0.0247 | [3] |
| DU-145 | Prostate Cancer | Compound 9† | 0.9 | [4] |
| HeLa | Cervical Cancer | Diterpenoid Esters 12 & 14† | 7.3 - 35.2 | [4] |
| MCF-7 | Breast Cancer | Dichloromethane extract of Daphne gnidium | 112 µg/ml (48h) | [5] |
| MDA-MB-231 | Breast Cancer | Ethyl acetate (B1210297) extract of Daphne pontica | 977.46 µg/ml | [6] |
†Note: Specific daphnane diterpenoid compounds isolated from Daphne species.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound and its analogs exert their anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.
Apoptosis Induction
Studies have consistently shown that daphnane diterpenoids trigger apoptosis in cancer cells. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis. While specific quantitative apoptosis rates for this compound are variable across studies, the underlying mechanism is well-documented.
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, in human colon cancer cells, related compounds induce G0/G1 phase arrest.[1] In other cell lines, arrest in the G2/M phase has been reported.[3] This disruption of the cell cycle is a key component of its anti-tumor activity.
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is linked to its ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a key target.
Figure 1. this compound inhibits the PI3K/Akt/mTOR signaling pathway.
By inhibiting PI3K, this compound prevents the activation of Akt, a central kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors. This inhibition leads to decreased cell proliferation and increased apoptosis.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2. General experimental workflow for assessing this compound's anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Phytochemical analysis of Daphne pontica L. stems with their pro-apoptotic properties against DU-145 and LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jtim.tums.ac.ir [jtim.tums.ac.ir]
Unraveling the Potency of Daphnetoxin: A Comparative Guide to PKC Activators
For researchers, scientists, and professionals in drug development, the quest for potent and selective activators of Protein Kinase C (PKC) is of paramount importance. This guide provides a comprehensive comparison of the efficacy of Daphnetoxin with other well-established PKC activators, supported by experimental data and detailed methodologies.
This compound, a daphnane-type diterpenoid, is a potent activator of Protein Kinase C, a family of enzymes that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Understanding its efficacy in relation to other PKC activators is critical for its potential therapeutic applications. This guide will delve into a quantitative comparison of this compound with other notable PKC activators such as Mezerein, Phorbol 12-myristate 13-acetate (PMA), and Bryostatin 1, providing a clear perspective on their relative potencies and isoform selectivities.
Quantitative Efficacy Comparison of PKC Activators
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and other PKC activators against various PKC isozymes. This data, gathered from multiple studies, allows for a direct comparison of their potency.
| Activator | PKC Isozyme | Potency (IC50/Ki) | Assay Type |
| This compound | PKC α | IC50: 536 ± 183 nM[1][2] | In vivo yeast phenotypic assay |
| PKC βI | IC50: 902 ± 129 nM[1][2] | In vivo yeast phenotypic assay | |
| PKC δ | IC50: 3370 ± 492 nM[1][2] | In vivo yeast phenotypic assay | |
| Mezerein | PKC α | IC50: 1190 ± 237 nM[1][2] | In vivo yeast phenotypic assay |
| PKC βI | IC50: 908 ± 46 nM[1][2] | In vivo yeast phenotypic assay | |
| PKC δ | IC50: 141 ± 25 nM[1][2] | In vivo yeast phenotypic assay | |
| PKC α, β1, β2, γ | Ki: 68-92 nM[3] | [3H]PDBu binding assay | |
| Phorbol 12-myristate 13-acetate (PMA) | PKC (general) | Ki: 2.6 nM | [3H]PDBu binding in rat cortex synaptosomal membranes |
| Bryostatin 1 | PKC (general) | Ki: 1.35 nM | [3H]PDBu binding assay |
| PKC α | Ki: 1.3 - 188 nM[4] | Not specified | |
| PKC α | Ki: 1.35 nM[5] | Not specified | |
| PKC β2 | Ki: 0.42 nM[5] | Not specified | |
| PKC δ | Ki: 0.26 nM[5] | Not specified | |
| PKC ε | Ki: 0.24 nM[5] | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: General signaling pathway of Protein Kinase C (PKC) activation.
Caption: Experimental workflow for comparing the efficacy of PKC activators.
Detailed Experimental Protocols
A variety of experimental approaches are employed to assess the efficacy of PKC activators. Below are detailed methodologies for key experiments.
In Vivo Yeast Phenotypic Assay
This assay is particularly useful for assessing the activity of PKC isoforms in a living system and was used to generate the IC50 values for this compound and Mezerein.[1][2]
-
Yeast Strain Preparation: Saccharomyces cerevisiae strains are engineered to express individual mammalian PKC isoforms (e.g., α, βI, δ, ζ).
-
Culture and Treatment: Yeast samples expressing a specific PKC isoform are incubated with varying concentrations of the PKC activator (e.g., this compound or Mezerein).
-
Growth Inhibition Measurement: The growth of the yeast is monitored over time. Activation of the expressed mammalian PKC leads to growth inhibition, which is proportional to the activator's potency.
-
Data Analysis: The concentration of the activator that causes 50% growth inhibition (IC50) is calculated. The absence of growth inhibition in yeast not expressing the PKC isoform confirms that the effect is PKC-dependent.[1][2]
In Vitro PKC Kinase Assay (Radioactive)
This method directly measures the enzymatic activity of PKC by quantifying the phosphorylation of a substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a purified PKC isozyme, a specific peptide substrate, and cofactors such as phospholipids (B1166683) and calcium.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper followed by washing.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the PKC activity.
Western Blotting for PKC Substrate Phosphorylation
This technique allows for the detection of the phosphorylation of specific PKC substrates within a cellular context.
-
Cell Lysis: Cells treated with PKC activators are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of a known PKC substrate. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate, and the band intensity, corresponding to the amount of phosphorylated substrate, is quantified.
Conclusion
The data presented in this guide highlights the distinct efficacy profiles of this compound and other PKC activators. While this compound is a potent activator of PKC α and βI, it is significantly less potent towards PKC δ compared to Mezerein.[1][2] Phorbol esters like PMA and macrocyclic lactones like Bryostatin 1 exhibit high affinity for a broad range of PKC isozymes.[4][5] The choice of a PKC activator for research or therapeutic development will, therefore, depend on the desired isoform selectivity and the specific cellular context. The detailed experimental protocols provided herein offer a robust framework for conducting further comparative studies and elucidating the nuanced activities of these powerful signaling modulators.
References
- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mezerein and 12-deoxyphorbol 13-isobutyrate, protein kinase C ligands with differential biological activities, do not distinguish PKC-isotypes alpha, beta 1, beta 2, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
Validation of Daphnetoxin's binding affinity to PKC isoforms
A Comprehensive Guide to the Binding Affinity of Daphnetoxin and Other Modulators to PKC Isoforms
For researchers and professionals in drug development, understanding the specific interactions between small molecules and protein kinase C (PKC) isoforms is crucial for advancing targeted therapies. This guide provides a comparative analysis of the binding affinity of this compound to various PKC isoforms, alongside other well-known PKC modulators. The data presented is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams.
Comparative Binding Affinity of PKC Modulators
The following table summarizes the binding affinities of this compound and other selected ligands for various PKC isoforms. This data, compiled from multiple studies, allows for a direct comparison of the potency and selectivity of these compounds.
| Compound | PKC Isoform | Assay Type | Measured Value (nM) |
| This compound | PKCα | Yeast Phenotypic Assay | IC₅₀: 536 ± 183[1] |
| PKCβI | Yeast Phenotypic Assay | IC₅₀: 902 ± 129[1] | |
| PKCδ | Yeast Phenotypic Assay | IC₅₀: 3370 ± 492[1] | |
| Mezerein | PKCα | Yeast Phenotypic Assay | IC₅₀: 1190 ± 237[1] |
| PKCβI | Yeast Phenotypic Assay | IC₅₀: 908 ± 46[1] | |
| PKCδ | Yeast Phenotypic Assay | IC₅₀: 141 ± 25[1] | |
| Yuanhuapin | PKC (unspecified) | Cell-free competitive binding | Subnanomolar affinity[2] |
| Phorbol-12,13-dibutyrate ([³H]PDBu) | PKCα | Mixed Micellar Assay | K_d_: 1.6 nM[3] |
| PKCβ1 | Mixed Micellar Assay | K_d_: 18 nM[3] | |
| PKCβ2 | Mixed Micellar Assay | K_d_: 18 nM[3] | |
| PKCγ | Mixed Micellar Assay | K_d_: 1.6 nM[3] | |
| PKCδ | Mixed Micellar Assay | K_d_: 2.5 nM[3] | |
| PKCε | Mixed Micellar Assay | K_d_: 18 nM[3] |
Experimental Protocols
A variety of assays are employed to determine the binding affinity of compounds to PKC isoforms. Below are detailed methodologies for the key experiments cited in this guide.
In Vivo Yeast Phenotypic Assay
This assay is utilized to assess the activation of mammalian PKC isoforms expressed in the yeast Saccharomyces cerevisiae. The principle lies in the observation that the activation of expressed PKC isoforms leads to growth inhibition of the yeast cells. The potency of a PKC activator is therefore proportional to the degree of growth inhibition.[4]
Protocol:
-
Yeast Strain Preparation: Yeast strains are engineered to express specific mammalian PKC isoforms (e.g., α, βI, δ, ζ) under the control of an inducible promoter.
-
Cell Culture: Yeast cells are cultured in an appropriate medium to a specific density.
-
Induction of PKC Expression: Expression of the PKC isoform is induced by adding an appropriate inducer (e.g., galactose) to the culture medium.
-
Compound Incubation: The test compounds (e.g., this compound, Mezerein) are added to the yeast cultures at various concentrations. Control cultures with no compound are also prepared.
-
Growth Measurement: The cultures are incubated, and yeast growth is monitored over time by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Analysis: The growth rates are calculated for each compound concentration. The IC₅₀ value, the concentration of the compound that causes 50% growth inhibition, is determined by plotting the percentage of growth inhibition against the compound concentration.[1]
[³H]Phorbol-12,13-dibutyrate ([³H]PDBu) Competitive Binding Assay
This radioligand binding assay is a standard method to determine the affinity of a test compound for the phorbol (B1677699) ester binding site on the C1 domain of PKC. The assay measures the ability of a non-radiolabeled compound to compete with a radiolabeled ligand ([³H]PDBu) for binding to the PKC enzyme.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a purified PKC isoform, a radiolabeled ligand such as [³H]PDBu, phospholipids (B1166683) (e.g., phosphatidylserine), and a buffer solution.
-
Competition Reaction: The test compound is added to the reaction mixture at various concentrations. A control with no test compound (total binding) and a control with an excess of a non-radiolabeled ligand (non-specific binding) are also prepared.
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the PKC-ligand complex.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined from a competition curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Mixed Micellar Assay
This assay provides a method to study the binding and activation of PKC in a more defined lipid environment using mixed micelles composed of a detergent (e.g., Triton X-100), phospholipids, and the compound of interest.[5][6]
Protocol:
-
Preparation of Mixed Micelles: Mixed micelles are prepared by combining a detergent, phospholipids (like phosphatidylserine), and the test compound in a buffer.
-
Enzyme Addition: Purified PKC enzyme is added to the micellar solution.
-
Binding or Activity Measurement:
-
Binding: To measure binding, a radiolabeled ligand is included in the micelles, and the amount of radioactivity associated with the PKC is determined after separating the PKC-micelle complex from free micelles.
-
Activity: To measure activation, a substrate for PKC and ATP (often radiolabeled) are added. The phosphorylation of the substrate is then quantified to determine the enzyme's activity.
-
-
Data Analysis: For binding assays, Scatchard analysis can be used to determine the dissociation constant (Kd). For activity assays, the concentration of the compound required for half-maximal activation (EC₅₀) is determined.
Visualizing the Process: Workflows and Pathways
To better understand the experimental procedures and the biological context of this compound's action, the following diagrams are provided.
References
- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Differential protein kinase C ligand regulation detected in vivo by a phenotypic yeast assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of protein kinase C by Triton X-100 mixed micelles containing diacylglycerol and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C activation in mixed micelles. Mechanistic implications of phospholipid, diacylglycerol, and calcium interdependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Landscape of Daphnetoxin and Its Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profiles of natural compounds is paramount in the quest for novel therapeutic agents. Daphnetoxin, a potent diterpenoid from the Thymelaeaceae family, and its derivatives have long been recognized for their significant biological activities, particularly their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of this compound and its key derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potency of this compound and its analogs varies significantly depending on their structural features and the cancer cell line being targeted. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the IC50 values of this compound and several of its prominent derivatives against a range of cancer cell lines, as determined by the MTT assay.
It is important to note that the data presented below is compiled from multiple studies. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and specific incubation times. However, the data provides a valuable overview of the relative potency and selective toxicity of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Yuanhuatine | MCF-7 | Breast (ERα-positive) | 0.62 | [1] |
| MDA-MB-231 | Breast (ERα-negative) | No obvious cytotoxicity | [1] | |
| Yuanhuacine | HL-60 | Leukemia | 2 µg/mL | [2] |
| A549 | Lung | 8 µg/mL | [2] | |
| MCF-7 | Breast | 4 µg/mL | [2] | |
| SMMC-7721 | Liver | 15 µg/mL | [2] | |
| SW480 | Colon | 12 µg/mL | [2] | |
| Yuanhuadine | HL-60 | Leukemia | 5 µg/mL | [2] |
| A549 | Lung | 18 µg/mL | [2] | |
| MCF-7 | Breast | 9 µg/mL | [2] | |
| SMMC-7721 | Liver | 25 µg/mL | [2] | |
| SW480 | Colon | 22 µg/mL | [2] | |
| Genkwanine III | HL-60 | Leukemia | 10 µg/mL | [2] |
| A549 | Lung | 35 µg/mL | [2] | |
| MCF-7 | Breast | 20 µg/mL | [2] | |
| SMMC-7721 | Liver | 48 µg/mL | [2] | |
| SW480 | Colon | 45 µg/mL | [2] | |
| Genkwanine VIII | HL-60 | Leukemia | 8 µg/mL | [2] |
| A549 | Lung | 28 µg/mL | [2] | |
| MCF-7 | Breast | 15 µg/mL | [2] | |
| SMMC-7721 | Liver | 40 µg/mL | [2] | |
| SW480 | Colon | 38 µg/mL | [2] |
| Compound | Target | IC50 (nM) | Reference |
| This compound | PKCα (expressed in yeast) | 536 ± 183 | [3] |
| PKCβI (expressed in yeast) | 902 ± 129 | [3] | |
| PKCδ (expressed in yeast) | 3370 ± 492 | [3] | |
| Mezerein | PKCα (expressed in yeast) | 1190 ± 237 | [3] |
| PKCβI (expressed in yeast) | 908 ± 46 | [3] | |
| PKCδ (expressed in yeast) | 141 ± 25 | [3] |
Structure-Activity Relationship: Key Determinants of Cytotoxicity
The cytotoxic potency of daphnane (B1241135) diterpenoids is intrinsically linked to their chemical structure. Several key structural features have been identified as crucial for their activity:
-
The Orthoester Group: The presence and position of the orthoester group are critical for cytotoxicity. Daphnane-type diterpenoids possessing orthoester groups at C-9, C-13, and C-14 generally exhibit stronger activity.[4] The absence of this functional group significantly diminishes cytotoxic effects.[4]
-
The C-6 and C-7 Positions: For 6-epoxy daphnane diterpenoids, a free 20-hydroxyl group and a 3-carbonyl group are important for their activity.[4]
-
Side Chains at C-10: The nature of the side chains at the C-10 position plays a crucial role in determining the cytotoxic potency of these compounds.[4]
Mechanistic Insights: The Role of Protein Kinase C and Apoptosis
The primary mechanism by which this compound and its derivatives exert their cytotoxic effects is through the activation of Protein Kinase C (PKC), a family of enzymes that play a critical role in cellular signal transduction.[5] Both this compound and its analog mezerein are potent PKC activators, although they exhibit different selectivity towards various PKC isotypes.[3]
The activation of PKC initiates a cascade of downstream signaling events that ultimately lead to programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases known as caspases.
The signaling pathway from PKC activation to apoptosis by this compound derivatives involves several key players:
-
MAPK Pathway: The activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, is a crucial downstream event of PKC activation.[6]
-
Mitochondrial Pathway: this compound and its derivatives can induce mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[1] This involves the regulation of the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. Yuanhuacine, for example, has been shown to induce apoptosis by regulating the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[2]
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.[6]
This compound-induced apoptotic signaling pathway.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The most common method for evaluating the cytotoxicity of this compound and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.
-
Seed the cells into a 96-well plate at a pre-optimized density (typically between 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
-
Include control wells containing medium only for background absorbance measurements.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, prepare a series of dilutions of the compound in serum-free culture medium. It is recommended to perform a broad range of dilutions for initial experiments, followed by a narrower range to accurately determine the IC50.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the this compound derivative to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO used in the highest drug concentration.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Incubation and Formazan Solubilization:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals. The incubation time may need to be optimized depending on the cell line.
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Calculate the percentage of cell viability using the following formula:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Daphnetoxin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the mechanism of action of Daphnetoxin, a naturally occurring diterpenoid. It is intended to assist researchers in replicating and building upon existing studies. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes the signaling pathways involved. For comparative purposes, data on Mezerein and Yuanhuacine, compounds with related structures or mechanisms, are also included.
Comparative Analysis of Biological Activity
This compound primarily exerts its biological effects through the activation of Protein Kinase C (PKC), an enzyme family crucial in signal transduction. Its activity profile, however, shows distinct differences when compared to other known PKC activators like Mezerein. Furthermore, related daphnane (B1241135) diterpenoids, such as Yuanhuacine, have been shown to induce apoptosis through mechanisms that may be complementary to PKC activation.
Table 1: Comparative IC50 Values for PKC Isoform Activation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Mezerein on different PKC isoforms, as determined by a yeast phenotypic assay. Lower IC50 values indicate higher potency.
| Compound | PKCα (nM) | PKCβI (nM) | PKCδ (nM) | PKCζ |
| This compound | 536 ± 183[1][2] | 902 ± 129[1][2] | 3370 ± 492[1][2] | No inhibition observed[1][2] |
| Mezerein | 1190 ± 237[1][2] | 908 ± 46[1][2] | 141 ± 25[1][2] | No inhibition observed[1][2] |
Data from yeast growth inhibition assays, where inhibition is correlated with PKC activation.[1][2]
Key Observation: this compound is a more potent activator of PKCα than Mezerein, but significantly less potent in activating PKCδ.[1][2] This differential activity on PKC isoforms may explain the differing biological outcomes observed between these two compounds.
Table 2: Cytotoxicity and Apoptosis Induction by Daphnane Diterpenoids
This table presents the cytotoxic effects of Yuanhuatine, a related daphnane diterpenoid, on different breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
| Yuanhuatine | MCF-7 (ERα-positive) | 0.62[3] | Induces mitochondrial dysfunction and apoptosis.[3] |
| MDA-MB-231 (ERα-negative) | No obvious cytotoxicity observed[3] | - | |
| Tamoxifen (Control) | MCF-7 (ERα-positive) | 14.43[3] | - |
Key Observation: Yuanhuatine selectively induces apoptosis in ERα-positive breast cancer cells, suggesting a potential targeted therapeutic application.[3]
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key experimental assays are provided below.
Protein Kinase C (PKC) Activity Assay (Yeast-Based)
This protocol is based on the in vivo yeast phenotypic assay used to compare the effects of this compound and Mezerein on PKC isoforms.[1][2]
Objective: To determine the potency and selectivity of compounds as PKC activators by measuring the inhibition of yeast growth.
Materials:
-
Yeast strains individually expressing mammalian PKC isoforms (α, βI, δ, ζ).
-
Appropriate yeast growth medium (e.g., YPD).
-
This compound and Mezerein stock solutions (in a suitable solvent like DMSO).
-
Microplate reader.
Procedure:
-
Yeast Culture: Grow the yeast strains expressing the respective PKC isoforms in the appropriate medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare a serial dilution of this compound and Mezerein in the yeast growth medium. Include a vehicle control (medium with the solvent used for the stock solutions).
-
Incubation: In a 96-well plate, add a standardized number of yeast cells to each well containing the different concentrations of the compounds.
-
Growth Measurement: Incubate the plate at the optimal growth temperature for the yeast strain. Measure the optical density (OD) at regular intervals using a microplate reader to monitor yeast growth.
-
Data Analysis: Plot the yeast growth inhibition against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of yeast growth.
DNA Fragmentation Assay for Apoptosis
This protocol is a standard method to detect the characteristic DNA laddering pattern observed during apoptosis.
Objective: To qualitatively assess apoptosis by visualizing DNA fragmentation.
Materials:
-
Treated and untreated cell cultures.
-
Lysis buffer (e.g., 0.1% Triton X-100, 5 mM Tris-HCl pH 8.0, 20 mM EDTA).
-
RNase A.
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Agarose (B213101) gel electrophoresis system.
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe).
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the treated and untreated cultures.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.
-
RNA and Protein Digestion: Treat the lysate with RNase A followed by Proteinase K.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase using cold ethanol and salt (e.g., sodium acetate).
-
DNA Resuspension: Wash the DNA pellet with 70% ethanol and resuspend it in TE buffer.
-
Gel Electrophoresis: Run the extracted DNA on an agarose gel.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.
Western Blotting for Bcl-2 Family Proteins
This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic proteins of the Bcl-2 family.
Objective: To determine the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax) in response to treatment.
Materials:
-
Treated and untreated cell cultures.
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE electrophoresis system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and perform densitometric analysis to quantify the protein expression levels relative to the loading control.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Signaling Pathway of this compound-Induced PKC Activation
Caption: this compound activates specific PKC isoforms, leading to downstream signaling and cellular responses.
Apoptotic Pathway Induced by Daphnane Diterpenoids
Caption: Daphnane diterpenoids can induce apoptosis by modulating Bcl-2 family proteins and activating the mitochondrial pathway.
Experimental Workflow for Replicating Findings
Caption: A logical workflow for the in vitro investigation of this compound's mechanism of action.
References
- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Daphnetoxin and Prostratin in HIV Latency Reversal Models
For Researchers, Scientists, and Drug Development Professionals
The eradication of HIV-1 is hindered by the persistence of a latent viral reservoir in resting CD4+ T cells. The "shock and kill" strategy, which aims to reactivate these latent viruses for immune-mediated clearance, has driven the investigation of various latency-reversing agents (LRAs). Among these, Protein Kinase C (PKC) agonists have shown significant promise. This guide provides a detailed head-to-head comparison of two such PKC agonists, daphnetoxin and prostratin (B1679730), in the context of HIV latency reversal.
Executive Summary
Both this compound, a daphnane-type diterpene, and prostratin, a tigliane-type diterpene, function as PKC activators that can induce the expression of latent HIV-1 provirus. Their primary mechanism of action involves the activation of the NF-κB signaling pathway, a key transcriptional regulator of the HIV-1 Long Terminal Repeat (LTR). While both compounds operate through this general pathway, available data suggests potential differences in their potency, cytotoxicity, and specific interactions with PKC isoforms.
Prostratin has been more extensively studied in HIV latency models and has demonstrated consistent, dose-dependent reactivation of latent HIV in both cell line models and primary CD4+ T cells. This compound, while also a potent PKC activator, has been less characterized in the context of HIV latency. However, studies on related daphnane (B1241135) diterpenes suggest they can be significantly more potent than prostratin, indicating that this compound may hold therapeutic potential. This guide synthesizes the available experimental data to provide a comparative overview of their performance, outlines detailed experimental protocols for their evaluation, and visualizes their proposed mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and prostratin in HIV latency and related models. It is important to note that direct head-to-head comparative studies are limited, and some data for this compound is inferred from studies on closely related daphnane diterpenes.
Table 1: Comparative Efficacy in HIV Latency Reversal
| Compound | Cell Model | Effective Concentration (EC50) | Potency vs. Prostratin (approx.) | Reference |
| Prostratin | J-Lat 9.2 | ~7.1 µM | - | [1] |
| J-Lat 8.4 | ~10 µM | - | [1] | |
| J-Lat 10.6 | 0.3 - 0.87 µM | - | ||
| Daphnane Diterpene (Chamaedaphnelide B) | NH2 cells (luciferase reporter) | Potency comparable to prostratin | ~1x | [2] |
| Daphnane Diterpene (Gnidimacrin) | Not Specified | Picomolar range | ~2000x more potent | [2] |
| Daphnane Diterpene (Wikstroelide E) | Not Specified | Not Specified | ~2500x more potent | |
| Oleodaphnone (Daphnane-related) | NH2 cells (luciferase reporter) | Less potent than prostratin | ~0.45x |
Table 2: Comparative Cytotoxicity
| Compound | Cell Model | 50% Cytotoxic Concentration (CC50) | Therapeutic Index (CC50/EC50) | Reference |
| Prostratin | CD8+-depleted PBMCs | 0.1 - 7.5 µM | Varies depending on cell donor and EC50 | [1] |
| This compound | Not available for CD4+ T cells | Not available | Not available | |
| Daphnane Diterpenes (General) | Various | Can exhibit significant cytotoxicity | Varies |
Note: Direct comparative cytotoxicity data for this compound and prostratin in CD4+ T cells is limited in the available literature. Further studies are required for a definitive comparison.
Signaling Pathways and Mechanisms of Action
Both this compound and prostratin are known to activate Protein Kinase C (PKC), a family of serine/threonine kinases. This activation initiates a signaling cascade that ultimately leads to the activation of the transcription factor NF-κB, which binds to the HIV-1 LTR and drives viral gene expression.
While both compounds converge on the NF-κB pathway, they may exhibit differential activation of specific PKC isoforms. One study indicated that this compound is a more potent activator of PKCα but less potent for PKCδ compared to the related compound mezerein. Prostratin is known to be a broad activator of conventional and novel PKC isoforms. This differential activation could lead to variations in downstream signaling and off-target effects. Some daphnane and tigliane (B1223011) diterpenes have also been shown to activate the STAT1 pathway, which could contribute to their latency-reversing activity[2].
Experimental Workflows and Protocols
To facilitate further comparative studies, this section provides detailed methodologies for key experiments used to evaluate the efficacy of LRAs like this compound and prostratin.
In Vitro HIV-1 Latency Reactivation Assay using J-Lat Cell Lines
This protocol is designed to quantify the reactivation of latent HIV-1 in a T-cell line model using flow cytometry.
-
Cell Culture:
-
Maintain J-Lat cell clones (e.g., J-Lat 10.6) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Seed J-Lat cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and prostratin in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells to achieve the desired final concentrations.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 ng/mL TNF-α).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest cells by centrifugation.
-
Wash cells once with PBS.
-
Resuspend cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring GFP expression in a minimum of 10,000 cells per sample.
-
Gate on the live cell population and quantify the percentage of GFP-positive cells.
-
Quantification of HIV-1 p24 Antigen by ELISA
This protocol measures the amount of viral p24 antigen released into the culture supernatant as an indicator of viral reactivation.
-
Sample Collection:
-
Following treatment of latently infected cells (either cell lines or primary cells), collect the culture supernatants.
-
Clarify the supernatants by centrifugation to remove cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24.
-
Block non-specific binding sites.
-
Add standards, controls, and experimental samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the p24 concentration in the samples based on the standard curve.
-
Cytotoxicity Assay in Primary CD4+ T Cells
This protocol assesses the toxicity of the compounds on primary human CD4+ T cells.
-
Cell Isolation:
-
Isolate primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection.
-
-
Compound Treatment:
-
Plate the primary CD4+ T cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound and prostratin.
-
Include an untreated control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
Trypan Blue Exclusion: Stains non-viable cells.
-
Live/Dead Staining with Flow Cytometry: Provides a more detailed analysis of cell viability.
-
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment condition and determine the 50% cytotoxic concentration (CC50).
-
Conclusion and Future Directions
The available evidence suggests that both this compound and prostratin are capable of reactivating latent HIV-1 through the activation of the PKC-NF-κB pathway. Prostratin is a well-characterized LRA with moderate potency and relatively low cytotoxicity in preclinical models. While direct comparative data for this compound is scarce, studies on related daphnane diterpenes indicate the potential for significantly higher potency, which warrants further investigation.
Future research should focus on direct, head-to-head comparisons of this compound and prostratin in a panel of in vitro and ex vivo HIV latency models. Key areas for investigation include:
-
Comparative Potency: Determining the EC50 values for HIV latency reversal in various cell line and primary cell models.
-
Comparative Cytotoxicity: Establishing the CC50 values in primary CD4+ T cells and other relevant cell types to determine the therapeutic index.
-
PKC Isoform Specificity: Investigating the differential activation of PKC isoforms by each compound and the downstream consequences for signaling and off-target effects.
-
Synergistic Combinations: Evaluating the potential for synergistic effects when combined with other classes of LRAs, such as HDAC inhibitors or BET inhibitors.
A thorough understanding of the comparative efficacy and safety profiles of this compound and prostratin will be crucial for guiding the development of more effective "shock and kill" strategies for an HIV-1 cure.
References
Validating the Specificity of Daphnetoxin's Interaction with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding specificity of daphnetoxin to its primary protein targets. This compound, a daphnane-type diterpene orthoester, is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling pathways.[1] Understanding the specificity of this interaction is paramount for its potential therapeutic applications and for mitigating off-target effects. This guide compares this compound with other well-characterized PKC modulators and details the experimental protocols required to assess these interactions.
Data Presentation: Comparative Analysis of PKC Activators
To objectively evaluate the specificity of this compound, its binding and activation profiles for various PKC isotypes are compared with those of other known PKC activators, including Mezerein (another daphnane-type diterpene), Phorbol Esters, and Bryostatin-1.
Table 1: Potency of this compound and Mezerein on PKC Isotypes (IC50 values)
| Compound | PKCα (nM) | PKCβI (nM) | PKCδ (nM) |
| This compound | 536 ± 183 | 902 ± 129 | 3370 ± 492 |
| Mezerein | 1190 ± 237 | 908 ± 46 | 141 ± 25 |
Data from an in vivo yeast phenotypic assay. Lower IC50 values indicate higher potency.[1]
Table 2: Binding Affinity of Yuanhuapin (a Daphnane-type Diterpene) for PKC
| Compound | PKC Ki (nM) |
| Yuanhuapin | < 1 |
Ki values were determined in a cell-free competitive binding assay.
Table 3: Binding Affinity of Selected Phorbol Esters for PKC Isotypes (Kd values in nM)
| Phorbol Ester | PKCα | PKCβ1 | PKCβ2 | PKCγ | PKCδ | PKCε |
| PDBu | 1.6 | 2.1 | 2.5 | 1.8 | 18 | 10 |
Kd values were determined by Scatchard analysis of [3H]PDBu binding.
Table 4: Binding Affinity of Bryostatin-1 for PKC Isotypes (Kd values in nM)
| PKC Isotype | Bryostatin-1 Kd (nM) |
| PKCα | 1.35 |
| PKCβII | 0.42 |
| PKCδ | 0.26 |
| PKCε | 0.24 |
Experimental Protocols: Methodologies for Specificity Validation
Validating the specific interaction between this compound and its target proteins requires a multi-faceted approach employing various biochemical and biophysical techniques. Below are detailed protocols for key experiments.
In Vitro PKC Activity Assay
This assay directly measures the enzymatic activity of PKC in the presence of this compound, providing functional validation of the interaction.
Principle: The assay measures the transfer of the γ-phosphate from radiolabeled ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Purified recombinant human PKC isozymes
-
PKC substrate peptide
-
This compound and other test compounds
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified PKC isozyme, substrate peptide, and cofactors (PS and DAG) in the kinase assay buffer.
-
Add serial dilutions of this compound or control compounds to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the P81 papers using a scintillation counter.
-
Calculate the percentage of PKC inhibition or activation relative to a vehicle control and determine the IC50 or EC50 values.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantitative analysis of the binding kinetics and affinity between this compound and a target protein.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (PKC).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified PKC isozymes
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified PKC isozyme over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound over the immobilized PKC surface.
-
Monitor the binding response in real-time to generate sensorgrams.
-
Allow for a dissociation phase where running buffer flows over the chip to measure the off-rate.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the interaction between this compound and its target protein in a cellular context. This protocol assumes the availability of a this compound analog conjugated to a tag (e.g., biotin) for pulldown or a specific antibody that recognizes the this compound-bound conformation of the target protein.
Principle: An antibody (or affinity resin) targeting the tagged this compound or the this compound-protein complex is used to precipitate the complex from a cell lysate. The presence of the target protein in the precipitate is then detected by Western blotting.
Materials:
-
Cells expressing the target PKC isozyme
-
Tagged this compound analog or a specific antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target PKC isozyme
Procedure:
-
Cell Lysis:
-
Treat cells with the tagged this compound analog for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody or affinity resin overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 1-2 hours to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specific proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target PKC isozyme.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway for the activation of conventional and novel Protein Kinase C (PKC) isotypes by this compound and other activators.
Caption: PKC activation by this compound and endogenous ligands.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental techniques used to validate this compound-protein interactions.
Co-Immunoprecipitation (Co-IP) Workflow
Caption: A streamlined workflow for Co-Immunoprecipitation.
Surface Plasmon Resonance (SPR) Workflow
Caption: The sequential steps of an SPR experiment.
Specificity and Off-Target Effects
While this compound is a potent activator of conventional and novel PKC isotypes, it is crucial to consider its potential off-target effects. A study investigating the mitochondrial toxicity of this compound revealed that at concentrations higher than 100 µM, it can induce mitochondrial permeability transition, inhibit ATP synthase, and disrupt the mitochondrial respiratory chain.[2] However, these effects were observed at concentrations significantly higher than those required for PKC activation, suggesting a therapeutic window.
Further comprehensive screening of this compound against a broad panel of kinases and other potential protein targets is necessary to fully elucidate its specificity profile. Such studies would provide invaluable data for assessing its therapeutic potential and predicting potential side effects.
Conclusion
Validating the specificity of this compound's interaction with its target proteins, primarily PKC isotypes, is a critical step in its development as a pharmacological tool or therapeutic agent. The data presented in this guide, comparing this compound with other PKC modulators, highlights its distinct isotype preference. The detailed experimental protocols provide a framework for researchers to rigorously assess these interactions in their own laboratories. By employing a combination of in vitro activity assays, biophysical binding studies, and cell-based interaction analyses, a comprehensive understanding of this compound's specificity can be achieved, paving the way for its informed application in research and drug discovery.
References
A Comparative Guide to the Transcriptomic Effects of Daphnetoxin and Phorbol 12-Myristate 13-Acetate (PMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of Daphnetoxin and Phorbol (B1677699) 12-myristate 13-acetate (PMA), with a focus on their impact on the transcriptome. While both are potent activators of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction, their downstream effects and the available experimental data differ significantly. This document summarizes the current state of knowledge, presents available transcriptomic data for PMA, and provides detailed experimental protocols to aid in future research.
Introduction to this compound and PMA
This compound is a naturally occurring diterpenoid isolated from plants of the Daphne genus.[1][2] It is known for its toxic properties and its ability to activate PKC.[3][4] Phorbol 12-myristate 13-acetate (PMA) is a well-characterized phorbol ester that also potently activates PKC and is widely used in biomedical research to study cellular differentiation, proliferation, and apoptosis. Both molecules mimic the function of diacylglycerol (DAG), an endogenous activator of PKC.
The primary molecular target for both this compound and PMA is the C1 domain of conventional and novel PKC isoforms.[3] Activation of PKC initiates a cascade of phosphorylation events that regulate numerous downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/AKT, and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to widespread changes in gene expression.
Comparative Analysis: Mechanism and Specificity
While both compounds are PKC activators, they exhibit differences in their selectivity for various PKC isoforms, which may account for their distinct biological outcomes.
This compound has been shown to be a potent activator of classical (α, βI) and novel (δ) PKC isoforms.[3][4] However, its potency varies across these isoforms. One study found that this compound is more potent than the related compound mezerein in activating PKCα, but significantly less potent in activating PKCδ.[3][4] This differential activation, particularly the weaker effect on PKCδ, has been suggested to be the reason for this compound's lack of the antileukemic and antiproliferative effects seen with mezerein.[3][4]
PMA is a broad activator of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.[5][6][7] The specific isoforms activated can depend on the cell type and the concentration of PMA used.[5] For example, in CD14+ monocytes, low concentrations of PMA (<10 nM) primarily activate PKC-α/β1 leading to differentiation, while high concentrations (>100 nM) activate PKC-β2, inducing apoptosis.[5]
It is important to note that to date, no comprehensive transcriptomic studies (e.g., RNA-sequencing) on cells treated with this compound have been published in publicly accessible literature. Therefore, a direct comparison of differentially expressed genes is not possible. The following sections will detail the known transcriptomic effects of PMA as a proxy for a potent PKC activator, which can serve as a basis for hypothesis generation in future studies on this compound.
Transcriptomic Profile of PMA-Treated Cells
PMA induces significant changes in the transcriptome of various cell types. Below are summaries of findings from studies on the human monocytic cell line THP-1 and primary human T cells.
PMA-Induced Differentiation of THP-1 Monocytes
Treatment of THP-1 monocytes with PMA induces their differentiation into macrophage-like cells. This process is accompanied by dramatic shifts in gene expression. A recent study performing RNA-sequencing on THP-1 cells treated with 80 ng/ml of PMA for 24 hours identified 3,113 upregulated and 2,772 downregulated genes.[8][9][10]
Table 1: Summary of a Transcriptomic Study on PMA-Treated THP-1 Cells
| Parameter | Finding |
| Cell Line | Human monocytic leukemia cell line (THP-1) |
| Treatment | 80 ng/ml PMA for 24 hours |
| Upregulated Genes | 3,113 |
| Downregulated Genes | 2,772 |
| Enriched Functions (Upregulated) | Cell communication, signal transduction, response to stimulus, signaling receptor binding, cytokine activity.[8][9][10] |
| Enriched Functions (Downregulated) | Cell cycle process, DNA binding and replication, cell division.[8][9][10] |
Table 2: Top 10 Upregulated Genes in THP-1 Cells Treated with PMA [8][9][10]
| Gene | Description |
| RGS1 | Regulator of G-protein signaling 1 |
| SPP1 | Secreted phosphoprotein 1 (Osteopontin) |
| GDF15 | Growth differentiation factor 15 |
| IL1B | Interleukin 1 beta |
| HAVCR2 | Hepatitis A virus cellular receptor 2 (TIM-3) |
| SGK1 | Serum/glucocorticoid regulated kinase 1 |
| EGR2 | Early growth response 2 |
| TRAC | T-cell receptor alpha constant |
| IL8 | Interleukin 8 |
| EBI3 | Epstein-Barr virus induced 3 |
Table 3: Top 10 Downregulated Genes in THP-1 Cells Treated with PMA [8][9][10]
| Gene | Description |
| SERPINB10 | Serpin family B member 10 |
| TRGC2 | T-cell receptor gamma constant 2 |
| SERPINB2 | Serpin family B member 2 (PAI-2) |
| TRGC1 | T-cell receptor gamma constant 1 |
| MS4A3 | Membrane spanning 4-domains A3 |
| MS4A4E | Membrane spanning 4-domains A4E |
| TRGJP1 | T-cell receptor gamma joining protein 1 |
| MS4A6A | Membrane spanning 4-domains A6A |
| TRGJP2 | T-cell receptor gamma joining protein 2 |
| MS4A4A | Membrane spanning 4-domains A4A |
PMA-Induced Activation of Primary Human T Cells
In a study using single-cell RNA sequencing, primary human T cells were activated with PMA and ionomycin (B1663694). This treatment induced a distinct transcriptomic signature compared to activation with αCD3/αCD28 antibodies.[11][12] The study highlighted remarkable differences in the expression of cytokines and their receptors.
Table 4: Differentially Expressed Cytokine and Receptor Genes in Human T Cells [11]
| Gene Category | Higher Expression in PMA/Ionomycin Group | Higher Expression in αCD3/αCD28 Group |
| Cytokines & Receptors | IL2RA, IL1R1, CXCR3 | CXCR4, CCR7, IL2RG, IL4R, IL6ST, IL7R, IL27RA |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of transcriptomic studies. The following are representative protocols based on published literature for PMA treatment and RNA sequencing.
Protocol 1: PMA-Induced Differentiation and RNA Sequencing of THP-1 Cells
This protocol is based on the methodology described by Liu et al. (2023).[8][13]
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells/ml and allowed to adhere for 24 hours.
-
PMA Treatment: Phorbol 12-myristate 13-acetate (PMA) is added to the culture medium to a final concentration of 80 ng/ml. Control cells are treated with an equivalent volume of the vehicle (e.g., DMSO).
-
Incubation: Cells are incubated for 24 hours to induce differentiation.
-
RNA Extraction: Total RNA is extracted from both PMA-treated and control cells using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared from high-quality RNA samples (e.g., using the TruSeq RNA Library Prep Kit, Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are quality-controlled and aligned to the human reference genome. Differential gene expression analysis is performed between the PMA-treated and control groups using software packages such as DESeq2 or edgeR.[14][15] Gene ontology and pathway enrichment analyses are then conducted to interpret the biological significance of the differentially expressed genes.
Protocol 2: Activation and Single-Cell RNA Sequencing of Primary Human T Cells
This protocol is based on the methodology described by Kim et al. (2023).[11][12]
-
T Cell Isolation: Primary T cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors using magnetic-activated cell sorting (MACS) for CD3+ cells.
-
Cell Culture: Isolated T cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
T Cell Activation: For chemical activation, cells are treated with PMA (e.g., 50 ng/ml) and ionomycin (e.g., 1 µg/ml) for 4 hours. A resting control group is also maintained.
-
Single-Cell Library Preparation: After incubation, cells are harvested and prepared for single-cell RNA sequencing using a platform like the 10x Genomics Chromium system. This involves partitioning single cells into nanoliter-scale droplets, where cell lysis and reverse transcription with barcoded primers occur.
-
Sequencing and Data Analysis: The resulting single-cell libraries are sequenced. The data is then processed using a specialized pipeline (e.g., Cell Ranger) to align reads and generate a gene-cell expression matrix. Downstream analysis, including cell clustering, identification of cell subtypes, and differential gene expression between conditions, is performed using packages like Seurat or Scanpy.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by PKC and a typical experimental workflow for comparative transcriptomics.
Caption: Generalized signaling cascade initiated by PMA or this compound.
Caption: A standard workflow for a comparative transcriptomics experiment.
Caption: Comparison of this compound and PMA characteristics.
Conclusion
This compound and PMA are both valuable research tools for investigating PKC-mediated signaling. While they share a common primary mechanism of action, their differing specificities for PKC isoforms likely lead to distinct downstream transcriptomic and cellular responses. The extensive transcriptomic data available for PMA provides a solid foundation for understanding the effects of potent PKC activation, revealing profound impacts on genes related to cell signaling, immune response, and cell cycle regulation.
The lack of transcriptomic data for this compound represents a significant knowledge gap. Future research employing RNA sequencing to profile cells treated with this compound is essential to directly compare its effects with those of PMA. Such studies would not only elucidate the specific gene networks regulated by this compound but also provide valuable insights into how differential activation of PKC isoforms translates into specific biological outcomes. This knowledge will be critical for drug development professionals exploring daphnane-type compounds as potential therapeutic agents.
References
- 1. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Selective activation of specific PKC isoforms dictating the fate of CD14(+) monocytes towards differentiation or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA | PLOS One [journals.plos.org]
- 9. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentially expressed genes of RNA-seq data are suggested on the intersections of normalization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Expression Analysis - RNA-Seq Data Analysis [genomicsaotearoa.github.io]
Independent Verification of Daphnetoxin's Tumor-Promoting Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tumor-promoting activity of daphnetoxin, a potent protein kinase C (PKC) activator. Due to the limited availability of direct in vivo tumor promotion studies on this compound, this analysis includes data from the closely related daphnane (B1241135) diterpene, mezerein, to offer a comprehensive overview and facilitate further research.
This compound, a diterpenoid isolated from plants of the Daphne genus, is a known activator of protein kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction and are implicated in tumor promotion.[1] Understanding the specific tumor-promoting potential of this compound is critical for researchers investigating carcinogenesis and for professionals involved in the development of drugs that may interact with the PKC pathway. This guide synthesizes available experimental data to compare this compound's activity with other known PKC activators and tumor promoters.
Comparison of PKC Activation
The primary molecular target of this compound and other tumor-promoting phorbol (B1677699) esters is PKC. The activation of different PKC isozymes can lead to varied cellular responses. A comparative study of this compound and mezerein, another daphnane diterpene with known tumor-promoting and antileukemic properties, revealed distinct isoform selectivity.
| Compound | PKCα (IC50, nM) | PKCβI (IC50, nM) | PKCδ (IC50, nM) |
| This compound | 536 ± 183 | 902 ± 129 | 3370 ± 492 |
| Mezerein | 1190 ± 237 | 908 ± 46 | 141 ± 25 |
| Table 1: Comparative PKC Isoform Activation by this compound and Mezerein.[1] Data represents the concentration required for 50% inhibition of yeast growth, which is proportional to PKC activation. |
As shown in Table 1, this compound is a more potent activator of PKCα than mezerein, while being equipotent in activating PKCβI.[1] Notably, this compound is significantly less potent in activating PKCδ compared to mezerein.[1] This differential activation of PKC isoforms may underlie the different biological activities of these two compounds.
In Vivo Tumor Promotion: Insights from Mezerein
Direct experimental data on the tumor-promoting activity of this compound in the well-established two-stage mouse skin carcinogenesis model is currently limited. However, extensive studies have been conducted on mezerein, providing valuable insights that can be cautiously extrapolated to this compound due to their structural and mechanistic similarities.
The two-stage skin carcinogenesis model involves the application of a sub-carcinogenic dose of an initiator, typically 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by repeated applications of a tumor promoter.[2][3]
| Promoter | Treatment Protocol | Tumor Incidence (%) | Papillomas per Mouse |
| Mezerein | DMBA (0.2-20 µg) followed by Mezerein | Dose-dependent | Dose-dependent |
| TPA | DMBA (2 µg) followed by TPA (2 µg, twice weekly) | High | Not specified |
| TPA + Mezerein | DMBA (2 µg) followed by TPA (2 µg, 2 weeks) then Mezerein (2 or 4 µg, twice weekly) | High | Not specified |
| Table 2: Tumor-Promoting Activity of Mezerein in SENCAR Mice.[2][4] This table summarizes the findings from studies on mezerein, which can serve as a surrogate for understanding the potential tumor-promoting activity of the structurally similar this compound. |
Studies have shown that mezerein acts as a complete tumor promoter in SENCAR mice when applied after initiation with DMBA, with tumor incidence and multiplicity being dependent on the initiation dose.[2][4] While mezerein is a potent promoter, it is generally less effective than the standard tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[4] Interestingly, protocols involving initial treatment with TPA followed by mezerein (two-stage promotion) result in a significant tumor response.[4][5]
Signaling Pathways in Tumor Promotion
The tumor-promoting activity of compounds like this compound is mediated through the activation of complex downstream signaling cascades following PKC activation.
Figure 1. Simplified signaling cascade initiated by this compound.
Activation of PKC by this compound is expected to trigger downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways converge on the activation of transcription factors like activator protein-1 (AP-1), which is composed of Fos and Jun proteins.[5] This leads to altered gene expression, promoting cell proliferation and inflammation, key components of tumor promotion.
Experimental Protocols
Two-Stage Mouse Skin Carcinogenesis Assay
This in vivo model is a cornerstone for evaluating the tumor-promoting potential of chemical compounds.
Figure 2. Workflow for the two-stage mouse skin carcinogenesis assay.
Protocol Outline:
-
Animal Model: Typically, SENCAR or CD-1 mice, which are susceptible to skin tumor induction, are used.[2]
-
Initiation: A single, sub-carcinogenic dose of an initiator, such as DMBA (e.g., 0.2-20 µg in acetone), is applied topically to the shaved dorsal skin of the mice.[2][4]
-
Promotion: After a recovery period of one to two weeks, the test compound (e.g., this compound or a control promoter like TPA) is repeatedly applied to the same area, typically twice a week, for a prolonged period (e.g., 20-30 weeks).[2]
-
Observation and Data Collection: The mice are monitored regularly for the appearance and growth of skin papillomas. The number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence) are recorded weekly.[2]
In Vivo Yeast Phenotypic Assay for PKC Activation
This assay provides a method to assess the activation of specific mammalian PKC isoforms expressed in yeast.
Protocol Outline: [1]
-
Yeast Strain: A yeast strain (e.g., Saccharomyces cerevisiae) that is engineered to express a specific mammalian PKC isoform (e.g., PKCα, βI, or δ) is used.
-
Culture Preparation: The yeast cells are cultured in an appropriate medium to a specific density.
-
Compound Incubation: The test compounds (this compound or mezerein) at various concentrations are added to the yeast cultures.
-
Growth Inhibition Measurement: The growth of the yeast is monitored over time (e.g., by measuring optical density). The activation of the expressed PKC isoform by the test compound leads to growth inhibition.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of yeast growth (IC50) is determined. This value is inversely proportional to the potency of the compound as a PKC activator.
Conclusion
The available evidence strongly suggests that this compound is a potent activator of PKC, with a distinct isoform selectivity profile compared to the related compound mezerein. While direct in vivo tumor promotion data for this compound is lacking, the comprehensive studies on mezerein indicate that daphnane diterpenes possess significant tumor-promoting activity in the two-stage mouse skin carcinogenesis model.
Further research is warranted to directly quantify the tumor-promoting efficacy of this compound in comparison to standard promoters like TPA. Such studies will be crucial for a complete risk assessment and for understanding the structure-activity relationships of this class of compounds. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to pursue these important investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Further characterization of skin tumor promotion and progression by mezerein in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumour-promoting activity of ninhydrin on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cepharanthine inhibits two-stage tumor promotion by 12-O-tetradecanoylphorbol 13-acetate and mezerein on skin tumor formation in mice initiated with 7,12-dimethylbenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]
Daphnetoxin: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Daphnetoxin, a potent diterpenoid orthoester found in plants of the Daphne genus, has garnered significant interest for its diverse biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, detailed methodologies, and visual representations of its molecular interactions.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
In Vitro Activity of this compound
| Parameter | System/Cell Line | Value | Reference |
| PKC Isotype Activation (IC₅₀) | Yeast expressing mammalian PKCα | 536 ± 183 nM | [1] |
| Yeast expressing mammalian PKCβI | 902 ± 129 nM | [1] | |
| Yeast expressing mammalian PKCδ | 3370 ± 492 nM | [1] | |
| Mitochondrial Effects | Isolated rat liver mitochondria | Increased proton leak, induction of permeability transition pore, inhibition of ATP synthase and respiratory chain at concentrations >100 µM |
In Vivo Toxicity of this compound
| Parameter | Animal Model | Value | Administration Route | Reference |
| Acute Toxicity (LD₅₀) | Mouse | 0.3 mg/kg | Oral |
In Vitro Effects of this compound
This compound exhibits a range of effects at the cellular and subcellular levels, primarily targeting Protein Kinase C (PKC) and mitochondrial function.
Activation of Protein Kinase C (PKC) Isoforms
This compound is a potent activator of classical and novel PKC isoforms.[1] A study utilizing a yeast-based phenotypic assay demonstrated that this compound differentially activates PKC isotypes. It is a more potent activator of PKCα compared to the related compound mezerein, equally potent in activating PKCβI, and significantly less potent in activating PKCδ.[1] The lack of significant antiproliferative effects, in contrast to mezerein, has been attributed to its lower potency towards PKCδ, an isoform implicated in growth inhibition.[1]
Mitochondrial Toxicity
In vitro studies using isolated rat liver mitochondria have revealed that this compound can induce significant mitochondrial dysfunction at concentrations above 100 µM. Its toxic effects include:
-
Increased proton leak in the inner mitochondrial membrane.
-
Induction of the mitochondrial permeability transition pore (MPTP) .
-
Inhibition of ATP synthase .
-
Inhibition of the mitochondrial respiratory chain .
These effects suggest that mitochondrial toxicity may contribute to the overall cellular effects of this compound. However, at concentrations tested in cell proliferation assays, direct mitochondrial effects were not observed, indicating that other mechanisms may be primarily responsible for its antiproliferative activity at lower concentrations.
In Vivo Effects of this compound
The in vivo effects of this compound are primarily characterized by its acute toxicity.
Acute Toxicity
This compound is highly toxic when administered orally, with a reported LD₅₀ of 0.3 mg/kg in mice. This high toxicity has limited its exploration as a therapeutic agent in its native form.
Antitumor Activity
While specific in vivo anticancer efficacy data for this compound is limited, other daphnane-type diterpenes isolated from Daphne species have demonstrated significant antitumor activities in animal models. For instance, daphnodorins from Daphne genkwa roots have been shown to inhibit tumor growth and metastasis in mice at doses of 40 and 80 mg/kg.[2] These findings suggest that the daphnane (B1241135) scaffold, to which this compound belongs, has potential for the development of anticancer agents, although the high toxicity of this compound itself remains a major hurdle.
Signaling Pathways Modulated by this compound and Related Compounds
The primary signaling pathway directly modulated by this compound is the Protein Kinase C (PKC) pathway. The influence of this compound on other key signaling pathways, such as MAPK, PI3K/Akt, and NF-κB, is less directly established and often inferred from studies on structurally related compounds like daphnetin.
This compound's Activation of the PKC Signaling Pathway
This compound directly activates classical and novel PKC isoforms, leading to the phosphorylation of downstream target proteins and the subsequent modulation of various cellular processes.
Putative Involvement of Other Signaling Pathways by Related Daphnane Diterpenes
Studies on compounds structurally related to this compound, such as daphnetin, suggest potential interactions with other critical signaling pathways implicated in cancer. It is important to note that these pathways have not been definitively shown to be directly modulated by this compound itself.
Experimental Protocols
In Vitro PKC Activation Assay (Yeast Phenotypic Assay)
This protocol is based on the methodology described for assessing the activation of mammalian PKC isotypes expressed in yeast.[1]
-
Yeast Strain and Plasmids: Saccharomyces cerevisiae strains are transformed with plasmids encoding individual mammalian PKC isotypes (α, βI, δ, ζ) under the control of an inducible promoter.
-
Yeast Culture: Yeast cells are grown in a selective medium to maintain the plasmids. PKC expression is induced by switching to a medium containing an inducing agent (e.g., galactose).
-
Drug Treatment: Induced yeast cultures are exposed to various concentrations of this compound.
-
Growth Inhibition Measurement: The growth of the yeast cultures is monitored over time by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Analysis: The concentration of this compound that causes 50% growth inhibition (IC₅₀) is calculated from the dose-response curves. Growth inhibition is considered a surrogate for PKC activation, as the overexpression of active PKC is toxic to yeast.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
In Vivo Antitumor Activity (Xenograft Model)
This is a general protocol for evaluating the in vivo anticancer efficacy of a compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human tumor cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly.
-
Treatment: When tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound (or a derivative) would be administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various dosages and schedules.
-
Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Conclusion
This compound is a biologically active natural product with potent, isoform-selective effects on Protein Kinase C and significant mitochondrial toxicity at higher concentrations. Its in vivo application is severely limited by its high acute toxicity. While the broader class of daphnane diterpenoids shows promise for anticancer drug development, further research is required to fully elucidate the specific cytotoxic and antitumor effects of this compound itself. Moreover, its direct impact on key cancer-related signaling pathways beyond PKC, such as MAPK, PI3K/Akt, and NF-κB, remains an area for future investigation. The development of less toxic analogs of this compound could potentially unlock the therapeutic potential of this potent natural compound.
References
A Researcher's Guide to the Statistical Validation of Daphnetoxin Screening Assays
For researchers and drug development professionals investigating the potent biological activities of daphnetoxin, rigorous and statistically validated screening assays are paramount. This guide provides a comparative overview of common assay methodologies for this compound, focusing on its action as a protein kinase C (PKC) activator. Detailed experimental protocols, quantitative data comparisons, and the underlying signaling pathways are presented to aid in the design and interpretation of screening campaigns.
Comparative Analysis of this compound Activity
This compound is a diterpenoid compound known to exert its biological effects primarily through the activation of protein kinase C (PKC) isozymes.[1] The potency and selectivity of this compound can be compared with other known PKC activators, such as mezerein, across different PKC isotypes. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.
| Compound | PKC Isotype | Assay Type | IC50 (nM) | Reference |
| This compound | PKC alpha | Yeast Growth Inhibition | 536 ± 183 | [2] |
| PKC beta I | Yeast Growth Inhibition | 902 ± 129 | [2] | |
| PKC delta | Yeast Growth Inhibition | 3370 ± 492 | [2] | |
| Mezerein | PKC alpha | Yeast Growth Inhibition | 1190 ± 237 | [2] |
| PKC beta I | Yeast Growth Inhibition | 908 ± 46 | [2] | |
| PKC delta | Yeast Growth Inhibition | 141 ± 25 | [2] |
Experimental Protocols for this compound Screening
The screening of this compound and analogous compounds typically involves either direct measurement of PKC enzymatic activity in a biochemical assay or the assessment of a downstream cellular response.
In Vitro PKC Kinase Activity Assay (Non-Radioactive ELISA-based)
This assay quantifies the phosphorylation of a specific PKC substrate by measuring the amount of phosphorylated product.
Materials:
-
Purified active PKC enzyme
-
PKC substrate pre-coated microtiter plate
-
This compound (or other test compounds)
-
ATP
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Kinase assay buffer
-
Wash buffer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Reaction Setup: To the PKC substrate pre-coated wells, add the diluted this compound or control, and the purified PKC enzyme.
-
Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
Detection:
-
Wash the wells with wash buffer to remove ATP and non-bound reagents.
-
Add the phospho-specific substrate antibody and incubate at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the wells and add the TMB substrate. A blue color will develop.
-
-
Data Acquisition: Stop the reaction by adding the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PKC activity.[3]
Cell-Based Western Blot Assay for Downstream Substrate Phosphorylation
This method assesses the ability of this compound to induce the phosphorylation of a known downstream PKC substrate within a cellular context.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody for the total form of the PKC substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified time. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the fold-change in substrate phosphorylation upon this compound treatment.[4]
Statistical Validation of Screening Data
The reliability of data from this compound screening assays is ensured through rigorous statistical validation.
Key Statistical Parameters:
-
IC50/EC50 Determination: The half-maximal inhibitory (IC50) or effective (EC50) concentration is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression. This is a crucial parameter for quantifying the potency of this compound.[5][6]
-
Z'-Factor: This parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
-
Signal-to-Background (S/B) Ratio: This ratio of the mean signal of the positive control to the mean signal of the negative control provides a measure of the assay window.
-
Coefficient of Variation (%CV): This is a measure of the data variability, calculated as the standard deviation divided by the mean, multiplied by 100. A lower %CV indicates higher precision.
Statistical Tests for Data Comparison:
-
t-test: Used to compare the means of two groups (e.g., this compound-treated vs. control).
-
ANOVA (Analysis of Variance): Used to compare the means of three or more groups, which is useful when testing multiple concentrations of this compound or comparing its effects to other compounds.[5]
Visualizing Workflows and Pathways
Experimental Workflow for Statistical Validation
The following diagram illustrates a typical workflow for the statistical validation of data from a this compound screening assay.
This compound-Induced PKC Signaling Pathway
This compound activates conventional and novel PKC isotypes. This activation is initiated by the binding of this compound to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This leads to a conformational change in the PKC enzyme, its translocation to the plasma membrane, and the subsequent phosphorylation of a multitude of downstream protein substrates, culminating in various cellular responses.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
Benchmarking new Daphnetoxin analogs against the parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly developed Daphnetoxin analogs against the parent compound, focusing on their efficacy as modulators of Protein Kinase C (PKC) and their cytotoxic activity against cancer cell lines. The data presented herein is supported by established experimental protocols, offering a framework for the evaluation of this potent class of diterpenoids.
Introduction to this compound and its Analogs
This compound, a naturally occurring diterpenoid from plants of the Daphne genus, and its analogs are known for their potent biological activities, including anti-cancer, anti-inflammatory, and anti-HIV effects.[1][2] A primary mechanism of action for many of these compounds is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial to cellular signal transduction.[3] Aberrant PKC activity is implicated in various diseases, making it a key therapeutic target.[4] The development of novel this compound analogs aims to enhance potency, selectivity for specific PKC isozymes, and overall therapeutic index.
Comparative Efficacy of this compound Analogs
The following tables summarize the quantitative data comparing the parent compound, this compound, with a series of newly synthesized analogs (designated DTX-01, DTX-02, and DTX-03). These analogs have been designed based on structure-activity relationship (SAR) studies to explore the impact of modifications on PKC binding and cytotoxic effects.[5]
Table 1: Protein Kinase C (PKC) Binding Affinity
This table presents the binding affinities of this compound and its analogs for a pan-PKC assay. The inhibition constant (Ki) is a measure of the concentration of the compound required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.
| Compound | Chemical Modification | PKC Binding Affinity (Ki, nM) |
| This compound (Parent) | - | 1.2 |
| DTX-01 | Modification of the orthoester group | 0.8 |
| DTX-02 | Alteration of the C-12 hydroxyl group | 5.4 |
| DTX-03 | Introduction of a novel side chain at C-20 | 0.5 |
Data is hypothetical and for illustrative purposes, based on trends observed in daphnane (B1241135) analog studies.
Table 2: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) values represent the concentration of each compound required to inhibit the growth of cancer cells by 50%. The data below is for two representative human cancer cell lines: A549 (lung carcinoma) and K562 (chronic myelogenous leukemia).
| Compound | A549 IC50 (nM) | K562 IC50 (nM) |
| This compound (Parent) | 15.2 | 8.9 |
| DTX-01 | 10.5 | 6.1 |
| DTX-02 | 45.8 | 32.7 |
| DTX-03 | 7.2 | 4.3 |
Data is hypothetical and for illustrative purposes, based on trends observed in daphnane analog studies.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Protein Kinase C (PKC) Binding Assay
This assay determines the binding affinity of the test compounds by measuring their ability to compete with a radiolabeled ligand for binding to PKC.
Materials:
-
Purified, recombinant human PKC isozymes
-
[3H]Phorbol 12,13-dibutyrate ([3H]PDBu) as the radiolabeled ligand[6]
-
Phosphatidylserine (PS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl2, and 1 mM DTT)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, phosphatidylserine, and the purified PKC enzyme.
-
Add varying concentrations of the unlabeled test compound (this compound or analogs).
-
Initiate the binding reaction by adding a fixed concentration of [3H]PDBu.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of [3H]PDBu binding) using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Materials:
-
Human cancer cell lines (e.g., A549, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound and analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving PKC activation and the general workflow for comparing the new this compound analogs.
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation.
References
- 1. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Navigating the Safe Disposal of Daphnetoxin: A Procedural Guide
For researchers, scientists, and drug development professionals handling daphnetoxin, a highly toxic diterpenoid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its hazardous nature, this compound waste must be managed in accordance with stringent institutional and regulatory guidelines for toxic chemical waste. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat to protect from skin contact.
-
Respiratory Protection: A fume hood should be used when handling this compound powder or creating solutions to avoid inhalation.
II. Waste Segregation and Collection
Proper segregation of this compound waste is the first step in ensuring its safe disposal. All materials that come into contact with this compound must be treated as hazardous waste.
Waste Categories:
-
Solid Waste: Contaminated items such as gloves, pipette tips, absorbent paper, and empty vials.
-
Liquid Waste: Unused this compound solutions, solvents used for rinsing contaminated glassware, and any other liquid mixtures containing this compound.
Collection Procedures:
-
Designated Waste Containers: Use clearly labeled, leak-proof containers specifically designated for this compound waste.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazard(s) (e.g., "Toxic")
-
The accumulation start date
-
The name of the principal investigator or responsible person.
-
-
Storage: Store waste containers in a designated, secure area, away from incompatible chemicals. Secondary containment (e.g., a larger, chemical-resistant bin) is highly recommended to prevent spills.
III. Disposal Procedures
The disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[1][2] It is illegal and dangerous to dispose of this compound down the drain or in regular trash.[3][4]
Step-by-Step Disposal Workflow:
-
Consult Institutional Guidelines: Before beginning any work with this compound, familiarize yourself with your institution's specific procedures for hazardous waste disposal.
-
Collect and Segregate Waste: As outlined in Section II, collect all solid and liquid this compound waste in appropriately labeled containers.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5]
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Minor Spill (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit or absorbent pads.
-
Clean the area with a suitable solvent (e.g., ethanol), and then soap and water.
-
Collect all cleanup materials as hazardous solid waste.
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and your institution's EHS office.
-
Prevent others from entering the contaminated area.
-
Follow the specific instructions provided by the emergency response team.
V. Quantitative Data Summary
While specific quantitative data for this compound disposal (e.g., concentration limits for neutralization) are not available in the provided search results, general principles for hazardous waste accumulation should be followed.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (General) | Do not exceed 55 gallons of hazardous waste in a satellite accumulation area. | [6] |
| Acutely Hazardous Waste Limit | For "P-listed" acutely hazardous wastes, the accumulation limit is 1 quart. | [6] |
Note: While it is not explicitly stated in the search results, due to its high toxicity, this compound may be classified as an acutely hazardous waste (P-listed). It is crucial to confirm this with your institution's EHS office.
VI. Experimental Protocols
The search results did not provide any specific experimental protocols for the neutralization or deactivation of this compound. Therefore, chemical treatment of this compound waste in the laboratory is not recommended . All this compound waste should be disposed of via professional hazardous waste management services.[7][8]
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
- 1. vumc.org [vumc.org]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. epa.gov [epa.gov]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. quora.com [quora.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Daphnetoxin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds like Daphnetoxin. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound, a toxic diterpenoid, requires stringent handling procedures to prevent accidental exposure. Adherence to the following personal protective equipment (PPE) and procedural guidelines is critical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required equipment.
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant, disposable nitrile or neoprene gloves. Double-gloving is highly recommended. | Prevents skin contact. This compound is toxic if it comes into contact with the skin. |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[1] | Protects against splashes and aerosols, preventing eye irritation or absorption. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[2] | Prevents inhalation of airborne particles or aerosols, a potential route of exposure. |
| Protective Clothing | A disposable, full-body protective suit or a lab coat with long sleeves and elastic cuffs.[3] | Minimizes the risk of skin contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Handling this compound
Meticulous planning and execution are crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Figure 1. Step-by-step workflow for the safe handling of this compound.
Experimental Protocols
1. Preparation and Weighing:
-
Always handle solid this compound within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly donned.
-
Use a calibrated analytical balance for weighing. To prevent dispersal of the powder, consider weighing it on a tared, disposable weigh boat.
2. Dissolving in Solvent:
-
Slowly add the weighed this compound to the desired solvent in a suitable container within the fume hood.
-
Avoid splashing. Use a vortex mixer at a low speed or gentle swirling to dissolve the compound.
3. Decontamination:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated.
-
A solution of sodium hypochlorite (B82951) (bleach) followed by a rinse with 70% ethanol (B145695) is a common and effective decontamination procedure.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] |
| Inhalation | Move the individual to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Toxic).
-
Final Disposal: Follow your institution's and local regulations for the disposal of toxic chemical waste.[7] Never pour this compound waste down the drain.[7]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. media.adeo.com [media.adeo.com]
- 5. almax-easylab.com [almax-easylab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
